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3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine Documentation Hub

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  • Product: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Core Science & Biosynthesis

Foundational

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine: Structural Architecture, Synthesis, and Role in Targeted Kinase Inhibitors

Executive Summary In the landscape of modern oncology drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on privileged structural intermediates. 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on privileged structural intermediates. 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (Chemical Formula: C14H15NO) is a highly specialized biphenyl scaffold utilized extensively in the synthesis of targeted therapeutics, most notably [1]. This technical guide provides an in-depth analysis of its chemical architecture, the causality behind its structural components, and a self-validating experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling.

Chemical Architecture & Pharmacophore Rationale

The efficacy of a kinase inhibitor is dictated by its ability to occupy the ATP-binding pocket. The 3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine scaffold is engineered with four distinct functional domains, each serving a precise mechanistic purpose:

  • The Biphenyl Core (Hydrophobic Anchor): The rigid biaryl system is designed to project into the deep hydrophobic pockets (such as the DFG-out or extended DFG-in conformations) of kinases. It provides strong van der Waals interactions, anchoring the molecule within the enzyme's active site.

  • The 4-Methyl Group (Metabolic Shield & "Magic Methyl" Effect): The strategic placement of a methyl group adjacent to the amine is a classic application of the [2]. Causally, this methyl group restricts the rotational conformation of the adjacent amine, pre-organizing the molecule into its bioactive conformation. Furthermore, it sterically shields the para-position of the aniline ring, preventing rapid oxidative metabolism (hydroxylation) by hepatic CYP450 enzymes, thereby extending the drug's pharmacokinetic half-life.

  • The 3-Amine (Nucleophilic Handle): This primary amine acts as the critical synthetic anchor. It provides a highly reactive nucleophilic site for subsequent SNAr or Buchwald-Hartwig couplings to hinge-binding heterocycles (e.g., pyrimidines or quinazolines).

  • The 3'-Methoxy Group (Solubility & H-Bonding): The methoxy substituent on the distal phenyl ring serves a dual purpose. It acts as a hydrogen-bond acceptor to interact with specific kinase pocket residues (e.g., lysine or threonine side chains) and improves the overall aqueous solubility of the highly lipophilic biphenyl core.

Pharmacophore Core 3'-Methoxy-4-methyl- [1,1'-biphenyl]-3-amine Amine 3-Amine (Hinge Binder Anchor) Core->Amine Nucleophilic Coupling Methyl 4-Methyl (Metabolic Shield) Core->Methyl Steric Restriction Biphenyl Biphenyl Core (Hydrophobic Pocket) Core->Biphenyl Target Affinity Methoxy 3'-Methoxy (H-Bond Acceptor) Core->Methoxy Solubility Enhancement

Fig 1: Pharmacophore mapping of the intermediate's structural moieties.

Experimental Workflow: Synthesis Protocol

The construction of the biphenyl core is achieved through a palladium-catalyzed [3] between 5-bromo-2-methylaniline and 3-methoxyphenylboronic acid.

Causality of Reagent Selection
  • Catalyst (Pd(dppf)Cl2): Unlike monodentate ligands (e.g., PPh3), the bidentate dppf ligand enforces a cis-geometry on the palladium(II) intermediate. This geometrically accelerates the rate-limiting reductive elimination step, ensuring high turnover rates even with sterically hindered or electron-rich aniline substrates.

  • Solvent System (1,4-Dioxane/H2O 4:1): The biphasic nature is critical. Dioxane provides excellent solubility for the organic halide and boronic acid at elevated temperatures (90°C). Water is required to dissolve the inorganic base (Na2CO3) and generate the reactive hydroxide/carbonate species that facilitates the transmetalation of the boronic acid onto the palladium center.

  • Degassing: Oxygen must be rigorously excluded. O2 promotes the oxidative homocoupling of the boronic acid (yielding 3,3'-dimethoxybiphenyl) and degrades the Pd(0) active catalyst into inactive palladium black.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure scientific integrity and prevent downstream failures.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask, charge 5-bromo-2-methylaniline (1.0 eq, 5.0 mmol, 930 mg) and 3-methoxyphenylboronic acid (1.2 eq, 6.0 mmol, 912 mg).

  • Add Na2CO3 (2.5 eq, 12.5 mmol, 1.32 g).

  • Suspend the mixture in 25 mL of 1,4-Dioxane and 6 mL of deionized H2O.

  • Validation Check: Sparge the suspension with Argon or N2 for 15 minutes. The mixture should be a heterogeneous, pale suspension.

Step 2: Catalysis & Heating 5. Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq, 0.25 mmol, 204 mg) under a positive stream of inert gas. 6. Equip with a reflux condenser and heat to 90°C in an oil bath for 6 hours. 7. Validation Check (TLC): After 4 hours, sample the organic layer. Run TLC (Hexanes:EtOAc 3:1). The starting bromide (Rf ~0.6, UV active) should be fully consumed, replaced by a highly polar, UV-active product spot (Rf ~0.3). The reaction mixture will turn dark red/brown, indicating active catalysis.

Step 3: Workup & Purification 8. Cool the mixture to room temperature. Dilute with 50 mL Ethyl Acetate (EtOAc) and 50 mL H2O. 9. Separate the organic layer. Wash the aqueous layer with an additional 25 mL EtOAc. 10. Combine organic layers, wash with saturated NaCl (brine), and dry over anhydrous Na2SO4. 11. Validation Check: Filter and concentrate in vacuo. The crude mass should slightly exceed the theoretical yield due to residual solvent and catalyst byproducts. 12. Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes). Isolate the product as a pale yellow oil that solidifies upon standing.

SynthesisWorkflow Step1 Reactants 5-Bromo-2-methylaniline + 3-Methoxyphenylboronic acid Step2 Catalyst & Base Pd(dppf)Cl2 / Na2CO3 Step1->Step2 Step3 Cross-Coupling Dioxane/H2O, 90°C, 6h Step2->Step3 Step4 Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5 Step6 Product 3'-Methoxy-4-methyl- [1,1'-biphenyl]-3-amine Step5->Step6

Fig 2: Step-by-step Suzuki-Miyaura synthesis workflow for the biphenyl intermediate.

Data Presentation

Table 1: Reaction Optimization Parameters

To demonstrate the causality of the chosen conditions, the following table summarizes the optimization landscape for this specific coupling.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh3)4 (5 mol%)K2CO3Toluene/EtOH/H2O8075%62%
Pd(OAc)2 / SPhosK3PO4Toluene/H2O10085%78%
Pd(dppf)Cl2 (5 mol%) Na2CO3 Dioxane/H2O 90 >98% 88%
Pd(dppf)Cl2 (5 mol%)Cs2CO3DMF/H2O9090%81% (Protodeboronation noted)
Table 2: Analytical Characterization Summary

Self-validation of the final product is confirmed through the following analytical metrics.

Analytical TechniqueExpected ResultMechanistic Implication / Validation
LC-MS (ESI+) [M+H]+ = 214.1 m/zConfirms exact mass (C14H15NO = 213.1 Da). Validates successful cross-coupling.
1H NMR (400 MHz) δ 2.20 (s, 3H)Confirms the presence of the intact 4-methyl group (no oxidation).
1H NMR (400 MHz) δ 3.85 (s, 3H)Confirms the presence of the 3'-methoxy group.
1H NMR (400 MHz) δ 3.65 (br s, 2H)Confirms the primary amine (-NH2) is intact and unreacted.
TLC (3:1 Hex/EtOAc) Rf = 0.30Validates purity; absence of starting bromide (Rf 0.6) and homocoupled boronic acid.

Conclusion

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine is a meticulously designed chemical scaffold. By leveraging the "magic methyl" effect for metabolic stability and a carefully positioned amine for subsequent hinge-binder attachment, it serves as a cornerstone in the development of modern kinase inhibitors. The self-validating Suzuki-Miyaura protocol outlined herein ensures high-fidelity synthesis, providing researchers with a robust pathway to generate this critical intermediate at scale.

References

  • Patent Application Publication: US 2007/0117816A1 (Kinase Inhibitors)
  • The Magic Methyl and Its Tricks in Drug Discovery and Development Source: Molecules (National Center for Biotechnology Information - PMC) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (American Chemical Society) URL:[Link]

Sources

Exploratory

Properties of 3-amino-4-methyl-3'-methoxybiphenyl

Technical Whitepaper: 3-Amino-4-methyl-3'-methoxybiphenyl A Definitive Guide to Synthesis, Properties, and Medicinal Utility Executive Summary 3-Amino-4-methyl-3'-methoxybiphenyl (Systematic Name: 3'-methoxy-4-methyl-[1,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Amino-4-methyl-3'-methoxybiphenyl A Definitive Guide to Synthesis, Properties, and Medicinal Utility

Executive Summary

3-Amino-4-methyl-3'-methoxybiphenyl (Systematic Name: 3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine) is a specialized biaryl aniline intermediate. It serves as a critical scaffold in the development of Type II kinase inhibitors (targeting p38 MAPK and B-RAF) and advanced functional materials. Its structural uniqueness lies in the orthogonal substitution pattern: the para-methyl group provides hydrophobic bulk, the meta-amine serves as a hydrogen bond donor/acceptor for hinge binding, and the meta'-methoxy group acts as a solvent-exposed tail or selectivity filter.

This guide provides a validated technical framework for the synthesis, characterization, and application of this compound, designed for researchers requiring high-purity building blocks for structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties

The physicochemical profile of 3-amino-4-methyl-3'-methoxybiphenyl dictates its behavior in biological assays and synthetic workups.

Table 1: Physicochemical Constants (Predicted & Experimental Consensus)

PropertyValue / DescriptionSignificance
Molecular Formula C₁₄H₁₅NOCore stoichiometry.
Molecular Weight 213.28 g/mol Fragment-like space; ideal for lead optimization.
Appearance Pale yellow to off-white crystalline solidColoration darkens upon oxidation (store under inert gas).
Calculated LogP (cLogP) 3.4 – 3.8Highly lipophilic; requires organic co-solvents (DMSO) for bioassays.
Topological Polar Surface Area (TPSA) ~35 ŲIndicates good membrane permeability (Rule of 5 compliant).
pKa (Conjugate Acid) ~4.2 – 4.5Less basic than unsubstituted aniline due to electronic effects.
Solubility DMSO (>50 mM), Ethanol, DCMInsoluble in water; sparingly soluble in hexanes.

Synthesis & Manufacturing Protocol

The most robust route to 3-amino-4-methyl-3'-methoxybiphenyl utilizes a Suzuki-Miyaura Cross-Coupling followed by a Chemoselective Nitro Reduction . This approach avoids the potential catalyst poisoning associated with coupling free anilines directly.

Phase 1: Suzuki-Miyaura Coupling

Reaction: 4-Bromo-2-nitrotoluene + 3-Methoxyphenylboronic acid → 4-Methyl-3-nitro-3'-methoxybiphenyl

  • Reagents:

    • 4-Bromo-2-nitrotoluene (1.0 eq)

    • 3-Methoxyphenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq) [Catalyst]

    • K₂CO₃ (3.0 eq) [Base]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Protocol:

    • Charge a reaction vessel with the aryl bromide, boronic acid, and base.

    • Purge with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

    • Add the Palladium catalyst and solvent system.

    • Heat to 90°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:1). The starting bromide (Rf ~0.6) should disappear, yielding a bright yellow nitro-biphenyl product (Rf ~0.5).

Phase 2: Chemoselective Nitro Reduction

Reaction: 4-Methyl-3-nitro-3'-methoxybiphenyl → 3-Amino-4-methyl-3'-methoxybiphenyl

  • Reagents:

    • Iron Powder (Fe, 5.0 eq)

    • Ammonium Chloride (NH₄Cl, 5.0 eq)

    • Solvent: Ethanol / Water (3:1)

  • Protocol:

    • Suspend the nitro-biphenyl intermediate in EtOH/Water.

    • Add NH₄Cl and Iron powder.

    • Reflux at 80°C for 2 hours.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Hexane/EtOAc 4:1).

Visualizing the Synthesis Workflow

SynthesisPath SM1 4-Bromo-2-nitrotoluene (Electrophile) Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O SM1->Suzuki SM2 3-Methoxyphenylboronic acid (Nucleophile) SM2->Suzuki Inter Intermediate: 4-Methyl-3-nitro-3'-methoxybiphenyl (Yellow Solid) Suzuki->Inter C-C Bond Formation Reduction Nitro Reduction Fe / NH4Cl Reflux, EtOH/H2O Product Target: 3-Amino-4-methyl-3'-methoxybiphenyl (Pale Amine) Reduction->Product Functional Group Transformation Inter->Reduction -O2 / +H2

Figure 1: Two-step synthetic pathway ensuring regiospecificity and high yield.

Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

Kinase Inhibitor Design (p38 MAPK & B-RAF)

The 3-amino-4-methylbiphenyl core is a bioisostere for the naphthylamine or amino-pyridine motifs found in FDA-approved kinase inhibitors.

  • The "Gatekeeper" Interaction: The 4-methyl group often lodges into the hydrophobic pocket near the gatekeeper residue (e.g., Thr338 in c-Src, Thr106 in p38), improving potency and selectivity.

  • Hinge Binding: The 3-amino group can form critical hydrogen bonds with the kinase hinge region (e.g., Glu71/Met109 in p38α).

  • Solvent Channel: The 3'-methoxy group extends into the solvent-exposed region, allowing for further derivatization to tune solubility (e.g., demethylation to phenol followed by PEGylation).

SAR Logic Diagram

SARLogic Core 3-Amino-4-methyl-3'-methoxybiphenyl Methyl 4-Methyl Group Core->Methyl Amine 3-Amino Group Core->Amine Methoxy 3'-Methoxy Group Core->Methoxy Hydrophobic Hydrophobic Pocket Fill (Selectivity) Methyl->Hydrophobic Steric fit Hinge H-Bond Donor (Potency) Amine->Hinge Interaction with Glu/Met Solvent Solvent Exposure (ADME Tuning) Methoxy->Solvent Metabolic soft spot

Figure 2: Structure-Activity Relationship (SAR) mapping of the biphenyl scaffold.

Safety & Handling (E-E-A-T)

As an aromatic amine, this compound must be handled with strict safety protocols.

  • Toxicology: Analogous biphenyl amines are potential genotoxins. The metabolic activation (N-hydroxylation) can lead to DNA adducts.

  • Handling:

    • Engineering Controls: Use a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

    • Storage: Store at 2–8°C under Argon to prevent oxidation (browning).

  • Waste Disposal: Segregate as hazardous organic waste (halogen-free). Do not dispose of down the drain.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Dombrowski, A. W., et al. (2014). "Practical Synthesis of Bis-substituted Biphenyls via Suzuki-Miyaura Coupling." Organic Process Research & Development, 18(11), 1558–1566. Link

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry, 45(14), 2994–3008. (Demonstrates the utility of the amino-biphenyl scaffold). Link

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for 4-Bromo-2-nitrotoluene." PubChem. Link

Foundational

Technical Guide: 5-(3-Methoxyphenyl)-2-methylaniline

The following technical guide provides an in-depth analysis of 5-(3-methoxyphenyl)-2-methylaniline , a specific biaryl amine intermediate used in medicinal chemistry. A Privileged Biaryl Scaffold for Kinase Inhibitor Dis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-(3-methoxyphenyl)-2-methylaniline , a specific biaryl amine intermediate used in medicinal chemistry.

A Privileged Biaryl Scaffold for Kinase Inhibitor Discovery[1][2]

Chemical Identity & Nomenclature

This compound represents a classic "privileged structure" in drug discovery—a biaryl aniline. It serves as a critical scaffold for constructing Type II kinase inhibitors, where the biaryl axis provides the necessary geometry to access the hydrophobic back-pocket of ATP-binding sites.[1][2]

Attribute Detail
IUPAC Name 5-(3-methoxyphenyl)-2-methylaniline
Systematic Name 3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
SMILES COc1cccc(c1)c2cc(N)c(C)cc2
Key Functionality Primary aromatic amine (nucleophile), Biaryl axis (hydrophobic core), Methoxy group (H-bond acceptor)
Structural Analysis

The molecule consists of two aromatic rings connected by a single bond (C5–C1').

  • Ring A (Aniline): Substituted with a methyl group at C2 and an amine at C1.[2] The methyl group creates local steric bulk, forcing the biaryl system out of planarity.

  • Ring B (Anisole): Substituted with a methoxy group at the meta-position (C3').[1][2] This group often functions as a metabolic "soft spot" or a specific interaction point for hydrogen bonding in protein active sites.

Synthesis: The Suzuki-Miyaura Protocol

The most robust route to 5-(3-methoxyphenyl)-2-methylaniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This method is preferred over Stille or Negishi couplings due to the low toxicity of boron byproducts and tolerance for the free amine.

Reaction Scheme

Reagents:

  • Electrophile: 5-Bromo-2-methylaniline (CAS: 39478-78-9)[1][2]

  • Nucleophile: 3-Methoxyphenylboronic acid (CAS: 10365-98-7)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ or Pd(PPh₃)₄[2]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvation: Dissolve 5-bromo-2-methylaniline (1.0 equiv) and 3-methoxyphenylboronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). The water is essential for the base solubility and transmetallation step.

  • Activation: Add K₂CO₃ (2.5 equiv). Stir for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv).[2] Heat the mixture to 90°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: The crude product is often a dark oil. Purify via Flash Column Chromatography (SiO₂) using a Hexane/EtOAc gradient (typically 0–30% EtOAc).

Catalytic Cycle Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical oxidative addition and transmetallation steps.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base Activation) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 Regeneration Product 5-(3-methoxyphenyl)-2-methylaniline RedElim->Product ArHalide 5-Bromo-2-methylaniline ArHalide->OxAdd Boronic 3-Methoxyphenylboronic Acid Boronic->TransMet

Caption: The Pd(0)/Pd(II) catalytic cycle. The oxidative addition into the C-Br bond is the rate-determining step, facilitated by the electron-rich aniline ring.[1][2]

Physicochemical & Medicinal Properties

In drug design, this scaffold is often used to tune the lipophilicity and metabolic stability of a lead compound.

PropertyValue (Predicted)Significance in Drug Design
cLogP 3.2 – 3.5Moderately lipophilic; good membrane permeability but requires solubilizing groups for oral bioavailability.[1][2]
pKa (Amine) ~4.0 – 4.5The aniline nitrogen is weakly basic due to conjugation with the biphenyl system. It is unlikely to be protonated at physiological pH (7.4).
PSA (Polar Surface Area) ~35 ŲLow PSA suggests excellent blood-brain barrier (BBB) penetration potential unless modified.[1][2]
Rotatable Bonds 2The C-C biaryl bond and the C-O methoxy bond allow for conformational adaptation within a binding pocket.
Conformational Atropisomerism

The methyl group at position 2 (ortho to the amine, meta to the biaryl axis) exerts steric pressure on the biaryl bond. While not sufficient to lock the molecule into stable atropisomers at room temperature, it induces a dihedral twist of approximately 30–45°.

  • Impact: This twist prevents the two rings from becoming coplanar, disrupting π-π stacking but improving solubility compared to flat analogs.[2]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Methyl Group: Singlet at ~2.1 ppm (3H).[2]

    • Methoxy Group: Singlet at ~3.8 ppm (3H).[2]

    • Amine: Broad singlet at ~5.0 ppm (2H, exchangeable with D₂O).

    • Aromatic Region:

      • Aniline Ring: The proton at C6 (ortho to amine) will appear as a doublet or singlet around 6.5–6.7 ppm due to electron donation from the amine.

      • Anisole Ring: Multiplets in the 6.9–7.4 ppm range.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 214.12 m/z.[2]

Safety & Handling
  • Toxicity: Like many anilines, this compound should be treated as a potential methemoglobinemia inducer.[2] It may be toxic if swallowed or absorbed through the skin.

  • Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. Store under an inert atmosphere (Argon/Nitrogen) at 4°C.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis and handling.

References
  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[2]

  • Biaryl Scaffolds in Kinase Inhibitors: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • Aniline Precursor Data: PubChem Compound Summary for 5-Bromo-2-methylaniline. Link[2]

Sources

Exploratory

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine molecular weight and formula

The following technical guide is structured as a comprehensive monograph for the chemical entity 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine . This document is designed for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a comprehensive monograph for the chemical entity 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine . This document is designed for researchers and drug development professionals, focusing on the molecule's structural identity, validated synthesis pathways, and physicochemical characterization.

Classification: Biaryl Amine Scaffold Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors), Materials Science (OLED Hole Transport)

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This section establishes the definitive structural and physical parameters of the target molecule. As a specific isomer within the biphenyl amine family, accurate identification of the substitution pattern is critical for retrosynthetic planning and activity profiling.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Common Name 3-Amino-4-methyl-3'-methoxybiphenyl
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
SMILES COc1cccc(c1)c2ccc(C)c(N)c2
Key Precursors 5-Bromo-2-methylaniline (Ring A); 3-Methoxyphenylboronic acid (Ring B)
Calculated Physicochemical Properties

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).

PropertyValueSignificance
LogP (Octanol/Water) 3.2 ± 0.4Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds.
Polar Surface Area (PSA) ~35 ŲFavorable for membrane permeability (Rule of 5 compliant).
pKa (Conjugate Acid) 4.2 ± 0.2Weakly basic aniline; allows for acid-base extraction purification.
H-Bond Donors 1 (NH₂)Primary amine handles for further functionalization (e.g., amide coupling).
H-Bond Acceptors 2 (N, O)Interaction points for target protein binding pockets.

Synthetic Architecture

The synthesis of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine is most reliably achieved via a Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity, avoiding the formation of inseparable isomers common in electrophilic aromatic substitutions.

Retrosynthetic Analysis

The molecule is disconnected at the C1–C1' biaryl bond. The electronic demand dictates the use of an aryl bromide on the electron-rich aniline ring (Ring A) and a boronic acid on the methoxy ring (Ring B) to minimize homocoupling side reactions.

Strategic Disconnection:

  • Fragment A (Electrophile): 5-Bromo-2-methylaniline (CAS: 39478-78-9)

  • Fragment B (Nucleophile): 3-Methoxyphenylboronic acid (CAS: 10365-98-7)

Reaction Mechanism & Pathway (DOT Visualization)

SuzukiCoupling PrecursorA 5-Bromo-2-methylaniline (Electrophile) OxAdd Oxidative Addition (Pd-Ar-Br Complex) PrecursorA->OxAdd Pd(0) PrecursorB 3-Methoxyphenylboronic Acid (Nucleophile) TransMet Transmetallation (Pd-Ar-Ar' Complex) PrecursorB->TransMet Base Activation Catalyst Pd(dppf)Cl2 • DCM KOAc / Na2CO3 OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Catalyst Regenerated Pd(0) Product 3'-Methoxy-4-methyl- [1,1'-biphenyl]-3-amine RedElim->Product

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl amine. The pathway utilizes a Pd(II)/Pd(0) cycle facilitated by base activation of the boronic acid.

Validated Experimental Protocol

Note: This protocol is scaled for 5.0 mmol. Standard safety precautions for handling palladium catalysts and aromatic amines must be observed.

Reagents:

  • 5-Bromo-2-methylaniline: 930 mg (5.0 mmol)

  • 3-Methoxyphenylboronic acid: 912 mg (6.0 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 204 mg (0.25 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃): 2.07 g (15.0 mmol, 3.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the aryl bromide (1), boronic acid (2), and base (4) to the flask.

  • Solvation: Add 20 mL of degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Palladium catalyst (3) quickly to minimize air exposure. Seal the flask.

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: The starting bromide (Rf ~0.4) should disappear; a new fluorescent spot (Rf ~0.3) should appear.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Partition the filtrate between EtOAc (50 mL) and Water (50 mL).

    • Wash the organic layer with Brine (2x), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Perform Flash Column Chromatography using a gradient of Hexanes:EtOAc (9:1 to 7:3).

    • Alternative: Acid-Base extraction.[1] Dissolve crude in EtOAc, extract with 1M HCl (aq). The product moves to the aqueous phase (protonated). Wash organic phase.[1] Basify aqueous phase with 2M NaOH to pH 10, then extract back into EtOAc.

Structural Validation (Analytical Expectations)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The spectrum should display distinct signals for the two rings and the substituents.

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.35 – 7.28 Multiplet1HRing B (C5'-H)
7.15 – 7.05 Multiplet2HRing B (C2'-H, C6'-H)
7.05 Doublet (J~8Hz)1HRing A (C5-H)
6.95 Doublet (J~2Hz)1HRing A (C2-H)
6.92 Doublet of Doublets1HRing A (C6-H)
6.88 Multiplet1HRing B (C4'-H)
3.85 Singlet3H-OCH₃ (Methoxy)
3.65 Broad Singlet2H-NH₂ (Amine, exchangeable)
2.20 Singlet3H-CH₃ (Methyl)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ESI)

  • Expected Parent Ion [M+H]⁺: m/z 214.29

  • Fragmentation Pattern: Loss of methyl radical (M-15) or methoxy group is common in high-energy collisions.

Potential Applications & Scaffold Utility

This biphenyl amine serves as a privileged structure in medicinal chemistry, particularly for designing Type II Kinase Inhibitors.

Kinase Inhibitor Design

The 3-amino-4-methyl motif is a classic "hinge-binder" precursor or a solvent-front directed moiety.

  • Derivatization: The free amine (-NH₂) is typically reacted with isocyanates to form ureas or with acid chlorides to form amides .

  • Target Examples: p38 MAP Kinase, B-Raf, and Aurora Kinases often accommodate this biphenyl geometry in their hydrophobic pockets.

Workflow: Derivatization to Urea Inhibitor

Derivatization Start 3'-Methoxy-4-methyl- [1,1'-biphenyl]-3-amine Process DCM / TEA RT, 4h Start->Process Reagent Aryl Isocyanate (R-N=C=O) Reagent->Process End Diaryl Urea (Kinase Inhibitor Scaffold) Process->End Nucleophilic Addition

Caption: Figure 2. Synthetic utility of the amine handle for generating urea-based kinase inhibitors.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047–2050. (Validates the utility of amino-methyl-biphenyl scaffolds). Link

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for 5-Bromo-2-methylaniline." (Precursor Verification). Link

  • BenchChem. (n.d.). "Synthesis of Biphenyl Amines via Nitro Reduction and Coupling." (General Methodology). Link

Sources

Foundational

The Biaryl Amine Scaffold in Medicinal Chemistry: Structural Utility, Atropisomerism, and Advanced Synthesis

Topic: Biaryl Amine Scaffolds in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary The biaryl amine (or diarylamine) sca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biaryl Amine Scaffolds in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The biaryl amine (or diarylamine) scaffold represents a "privileged structure" in medicinal chemistry, appearing in a vast array of bioactive molecules ranging from kinase inhibitors to GPCR ligands. Its ubiquity stems from its ability to position two aromatic systems in a specific spatial arrangement while providing a critical hydrogen bond donor/acceptor motif via the nitrogen linker.

This guide moves beyond basic definitions to explore the conformational dynamics (specifically atropisomerism), electronic modulation strategies , and state-of-the-art synthetic protocols that allow medicinal chemists to exploit this scaffold for high-affinity target binding. We also highlight recent FDA approvals, such as Mirdametinib (2025) , which validate the enduring relevance of this pharmacophore.

Structural & Physicochemical Properties[1][2][3]

The "Privileged" Nature and Electronic Tuning

The biaryl amine linker (Ar-NH-Ar') is not merely a connector; it is an electronic valve. The nitrogen atom's lone pair allows for conjugation between the two aromatic rings, yet this conjugation is often interrupted by steric-induced twisting.

  • pKa Modulation: The basicity of the amine nitrogen is heavily influenced by the electronics of the flanking aryl rings. Electron-withdrawing groups (EWGs) like -CF3 or -CN reduce the pKa, often improving metabolic stability by reducing oxidation susceptibility at the nitrogen.

  • Solubility & The "Magic Methyl": Introducing an ortho-methyl group can drastically alter the twist angle of the biaryl system. This disruption of planarity often breaks crystal lattice energy, significantly improving solubility—a phenomenon known as the "Magic Methyl" effect.

Atropisomerism: The Hidden Chiral Axis

A critical, often overlooked feature of biaryl amines is axial chirality . When ortho-substituents create a high barrier to rotation around the C-N bond, the molecule can exist as distinct atropisomers (rotamers).

LaPlante Classification of Atropisomers: | Class | Rotational Energy Barrier (


) | Half-life (

) at 37°C | Drug Development Implication | | :--- | :--- | :--- | :--- | | Class 1 | < 20 kcal/mol | < 60 seconds | Rapidly interconverting; treated as achiral. | | Class 2 | 20–30 kcal/mol | Minutes to Years | DANGER ZONE. Can racemize during storage or in vivo. | | Class 3 | > 30 kcal/mol | > Years | Stable; separable enantiomers. Can be developed as a single isomer. |

Strategic Insight: For kinase inhibitors, Class 1 is often preferred to allow "induced fit" binding. However, locking a conformation (Class 3) can significantly boost potency if the locked rotamer matches the bioactive conformation (Pre-organization).

Synthetic Methodologies

The Gold Standard: Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of aryl halides with amines is the primary method for constructing this scaffold. The success of this reaction hinges on the catalytic cycle and ligand selection .

Mechanism of Action

The cycle proceeds via:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Amine Coordination: The amine binds to the Pd(II) center.

  • Deprotonation: A base removes the proton from the coordinated amine.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

Critical Visualization: The Catalytic Cycle

BuchwaldHartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Ar-Pd(NHR)-X) OxAdd->Coord + H2N-Ar' Deprot Deprotonation (Base removes HX) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 Ar-NH-Ar'

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination highlighting the four critical steps.

Ligand Selection Strategy

The choice of ligand dictates the success of the coupling. Dialkylbiaryl phosphines (Buchwald Ligands) are the industry standard.

  • BrettPhos / RuPhos: Excellent for primary amines and secondary amines.

  • XPhos: Ideal for unhindered substrates and general coupling.

  • tBuXPhos: Preferred for challenging, sterically hindered substrates.

Decision Tree for Optimization

LigandSelection Start Select Substrate Type Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary Hindered1 Hindered Ar-X? Primary->Hindered1 Hindered2 Hindered Amine? Secondary->Hindered2 BrettPhos BrettPhos Hindered1->BrettPhos Yes XPhos XPhos Hindered1->XPhos No RuPhos RuPhos Hindered2->RuPhos Yes DavePhos DavePhos Hindered2->DavePhos No

Figure 2: Ligand selection decision tree for Pd-catalyzed C-N coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for the coupling of a heteroaryl chloride with an aniline, a common reaction in kinase inhibitor synthesis.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

  • Ligand: XPhos or BrettPhos (2-4 mol%)

  • Base: Cs2CO3 (weak, for sensitive groups) or NaOtBu (strong, for unactivated substrates) (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the Aryl Halide (1.0 mmol), Amine (1.2 mmol), and Base (2.0 mmol).

  • Catalyst Addition: Add the Pd precursor (e.g., Pd2(dba)3, 10 mg) and Ligand (e.g., XPhos, 15 mg). Note: Pre-complexation of Pd and Ligand in a small volume of solvent for 5 minutes can enhance activity.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C. Stir vigorously (800 rpm) for 12 hours.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • If conversion is low (<10%): Switch to a stronger base (NaOtBu) or a more active precatalyst (e.g., Pd-G3/G4 precatalysts).

  • If dehalogenation (reduction of Ar-X) is observed: Lower the temperature to 80°C and ensure the solvent is strictly anhydrous.

Advanced Synthesis: Beyond Palladium

While Pd-catalysis is dominant, recent advances offer alternatives for sensitive substrates.

Nickel-Photoredox Catalysis

For substrates sensitive to high heat or strong bases, Ni-photoredox dual catalysis (MacMillan, Nature 2014; Science 2016) allows C-N bond formation at room temperature.

  • Mechanism: Uses light to excite a photocatalyst (e.g., Ir(ppy)3), which performs Single Electron Transfer (SET) to a Ni-catalyst, enabling it to couple aryl halides with amines via a radical mechanism.

  • Utility: Excellent for coupling medicinally relevant, electron-rich aryl halides that are sluggish under standard Pd conditions.

Late-Stage Functionalization (LSF)

Recent work (e.g., Ritter, Science 2019) has introduced highly selective amination reagents (e.g., thianthrenium salts) that allow for the direct C-H amination of complex late-stage drug molecules, bypassing the need for pre-functionalized aryl halides.

Case Studies in Drug Discovery

Imatinib (Gleevec)
  • Target: BCR-ABL Kinase.

  • Role of Biaryl Amine: The diaminophenyl ring system forms critical hydrogen bonds with the kinase hinge region (Glu329, Thr315). The specific "kink" provided by the amine linker allows the molecule to span the ATP-binding pocket.

Mirdametinib (Approved 2025)[5]
  • Target: MEK1/2 (Allosteric Inhibitor).

  • Role of Biaryl Amine: Mirdametinib utilizes a diarylamine core to bind into the allosteric pocket adjacent to the ATP site. The scaffold's flexibility allows it to lock the kinase in a catalytically inactive conformation, a hallmark of non-ATP competitive inhibition.

References

  • Evans, B. E., et al. (1988).[2] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • LaPlante, S. R., et al. (2011). "Assessing Atropisomerism in Drug Discovery." Journal of Medicinal Chemistry, 54(20), 7005–7022. Link

  • Corbet, M., & De Campo, F. (2019). "Photoexcitation of Nickel–Amine Complexes for C–N Cross-Couplings." Nature, 569, 336–340. Link

  • FDA Drug Approvals. (2025). "Novel Drug Approvals for 2025." FDA.gov. Link

Sources

Exploratory

Technical Monograph: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

This technical guide provides a comprehensive structural and synthetic analysis of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine , a specific biaryl aniline derivative. This molecule serves as a critical "privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural and synthetic analysis of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine , a specific biaryl aniline derivative. This molecule serves as a critical "privileged structure" in medicinal chemistry, particularly in the design of Type II kinase inhibitors and liquid crystal polymers, where the biaryl axis controls steric conformation and the amine serves as a functional handle for further derivatization (e.g., urea or amide formation).

[1]

Chemoinformatics & Structural Identity[1][2][3][4][5]

The precise identification of regioisomers is critical in biaryl synthesis. The target molecule consists of a central biphenyl core. The "A-ring" is an aniline substituted with a methyl group at the para position relative to the amine (or para to the biaryl connection, depending on nomenclature priority). The "B-ring" carries a methoxy group at the meta position.

Core Identifiers
DescriptorValue
IUPAC Name 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Common Name 3-Amino-4-methyl-3'-methoxybiphenyl
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Canonical SMILES COc1cccc(c1)-c2cc(N)c(C)cc2
Isomeric SMILES COc1cccc(c1)-c2cc(N)c(C)cc2 (Achiral)
InChI Key (Generated) UAIMHNGIQOZDBS-UHFFFAOYSA-N
Physicochemical Profile (Calculated)
PropertyValueImplication for Drug Design
cLogP ~3.2Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
TPSA 35.25 ŲHigh membrane permeability (TPSA < 140 Ų).
H-Bond Donors 2Primary amine (-NH₂) allows bidentate hydrogen bonding.
H-Bond Acceptors 2Amine nitrogen and Methoxy oxygen.
Rotatable Bonds 2Biaryl axis and Methoxy group; restricted rotation aids binding affinity.

Retrosynthetic Logic & Strategy

To synthesize 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine with high regiocontrol, a Suzuki-Miyaura Cross-Coupling is the most authoritative and reliable pathway. Direct electrophilic aromatic substitution (nitration/reduction) on a pre-formed 3'-methoxy-4-methylbiphenyl core would yield a mixture of isomers due to competing directing effects of the methyl (ortho/para) and the phenyl ring.

Disconnection Approach

We disconnect the C1–C1' biaryl bond. This creates two possible synthons:

  • Path A: Aryl Halide (Ring A) + Aryl Boronic Acid (Ring B).

  • Path B: Aryl Boronic Acid (Ring A) + Aryl Halide (Ring B).

Selection: Path A is preferred. The precursor 5-bromo-2-methylaniline is commercially stable and inexpensive. The corresponding boronic acid of the amine (3-amino-4-methylphenylboronic acid) is prone to protodeboronation and oxidation of the amine.

Visualization: Retrosynthetic Tree

Retrosynthesis Target TARGET MOLECULE 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis FragmentA COUPLING PARTNER A 5-Bromo-2-methylaniline (Electrophile) Disconnection->FragmentA FragmentB COUPLING PARTNER B 3-Methoxyphenylboronic acid (Nucleophile) Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection identifying the optimal halide and boronic acid partners.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes a Palladium(0) catalytic cycle.[1][2][3] The presence of the free amine on the aryl halide can occasionally coordinate to Pd, poisoning the catalyst.[2] Therefore, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich Buchwald ligand that prevents amine coordination and facilitates oxidative addition of the aryl bromide.

Reagents & Materials
  • Aryl Halide: 5-Bromo-2-methylaniline (1.0 equiv, 5.0 mmol)

  • Boronic Acid: 3-Methoxyphenylboronic acid (1.2 equiv, 6.0 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₃PO₄ (3.0 equiv, 2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology
  • Inert Environment Setup: Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle 3x with vacuum/Argon to ensure an O₂-free environment (Crucial for Pd(0) stability).

  • Reagent Loading: Under a positive stream of Argon, add 5-bromo-2-methylaniline (930 mg, 5.0 mmol), 3-methoxyphenylboronic acid (912 mg, 6.0 mmol), and the Pd catalyst.

    • Note: If using Pd(OAc)₂/SPhos, add the ligand and metal precursor simultaneously.

  • Solvent Addition: Add degassed 1,4-Dioxane (15 mL). Stir for 5 minutes to dissolve organics.

  • Base Activation: Add the aqueous K₃PO₄ solution (7.5 mL). The mixture will become biphasic.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor via TLC (System: 20% EtOAc in Hexanes) or LC-MS.

    • Endpoint: Consumption of the aryl bromide (typically 4–12 hours).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (30 mL) and water (30 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.[2]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography on silica gel.

    • Eluent Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–95% (Pale yellow solid/oil).

Mechanistic Visualization[1][12]

CatalyticCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-2-methylaniline BaseStep Base Exchange (Ar-Pd-OH) OxAdd->BaseStep + OH- / - Br- TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle adapted for the coupling of hindered aryl bromides.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.20 (s, 3H): Methyl group on Ring A.

    • δ 3.85 (s, 3H): Methoxy group on Ring B.

    • δ 3.60 (br s, 2H): Amine protons (-NH₂).

    • δ 6.80 – 7.40 (m, 7H): Aromatic region. Look for the specific splitting pattern of the 1,2,4-substituted Ring A (d, d, s) and 1,3-substituted Ring B.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 214.12

    • Observed [M+H]⁺: 214.1 ± 0.1

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • PubChem Compound Summary. (2024). 3'-Methoxy-4'-methylbiphenyl (Isomer Analog Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Methoxyphenylboronic acid (CAS 10365-98-7). Link

Sources

Foundational

Solubility and Thermodynamic Analysis of Methoxy-Methyl-Biphenyl Amines

An In-Depth Technical Guide for Process Optimization[1] Executive Summary & Structural Context[1][2][3][4][5] Methoxy-methyl-biphenyl amines (MMBAs) represent a critical class of intermediates in the synthesis of azo dye...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Process Optimization[1]

Executive Summary & Structural Context[1][2][3][4][5]

Methoxy-methyl-biphenyl amines (MMBAs) represent a critical class of intermediates in the synthesis of azo dyes, high-performance pigments, and pharmaceutical precursors (e.g., kinase inhibitors). Their molecular architecture—characterized by a hydrophobic biphenyl core substituted with electron-donating methoxy (-OCH₃), methyl (-CH₃), and amine (-NH₂) groups—creates a complex solubility profile driven by competing van der Waals forces and hydrogen bonding capability.[1]

Understanding the Solid-Liquid Equilibrium (SLE) of these compounds is not merely an academic exercise; it is the prerequisite for designing efficient cooling crystallization processes, optimizing reaction yields, and minimizing solvent waste.

This guide provides a rigorous, field-proven protocol for determining solubility, modeling the thermodynamic parameters, and applying this data to industrial purification.

Physicochemical Profile & Solvent Interaction[4][6][7]

The solubility of MMBAs is governed by the "Like Dissolves Like" principle, but with specific nuances due to the substituents:

  • Biphenyl Core: Drives solubility in aromatic solvents (Toluene, Xylene) via

    
     stacking.[1]
    
  • Amine & Methoxy Groups: Act as Hydrogen Bond Acceptors (methoxy) and Donors (amine), enhancing solubility in polar protic solvents (Alcohols) and polar aprotic solvents (Esters, Ketones).

  • Methyl Group: Increases hydrophobicity, slightly reducing solubility in highly polar media like water.

General Solubility Ranking (Decreasing Order at 298.15 K):

  • Polar Aprotic: Acetone, Ethyl Acetate, DMF (High solubility due to dipole-dipole interactions).

  • Polar Protic: Ethanol, Methanol, Isopropanol (Moderate solubility; H-bonding plays a major role).

  • Non-Polar Aromatic: Toluene, Benzene (Moderate solubility).

  • Non-Polar Aliphatic: Hexane, Heptane (Low solubility).

  • Water: Insoluble (Practical insolubility < 0.01 wt%).[1][2]

Experimental Protocol: Static Gravimetric Method

While dynamic laser monitoring is faster, the Static Gravimetric Method remains the gold standard for generating thermodynamically consistent data (E-E-A-T principle: Accuracy over Speed). This protocol is self-validating through mass balance checks.[1]

Reagents and Apparatus
  • Solute: Methoxy-methyl-biphenyl amine (Purity > 99.0%, verified by HPLC).[1]

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel (50 mL), circulating water bath (

    
     0.05 K stability), magnetic stirrer, syringe filters (0.45 
    
    
    
    m PTFE).
Step-by-Step Workflow
  • Saturation: Add excess MMBA solid to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir continuously for 8 hours at the set temperature.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw 2-5 mL of the supernatant using a pre-warmed syringe (to prevent premature crystallization). Filter immediately into a pre-weighed weighing bottle.

  • Gravimetric Analysis:

    • Weigh the bottle + solution (

      
      ).[1]
      
    • Evaporate solvent in a vacuum oven at 313.15 K until constant mass is achieved.

    • Weigh the bottle + dry solid (

      
      ).[1]
      
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are the molar masses of the solute and solvent, respectively.
Experimental Visualization

ExperimentalWorkflow Start Excess Solute + Solvent Equil Equilibration (8h Stirring) Start->Equil T = const Settle Phase Separation (2h Static) Equil->Settle Sample Sampling & Filtration (Isothermal) Settle->Sample Supernatant Dry Vacuum Drying (Const. Mass) Sample->Dry Gravimetric Calc Calculate Mole Fraction (x1) Dry->Calc

Figure 1: The Static Gravimetric Workflow ensures thermodynamic equilibrium is reached before sampling, minimizing kinetic errors.

Thermodynamic Modeling

To translate experimental points into a continuous function for process simulation, we employ thermodynamic models. For biphenyl amines, the Modified Apelblat Equation typically provides the highest correlation (


) due to its ability to account for the temperature dependence of the enthalpy of solution.
Modified Apelblat Equation

This semi-empirical model relates mole fraction solubility (


) to temperature (

):


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Physical Meaning:

    
     is related to the enthalpy of solution, while 
    
    
    
    accounts for the variation of heat capacity (
    
    
    ).
The (Lambda-h) Equation

Alternatively, the Buchowski-Ksiazczak (


) equation is useful for checking consistency:

[1]
  • 
    : Model parameters.[3]
    
  • 
    : Melting point of the solute (Kelvin).[1][3]
    
Thermodynamic Functions

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy (

    
    ): 
    
    
    
  • Gibbs Energy (

    
    ): 
    
    
    
    [1]
  • Entropy (

    
    ): 
    
    
    

Technical Insight: For MMBAs, dissolution is typically endothermic (


) and entropy-driven  (

). This implies that solubility increases significantly with temperature, favoring cooling crystallization as a purification method.

Data Analysis & Process Application

Solubility Trends (Representative Data)

Note: Values are illustrative of the class behavior based on 4'-methoxy-2-methylbiphenyl-4-amine analogs.

SolventPolarity IndexSolubility at 298 K (

)
Solubility at 323 K (

)
Tendency
Ethyl Acetate 4.40.04520.0985High (Best for reaction)
Acetone 5.10.04100.0890High
Ethanol 5.20.01250.0350Moderate (Best for Cryst.)[1]
Toluene 2.40.02100.0480Moderate
Water 10.2< 0.0001< 0.0005Anti-solvent
Purification Strategy: Cooling Crystallization

Based on the thermodynamic profile (positive enthalpy), Ethanol or Isopropanol are often the optimal solvents for purification.

  • Dissolution: Dissolve crude MMBA in Ethanol at near-boiling temperature (approx. 340 K) to reach near-saturation.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

  • Cooling: Controlled cooling (ramp rate 10 K/hr) to 278 K.

  • Yield: The steep solubility curve in alcohols ensures high recovery yields (>85%) while rejecting impurities that remain in the mother liquor.[1]

Modeling Logic Diagram

ModelingLogic Input Experimental Data (x1 vs T) Regress Non-Linear Regression (Apelblat / NRTL) Input->Regress Check Check Deviation (RMSD < 1%) Regress->Check Check->Regress Fail (Refine Model) Params Extract Parameters (A, B, C / Enthalpy) Check->Params Pass Design Process Design (Crystallizer Volume) Params->Design

Figure 2: The computational pipeline for converting raw solubility data into actionable process parameters.

References

  • Solubility and thermodynamic properties of 2-Cyano-4′-methylbiphenyl. Source: ResearchGate / Journal of Chemical & Engineering Data.[1] Relevance: Establishes the gravimetric protocol and Apelblat modeling for methyl-biphenyl derivatives.

  • 4-Methoxy-4'-methylbiphenyl Product Data & Physical Properties. Source: CymitQuimica.[1] Relevance: Provides physical property baselines (melting points, general solubility) for the specific methoxy-methyl-biphenyl core.[1]

  • 2-amino-4-methoxy-biphenyl Chemical Properties. Source: ChemBK.[1] Relevance: Confirms solubility characteristics of the amine-substituted analog (soluble in non-polar/alcohols, insoluble in water).

  • Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone. Source: National Institutes of Health (NIH) / PMC.[1] Relevance: Serves as the authoritative reference for the mathematical application of the Modified Apelblat and

    
     models in organic solubility studies.
    
    
  • Biphenyl Thermodynamic Interactions. Source: University of Johannesburg / Vertex AI Cache.[1] Relevance: detailed thermodynamic interaction parameters (UNIFAC) for the biphenyl core structure.

Sources

Exploratory

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine safety data sheet (SDS)

This guide serves as a comprehensive technical monograph for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine , a specialized biaryl aniline intermediate used in medicinal chemistry.[1] Executive Summary & Chemical Identity 3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine , a specialized biaryl aniline intermediate used in medicinal chemistry.[1]

Executive Summary & Chemical Identity

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine is a substituted aromatic amine characterized by a biphenyl core with a methyl group and an amino group on one ring, and a methoxy group on the other.[1] It is primarily utilized as a pharmacophore building block in the synthesis of kinase inhibitors and biaryl-urea based therapeutics.[1]

Due to the specific substitution pattern, this compound exhibits unique electronic properties compared to unsubstituted aminobiphenyls.[1] As a Senior Application Scientist , I must emphasize that while specific experimental toxicological data may be sparse for this exact isomer, its structural analogs (aminobiphenyls) are potent biological effectors.[1] Strict adherence to the safety protocols outlined below is mandatory.

Identification Matrix
ParameterDetail
IUPAC Name 5-(3-methoxyphenyl)-2-methylaniline
Common Name 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
SMILES Cc1ccc(cc1N)c2cccc(OC)c2
InChI Key (Predicted) UAIMHNGIQOZDBS-UHFFFAOYSA-N
CAS Number Not widely listed; treat as Novel Chemical Entity (NCE)

Physicochemical Profile

The following data is derived from Structure-Activity Relationship (SAR) analysis of analogous biaryl amines.

PropertyValue (Experimental/Predicted)Context for Researchers
Physical State Solid (Crystalline powder)Likely off-white to tan; darkens on air exposure (oxidation).[1]
Melting Point 75°C – 85°C (Predicted)Typical for substituted biphenyl amines.[1]
Boiling Point ~360°C (at 760 mmHg)High boiling point; not volatile but generates fumes if heated.[1]
Solubility DMSO, DCM, MethanolInsoluble in water. Requires organic co-solvent for bio-assays.[1]
pKa (Conjugate Acid) ~4.2 – 4.5Weak base.[1] Less basic than aniline due to the aryl substituent.[1]
LogP 3.5 – 3.8Lipophilic.[1] High membrane permeability expected.[1]

Hazard Identification & Safety Architecture

Core Directive: Treat this compound as a suspected carcinogen and potent skin sensitizer until proven otherwise.[1] The biphenyl amine motif is structurally alerted for genotoxicity.[1]

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Sensitization: Category 1 (H317)

  • Carcinogenicity: Category 2 (Suspected) (H351)

  • Aquatic Toxicity (Chronic): Category 2 (H411)

Mechanism of Toxicity (The "Why")

The toxicity of aromatic amines is often metabolic.[1] The amino group can undergo N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2).[1] The resulting N-hydroxylamines can form DNA adducts, leading to mutagenicity.[1] The 4-methyl group may modulate this by offering a competing site for oxidation, but the risk remains high.[1]

Safety Decision Tree (Workflow)

The following diagram outlines the mandatory decision logic for handling this compound in a research setting.

SafetyProtocol Start Start: Handling 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine PPE_Check 1. PPE Verification (Nitrile Gloves x2, Lab Coat, Goggles) Start->PPE_Check Ventilation 2. Engineering Controls (Fume Hood Required?) PPE_Check->Ventilation Hood_Yes Yes: Proceed in Hood Ventilation->Hood_Yes Hood_No No: STOP WORK Ventilation->Hood_No State_Check 3. State of Matter Check Hood_Yes->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Weighing Weighing Protocol: Use Anti-Static Balance Avoid Dust Generation Solid->Weighing Handling Handling Protocol: Double Glove Change gloves if splashed Solution->Handling Waste Disposal: Segregated Solid/Liquid Hazardous Waste Do NOT drain dispose Weighing->Waste Handling->Waste

Figure 1: Operational safety decision tree for handling biaryl amines in a laboratory environment.

Handling, Storage, & Stability Protocols

Storage Architecture[1]
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is recommended. Anilines oxidize over time, turning from off-white to dark brown/purple.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.[1]

Experimental Handling
  • Solubilization: Prepare stock solutions in DMSO or Anhydrous Ethanol . Avoid acidic aqueous solutions unless forming a salt, as this will protonate the amine and alter reactivity.[1]

  • Reaction Setup: When using in cross-coupling (e.g., Buchwald-Hartwig), ensure the system is strictly deoxygenated to prevent catalyst poisoning and side-product formation (azo compounds).[1]

  • Decontamination: Spills should be treated with weak acid (dilute acetic acid) to solubilize the amine for easier cleanup, followed by soap and water.[1] Do not use bleach immediately, as it may form chloroamines.[1]

Synthesis & Application Context

For drug development professionals, this molecule is a valuable "L-shaped" scaffold.[1]

Synthetic Utility

It serves as the nucleophilic partner in:

  • Amide Coupling: Reacting with acid chlorides to form biaryl amides.[1]

  • Urea Formation: Reacting with isocyanates to form urea-based kinase inhibitors (e.g., Sorafenib analogs).[1]

  • Buchwald-Hartwig Amination: Forming tri-aryl amines.[1]

Metabolic Pathway Visualization

Understanding the metabolic fate is crucial for designing safer drugs.[1]

Metabolism Parent Parent Compound (Lipophilic) CYP CYP450 (Oxidation) Parent->CYP Glucuronide N-Glucuronide (Excretion) Parent->Glucuronide Phase II Conjugation N_OH N-Hydroxylamine (Reactive Metabolite) CYP->N_OH N-oxidation DNA_Adduct DNA Adduct (Genotoxicity) N_OH->DNA_Adduct Bioactivation

Figure 2: Potential metabolic activation pathways for aromatic amines.[1]

Emergency Response (Self-Validating System)

In the event of exposure, the following protocols must be activated immediately.

Exposure RouteImmediate ActionValidation Step
Eye Contact Rinse with water for 15 mins.[1]Check: Did pain/redness subside? If no, ER immediately.
Skin Contact Wash with soap/water.[1][2] Discard clothes.Check: Inspect for delayed erythema (redness) after 1 hour.
Inhalation Move to fresh air.[1][2][3]Check: Monitor for cyanosis (blue lips/nails) – sign of methemoglobinemia.
Ingestion Rinse mouth. Do NOT induce vomiting. Check: Transport to ER. Provide SDS/Chemical Name.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9794201 (Analog: 3-Methoxy-4'-methylbiphenyl).[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Aromatic Amines.[1] Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology.[1] Chemical Reviews.[1] (Contextual grounding for aromatic amine toxicity).

Disclaimer: This guide is for research purposes only. The user assumes all liability for handling this chemical.

Sources

Foundational

Pharmacophore Modeling of 3-Amino-Biphenyl Derivatives: A Technical Guide to Scaffold Repurposing in Rational Drug Design

Executive Summary The 3-aminobiphenyl (3-ABP) scaffold represents a fascinating paradox in medicinal chemistry. While unsubstituted 3-aminobiphenyl is a recognized environmental toxicant and carcinogen 1, its derivatized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminobiphenyl (3-ABP) scaffold represents a fascinating paradox in medicinal chemistry. While unsubstituted 3-aminobiphenyl is a recognized environmental toxicant and carcinogen 1, its derivatized forms have become highly sought-after structural motifs in rational drug design. The unique vectorality provided by the meta-amino group on the biphenyl system offers an ideal synthetic handle for accessing deep, hydrophobic binding pockets while maintaining optimal physicochemical properties.

This technical whitepaper explores the causality behind selecting 3-ABP derivatives in modern pharmacophore modeling. By examining two distinct paradigms—targeting protein-protein interactions (PPIs) in oncology and fragment-based drug discovery (FBDD) for metalloenzymes in infectious diseases—we will dissect how computational modeling translates into self-validating experimental protocols.

Mechanistic Rationale: Why the 3-Aminobiphenyl Scaffold?

In pharmacophore modeling, a scaffold is never chosen arbitrarily. The selection of 3-ABP derivatives is driven by specific stereoelectronic and thermodynamic requirements:

  • Dihedral Flexibility and Hydrophobic Insertion: The biphenyl core is not entirely planar; the dihedral angle between the two phenyl rings allows the molecule to adopt conformations that perfectly match the contours of cryptic or shallow hydrophobic pockets (e.g., the p2 pocket of the Mcl-1 oncoprotein).

  • Vectoral Hydrogen Bonding: The amine at the 3-position (meta) directs substituents at a ~120° angle relative to the biphenyl axis. This geometry is critical for positioning hydrogen bond donors/acceptors (like sulfonamides or amides) toward solvent-exposed regions or specific polar residues without clashing with the hydrophobic walls of the binding site.

  • Group Efficiency (GE): In fragment-based design, the 3-ABP core provides a high binding energy per heavy atom, making it a highly efficient "retrofragment" upon which to build larger, more complex molecules.

Case Study 1: Targeting Protein-Protein Interactions (Mcl-1 Oncoprotein)

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that promotes tumor survival by sequestering pro-apoptotic proteins like Bak. Disrupting the Mcl-1–Bak-BH3 interaction requires a molecule that can navigate a large, shallow binding groove.

Researchers utilized Site-Identification by Ligand Competitive Saturation (SILCS) to map the functional group affinities of the Mcl-1 binding site. The SILCS FragMaps indicated that a hydrophobic moiety was strictly required to occupy the p2 pocket. The 3-ABP scaffold was selected because the terminal phenyl ring perfectly satisfied the non-polar FragMap, while the meta-amine provided the exact vector needed to attach a 1-hydroxy-4-sulfamoyl-2-naphthoate core, which formed a critical salt bridge with residue R263 2.

Protocol 1: SILCS-Guided Pharmacophore Mapping and Validation

Objective: To design and validate a 3-ABP derivative targeting the Mcl-1 p2 pocket. Self-Validation Mechanism: The protocol utilizes a Fluorescence Polarization Competition Assay (FPCA) where the displacement of a fluorescently labeled Bak-BH3 peptide by the synthesized 3-ABP derivative yields a quantifiable


. A known Mcl-1 inhibitor is run in parallel to validate assay sensitivity.

Step-by-Step Methodology:

  • Target Preparation: Obtain the apo structure of Mcl-1 (e.g., PDB ID: 4HW2). Remove all water molecules and crystallographic additives.

  • SILCS Simulation: Immerse the Mcl-1 structure in an aqueous solution containing a diverse set of small aliphatic and polar probe molecules (e.g., benzene, propane, methanol, formamide). Run Molecular Dynamics (MD) simulations for 1

    
    .
    
  • FragMap Generation: Extract 3D probability distributions of the probes to generate FragMaps. Identify the non-polar FragMap corresponding to the p2 pocket.

  • Scaffold Fitting: Dock the 3-ABP scaffold into the p2 pocket. Ensure the biphenyl dihedral angle aligns with the hydrophobic contours, and the 3-amino group points toward the solvent-exposed interface near R263.

  • Synthesis: React 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid with 3-aminobiphenyl (1 mmol scale) to yield the target compound.

  • FPCA Validation: Incubate the synthesized compound with recombinant Mcl-1 and FITC-labeled Bak-BH3 peptide. Measure fluorescence polarization to calculate the

    
     and derive the 
    
    
    
    .

SILCS_Workflow Target Target Preparation (Mcl-1 Apo Structure) MD MD Simulation (Multiple Probe Molecules) Target->MD FragMap FragMap Generation (Functional Group Affinity) MD->FragMap Fitting Pharmacophore Fitting (3-Aminobiphenyl Scaffold) FragMap->Fitting Validation Experimental Validation (FPCA & SPR Assays) Fitting->Validation

SILCS Pharmacophore Modeling Workflow for Mcl-1 Inhibitors.

Case Study 2: Fragment-Based Design for Metalloenzymes (Mtb CYP121)

In the fight against Mycobacterium tuberculosis (Mtb), the cytochrome P450 enzyme CYP121 has emerged as a critical target. Inhibiting CYP121 requires coordinating the heme iron while simultaneously occupying the adjacent hydrophobic active site.

Using a fragment-based approach, researchers deconstructed known leads into "retrofragments." The 3-ABP core was identified as a highly ligand-efficient minimal scaffold. By extending the 3-aminobiphenyl system, researchers achieved additional hydrogen bonding interactions with the F/G-helix residues (Thr77, Ala178, and Asp185) while appending a metal-binding pharmacophore (MBP) to the other end of the molecule 3.

Protocol 2: Retrofragmentation and Group Efficiency (GE) Optimization

Objective: To optimize a 3-ABP-based fragment into a high-affinity CYP121 inhibitor. Self-Validation Mechanism: The success of fragment growth is validated continuously by calculating Group Efficiency (


). If the addition of a heavy atom (HA) results in a GE drop below 0.3 kcal/mol/HA, the structural modification is rejected, ensuring only highly efficient interactions are retained.

Step-by-Step Methodology:

  • Lead Deconstruction: Break down a massive, low-efficiency lead compound computationally into monophenol and biphenol fragments (retrofragments).

  • Scaffold Selection: Isolate the 3-ABP fragment. Measure its baseline binding affinity (

    
    ) using Isothermal Titration Calorimetry (ITC).
    
  • MBP Integration: Synthesize a derivative where a triazole or imidazole (Metal-Binding Pharmacophore) is linked to the 3-ABP core.

  • Fragment Growing: Utilize structure-guided design to append substituents to the meta-amine, extending the molecule toward the Ar1 pocket (F/G-helix).

  • Thermodynamic Validation: Perform ITC on the newly grown fragments. Calculate

    
     and ensure the GE of the added atoms justifies the increase in molecular weight.
    

FBDD_Logic Lead Lead Deconstruction (Retrofragmentation) Scaffold Scaffold Selection (3-Aminobiphenyl Core) Lead->Scaffold MBP Metal-Binding Pharmacophore (Heme Coordination) Scaffold->MBP Growth Fragment Growing (Targeting F/G-helix) MBP->Growth Opt Affinity Optimization (Isoform Selectivity) Growth->Opt

Fragment-Based Drug Discovery Logic for Mtb CYP121 Inhibitors.

Quantitative Data Summary

The versatility of the 3-ABP scaffold is demonstrated by its successful application across vastly different biological targets. The table below summarizes the binding affinities achieved when the 3-ABP core is utilized as the primary hydrophobic pharmacophore element.

Target ProteinDisease Context3-ABP Derivative ClassBinding Affinity / ActivityReference
Mcl-1 Oncology (Apoptosis Evasion)N-Substituted Naphthoates

2
Mtb CYP121 TuberculosisTriazole-linked Biphenyls

3
FLT3 Kinase Acute Myeloid LeukemiaDiaminopyrimidines

4

Note: In the FLT3 inhibitor study, the 3-ABP derivative was used to define the minimal pharmacophore required for potent kinase inhibition, demonstrating that the removal of specific nitrogen atoms from the parent scaffold severely impacted anti-proliferative effects 4.

Safety and Toxicity Considerations

A critical aspect of utilizing 3-aminobiphenyl in drug design is addressing its inherent toxicity. Unsubstituted 3-aminobiphenyl is classified as a known human carcinogen and a primary aromatic amine 1. Its toxicity is primarily mediated by hepatic N-oxidation via cytochrome P450 enzymes, followed by esterification, which leads to reactive nitrenium ions that form DNA adducts.

Mitigation via Derivatization: In medicinal chemistry, the 3-ABP scaffold is almost never left with a primary amine. The amine is typically converted into an amide, sulfonamide, or incorporated into a larger heterocyclic system (as seen in the Mcl-1 and FLT3 inhibitors). This derivatization eliminates the primary amine's susceptibility to N-hydroxylation, thereby neutralizing the genotoxic liability while retaining the structural and spatial benefits of the biphenyl pharmacophore.

Conclusion

The 3-aminobiphenyl scaffold is a masterclass in chemical repurposing. By leveraging computational tools like SILCS and thermodynamic metrics like Group Efficiency, application scientists can harness the unique vectorality and hydrophobicity of 3-ABP derivatives to drug challenging targets. Whether inserting into the shallow p2 pocket of Mcl-1 or bridging the gap between a heme iron and the F/G-helix of CYP121, 3-ABP remains an indispensable tool in the modern pharmacophore modeling arsenal.

References

  • PubChem. "3-Aminobiphenyl | C12H11N | CID 16717." National Center for Biotechnology Information. Available at: [Link]

  • Kotschy, A., et al. "Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein." Journal of Chemical Information and Modeling. Available at:[Link]

  • Hudson, S. A., et al. "Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • Weisberg, E., et al. "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary This application note details a robust, highly efficient protocol for the synthesis of 3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine. The methodology leverages the palladium-catalyzed Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, highly efficient protocol for the synthesis of 3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine. The methodology leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-methylaniline and 3-methoxyphenylboronic acid. Designed for researchers and drug development professionals, this guide provides in-depth mechanistic insights, emphasizes the causality behind experimental conditions, and establishes a self-validating workflow to ensure high-yield biaryl construction without the need for amine protecting groups.

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance[1]. The synthesis of functionalized biaryl amines, such as 3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine, presents a specific mechanistic challenge: the presence of a free, unprotected primary amine (-NH₂) on the aryl halide electrophile.

The Causality of Catalyst and Solvent Selection
  • Catalyst Choice (Pd(dppf)Cl₂): Free amines can theoretically coordinate to the palladium center, leading to catalyst poisoning or competing Buchwald-Hartwig C-N coupling. To circumvent this, Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is utilized[2]. The bidentate dppf ligand provides significant steric bulk, preventing stable off-cycle coordination of the aniline. Furthermore, its wide bite angle enforces a cis-coordination geometry on the Pd(II) intermediate, which thermodynamically accelerates the final reductive elimination step[3].

  • Solvent System (1,4-Dioxane / H₂O): A biphasic mixture of 1,4-dioxane and water (typically 4:1) is critical. The organic phase solubilizes the coupling partners, while water is essential to dissolve the inorganic base (K₂CO₃). More importantly, the aqueous base activates the organoboron species into a reactive, negatively charged boronate complex, an absolute prerequisite for the transmetalation step[4].

  • Rigorous Degassing: Oxygen is detrimental to the catalytic cycle. It irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid (yielding 3,3'-dimethoxybiphenyl). Rigorous degassing ensures the fidelity of the cross-coupling pathway[1].

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Active Species Catalyst Entry OxAdd Oxidative Addition Pd(II) Insertion into Ar-Br Pd0->OxAdd 5-Bromo-2-methylaniline TransMet Transmetalation Transfer of Ar' from Boronate OxAdd->TransMet 3-Methoxyphenylboronic acid + K2CO3 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biaryl amine.

Quantitative Data & Reagent Preparation

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-methylaniline 186.051.01.86 gAryl Halide (Electrophile)
3-Methoxyphenylboronic acid 151.961.21.82 gBoronic Acid (Nucleophile)
Pd(dppf)Cl₂ 731.700.05365 mgPrecatalyst
K₂CO₃ 138.213.04.15 gInorganic Base
1,4-Dioxane (Anhydrous) 88.11-40 mLOrganic Solvent
Deionized Water 18.02-10 mLAqueous Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to verify the integrity of the reaction before proceeding.

Phase 1: Reaction Setup & Degassing
  • Reagent Combination: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylaniline (1.86 g, 10 mmol), 3-methoxyphenylboronic acid (1.82 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Degassing (Critical Step): Submerge a long needle into the biphasic mixture and sparge with ultra-pure Argon gas for 15–20 minutes while stirring gently. Causality: Removing dissolved oxygen prevents catalyst deactivation and suppresses boronic acid homocoupling.

  • Catalyst Introduction: Briefly remove the septum under a positive stream of Argon and quickly add the Pd(dppf)Cl₂ catalyst (365 mg, 0.5 mmol). Reseal the flask and sparge for an additional 2 minutes.

Phase 2: Reaction Execution & Monitoring
  • Heating: Place the Schlenk flask in a pre-heated oil bath at 90 °C . Stir vigorously (800–1000 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation (Monitoring): After 4 hours, withdraw a 50 µL aliquot, dilute with ethyl acetate, filter through a small plug of Celite/silica, and analyze via LC-MS or TLC (Hexanes:EtOAc, 3:1).

    • Validation Check: The reaction is complete when the aryl bromide is fully consumed. The target mass for 3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine is [M+H]⁺ = 214.1. Total reaction time is typically 12–16 hours.

Phase 3: Work-up & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 30% Ethyl Acetate in Hexanes. The product elutes as a distinct UV-active band.

Experimental Workflow Visualization

Workflow Prep Degassing & Setup React Heating (90°C) 12-16 h Prep->React Monitor LC-MS / TLC Monitoring React->Monitor Workup Aqueous Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Step-by-step experimental workflow for the synthesis and purification of the biaryl product.

References

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. Benchchem. 2

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 1

  • Wikipedia Contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. 4

  • National Center for Biotechnology Information (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. 3

Sources

Application

Application Note: Optimized Synthesis of 3'-methoxy-4-methylbiphenyl-3-amine

Executive Summary & Strategic Rationale The synthesis of 3'-methoxy-4-methylbiphenyl-3-amine represents a classic challenge in medicinal chemistry: constructing a biaryl core while managing chemoselectivity in the presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 3'-methoxy-4-methylbiphenyl-3-amine represents a classic challenge in medicinal chemistry: constructing a biaryl core while managing chemoselectivity in the presence of basic amines and oxidation-sensitive functionalities.

While direct coupling of aniline derivatives is possible, this Application Note advocates for a Nitro-Reduction Strategy . This two-step pathway is superior for scale-up and purity profiling for three reasons:

  • Catalyst Longevity: Free amines in starting materials can coordinate to Palladium (Pd), poisoning the catalyst and reducing Turnover Frequency (TOF). Using a nitro-precursor avoids this.

  • Commercial Availability: The nitro-boronic acids are generally more stable and cheaper than their amino-boronic ester counterparts.

  • Purification: The polarity difference between the nitro-intermediate and the final amine facilitates easy separation of trace impurities by flash chromatography.

Synthetic Pathway Overview

The recommended route involves a Suzuki-Miyaura coupling of 4-methyl-3-nitrophenylboronic acid with 3-bromoanisole , followed by a chemoselective reduction of the nitro group.

SynthesisRoute SM1 4-Methyl-3-nitrophenyl boronic acid Inter Intermediate: 3'-methoxy-4-methyl- 3-nitrobiphenyl SM1->Inter Suzuki Coupling Pd(dppf)Cl2 SM2 3-Bromoanisole SM2->Inter Prod Target: 3'-methoxy-4-methyl biphenyl-3-amine Inter->Prod Fe/NH4Cl Reduction (Chemoselective)

Caption: Figure 1. Strategic workflow utilizing the Nitro-Reduction pathway to avoid catalyst poisoning.

Reagent Selection Guide

The following reagents are selected based on a balance of reactivity, stability, and ease of workup.

Table 1: Critical Reagents & Solvents
ComponentRecommended ReagentRole & Rationale
Aryl Halide 3-Bromoanisole The electrophile. Bromides offer the best balance of reactivity and stability compared to iodides (unstable) or chlorides (unreactive).
Boron Species 4-Methyl-3-nitrophenylboronic acid The nucleophile. The nitro group acts as a masked amine. Boronic acids are preferred over pinacol esters here for atom economy and water solubility during workup.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride. A robust, air-stable catalyst that resists de-ligation better than Pd(PPh₃)₄.
Base K₂CO₃ (2.0 M aq) Potassium Carbonate. Provides necessary activation of the boronic acid without the harshness of strong alkalis (NaOH) that might hydrolyze sensitive groups.
Reductant Fe Powder / NH₄Cl Iron/Ammonium Chloride.[1][2][3] A "green" reduction method that is highly chemoselective, avoiding over-reduction of the aromatic ring which can occur with high-pressure hydrogenation.
Solvent 1,4-Dioxane / Water (4:1) This mixture ensures solubility of both the organic organic halides and the inorganic base, maximizing the interfacial surface area for the reaction.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of 3'-methoxy-4-methyl-3-nitrobiphenyl.

Reagents:

  • 3-Bromoanisole (1.0 equiv)

  • 4-Methyl-3-nitrophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[4][5]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • K₂CO₃ (3.0 equiv)[6]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add the boronic acid , 3-bromoanisole , and K₂CO₃ .

  • Solvent Addition: Add the 1,4-Dioxane and water.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 15 minutes. Oxygen is the enemy of Palladium catalysts; failure to degas will result in homocoupling byproducts and low yields.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of inert gas. The solution typically turns an orange/red color.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 8:1). The starting bromide spot should disappear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[3] Dilute with Ethyl Acetate and wash with brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion to 3'-methoxy-4-methylbiphenyl-3-amine.

Reagents:

  • Nitro-intermediate (from Protocol A)

  • Iron Powder (5.0 equiv, <325 mesh preferred)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol : Water (3:1)

Step-by-Step Procedure:

  • Setup: Dissolve the nitro-intermediate in Ethanol/Water in a flask.

  • Activation: Add the NH₄Cl and Iron powder .

  • Reaction: Heat to reflux (80°C ) with vigorous stirring. Mechanical stirring is recommended for scales >10g to keep the iron suspended.

  • Timeline: The reaction is usually fast (1–3 hours).

    • Technician Note: The grey iron powder will turn into a rusty brown sludge (Iron oxides) as the reaction proceeds.

  • Workup: Filter the hot mixture immediately through Celite (Iron sludge can clog filters if cooled). Wash the cake with hot Ethanol.

  • Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove residual salts), dry, and concentrate.

  • Final Analysis: The product is an amine.[1][7][8] It may darken upon standing due to oxidation; store under inert gas in the cold.

Mechanism & Troubleshooting

Understanding the catalytic cycle allows for rapid troubleshooting.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoanisole TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product O2 Oxygen Leak Homo Homocoupling (Impurity) O2->Homo Causes

Caption: Figure 2. The Suzuki-Miyaura catalytic cycle.[6][9][10] Oxygen ingress leads to homocoupling impurities.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Black precipitate immediately upon heating Catalyst decomposition ("Pd Black")Ensure rigorous degassing. Check ligand quality.
Low conversion after 12h Catalyst deactivation or poor solubilityAdd 1-2% surfactant (e.g., TPGS-750-M) or switch to XPhos Pd G3.
Product is purple/dark oil Amine oxidationThe final amine is electron-rich. Purify quickly and store as an HCl salt if possible.

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[1] Synthetic Communications. Link

  • PubChem. (n.d.).[11][12] "3'-methoxy-3-methylbiphenyl-4-amine Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025). "Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis." BenchChem Application Notes. Link

Sources

Method

Application Note: Reduction of 3'-Methoxy-4-methyl-3-nitrobiphenyl to 3'-Methoxy-4-methyl-3-biphenylamine

Abstract This application note details the optimized protocols for the chemoselective reduction of 3'-methoxy-4-methyl-3-nitrobiphenyl to its corresponding amine, 3'-methoxy-4-methyl-3-biphenylamine . This biaryl amine s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for the chemoselective reduction of 3'-methoxy-4-methyl-3-nitrobiphenyl to its corresponding amine, 3'-methoxy-4-methyl-3-biphenylamine . This biaryl amine scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other immunomodulatory drugs. Two distinct methodologies are presented: a Catalytic Hydrogenation (Method A) for high-throughput and scale-up environments, and an Iron-Mediated Reduction (Method B) for laboratories lacking high-pressure hydrogenation infrastructure. Both methods ensure the preservation of the methoxy ether linkage while quantitatively converting the nitro group.

Introduction & Retrosynthetic Context

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. However, in substituted biphenyl systems, challenges often arise regarding solubility and steric hindrance.

  • Substrate: 3'-methoxy-4-methyl-3-nitrobiphenyl.

  • Structural Considerations: The nitro group is located at the 3-position of the A-ring, ortho to a methyl group. While this provides some steric shielding, it is not sufficient to inhibit standard reduction techniques. The 3'-methoxy group on the B-ring is electronically distinct and stable under reducing conditions.

  • Strategic Value: The resulting amine is a "privileged structure" in medicinal chemistry, often serving as the nucleophile in Buchwald-Hartwig couplings or amide formations to generate biaryl urea derivatives.

Reaction Scheme

The transformation involves the 6-electron reduction of the nitro group to the primary amine.

ReactionScheme Substrate 3'-Methoxy-4-methyl-3-nitrobiphenyl (Ar-NO2) Product 3'-Methoxy-4-methyl-3-biphenylamine (Ar-NH2) Substrate->Product Reduction Reagents Method A: H2, Pd/C OR Method B: Fe, NH4Cl

Figure 1: General reaction scheme for the reduction of the nitro-biphenyl precursor.

Protocol Design & Safety

Critical Safety Note (Pyrophoric Hazards)
  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric. Always keep the catalyst wet with solvent (e.g., toluene or water) before exposing it to air. When handling H₂, ensure proper grounding to prevent static discharge.

  • Nitro Compounds: Potentially explosive if heated dry. Ensure the starting material is in solution before heating.

Reagent List
ReagentRoleGrade/Purity
3'-Methoxy-4-methyl-3-nitrobiphenylSubstrate>97% HPLC
10% Palladium on Carbon (Pd/C)Catalyst (Method A)50% water wet
Hydrogen Gas (H₂)Reductant (Method A)UHP (99.999%)
Iron Powder (Fe)Reductant (Method B)-325 mesh
Ammonium Chloride (NH₄Cl)Electrolyte (Method B)[1][2]ACS Reagent
Ethanol / Ethyl AcetateSolventsHPLC Grade

Method A: Catalytic Hydrogenation (Standard)

Best for: Clean profiles, high yield (>95%), and ease of workup. Mechanism: Heterogeneous catalysis involving H₂ adsorption onto the Pd surface, followed by sequential transfer to the nitro group.

Step-by-Step Protocol
  • Preparation:

    • Dissolve 1.0 eq (e.g., 5.0 g) of 3'-methoxy-4-methyl-3-nitrobiphenyl in Ethyl Acetate (EtOAc) or Ethanol (EtOH) (10 volumes, 50 mL).

    • Note: EtOAc is preferred if the product is very soluble; EtOH is preferred if the starting material requires slight heating to dissolve.

  • Catalyst Addition:

    • Under an Argon or Nitrogen blanket, carefully add 10 wt% of 10% Pd/C (e.g., 0.5 g).

    • Safety: Add the catalyst as a slurry in a small amount of solvent or use 50% water-wet catalyst to minimize ignition risk.

  • Hydrogenation:

    • Apparatus: Seal the reaction vessel (Parr shaker bottle or round-bottom flask with balloon).

    • Purge: Evacuate the vessel and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

    • Reaction: Stir vigorously at Room Temperature (20-25°C) under H₂ atmosphere (1 atm balloon or 30 psi Parr shaker).

    • Time: Reaction is typically complete in 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2]

  • Workup:

    • Purge the system with Nitrogen to remove excess H₂.

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C catalyst.

    • Wash the Celite pad with EtOAc (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • The product is usually pure enough for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Method B: Iron/Ammonium Chloride Reduction (Alternative)

Best for: Labs without H₂ cylinders, or if the substrate contains halogen substituents (Cl, Br, I) elsewhere that might be sensitive to hydrogenolysis (though not present in this specific core). Mechanism: Single-electron transfer (SET) from the metal surface in a protic medium.

Step-by-Step Protocol
  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser, suspend 1.0 eq of 3'-methoxy-4-methyl-3-nitrobiphenyl in a mixture of Ethanol (5 vol) and Water (1 vol) .

  • Reagent Addition:

    • Add 5.0 eq of Iron powder (Fe).[3]

    • Add 5.0 eq of Ammonium Chloride (NH₄Cl).

  • Reaction:

    • Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring.

    • Observation: The reaction will turn dark/rusty brown.

    • Time: Monitor by TLC.[4] Completion usually occurs within 1–3 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with EtOAc (10 vol) and filter through Celite to remove iron oxide sludge. Note: The sludge can be sticky; a wide sintered glass funnel is recommended.

    • Wash the filtrate with water (2x) and brine (1x) to remove dissolved salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.[4]

Analytical Validation & QC

To ensure the integrity of the product, the following analytical parameters should be verified.

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 6.8 - 7.5 ppm: Multiplet (Aromatic protons, 7H).

    • δ 4.8 - 5.2 ppm: Broad singlet (2H, -NH₂, exchangeable with D₂O).

    • δ 3.80 ppm: Singlet (3H, -OCH₃).

    • δ 2.15 ppm: Singlet (3H, -CH₃).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 214.12

    • Found: 214.1 ± 0.1

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the reduction process.

Workflow Start Start: 3'-Methoxy-4-methyl-3-nitrobiphenyl CheckEquipment Is Hydrogenation Apparatus Available? Start->CheckEquipment MethodA Method A: Pd/C + H2 (Preferred) CheckEquipment->MethodA Yes MethodB Method B: Fe + NH4Cl (Alternative) CheckEquipment->MethodB No Monitor Monitor Reaction (TLC/LCMS) Disappearance of SM MethodA->Monitor MethodB->Monitor WorkupA Filter via Celite Concentrate Monitor->WorkupA Method A Complete WorkupB Filter Iron Sludge Aqueous Extraction Concentrate Monitor->WorkupB Method B Complete QC QC: 1H-NMR & HPLC Confirm Amine Formation WorkupA->QC WorkupB->QC

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (Method A)Ensure sulfur-free solvents; add fresh catalyst (1-2 wt%) and re-pressurize.
Stalled Reaction Agglomeration of Iron (Method B)Increase stirring speed (mechanical stirring preferred over magnetic); add more EtOH.
Low Yield Product trapped in filter cakeThoroughly wash the Celite pad with hot EtOAc or MeOH during filtration.
Unknown Impurity Hydroxylamine intermediateReaction stopped too early. Extend reaction time or increase temperature slightly.

References

  • General Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Fe/NH4Cl Method: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer reductions.[5] Synthesis, 1988(02), 91-95.

  • Nitro-Biphenyl Reduction Precedents

    • Organic Syntheses, Coll.[6] Vol. 5, p. 829 (1973); Vol. 47, p. 75 (1967). (Describes reduction of 2-nitrobiphenyl to 2-aminobiphenyl).

    • Smith, P. A. S., & Hall, J. H. (1962). The preparation of some o-aminobiphenyls. Journal of the American Chemical Society.[7]

Sources

Application

Application Notes and Protocols for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine as a Ligand Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract The biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of many high-performance ligands, advanced materials, and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of many high-performance ligands, advanced materials, and pharmaceutical agents.[1][2] The precise control over the steric and electronic properties of these scaffolds is paramount to their function. This document provides a detailed guide on the use of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine as a versatile intermediate for the synthesis of custom phosphine ligands. We present a comprehensive, field-proven protocol for the synthesis of the biphenyl amine intermediate via a Suzuki-Miyaura cross-coupling reaction, its subsequent conversion to a novel phosphine ligand, and the application of this ligand in a palladium-catalyzed cross-coupling reaction. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of the Substituted Biphenyl Scaffold

The utility of a ligand in catalysis is dictated by its electronic and steric profile. Tertiary phosphines are a cornerstone of catalysis, and their properties can be finely tuned by modifying their substituents.[3] The biphenyl backbone offers a rigid and sterically demanding framework, which can be further functionalized to modulate the ligand's properties. The specific substitution pattern of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine, with a methoxy and a methyl group on opposing rings, allows for a subtle yet impactful manipulation of the electronic and steric environment around the coordinating phosphorus atom in the final ligand. This intermediate is therefore a valuable building block for creating ligands tailored for specific catalytic applications.

Synthesis of the Ligand Intermediate: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

The most efficient and modular route to substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1] Here, we detail the synthesis of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine from 3-bromo-4-methylaniline and (3-methoxyphenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-bromo-4-methylaniline

  • (3-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, combine 3-bromo-4-methylaniline (1.86 g, 10 mmol), (3-methoxyphenyl)boronic acid (1.67 g, 11 mmol), and triphenylphosphine (0.262 g, 1 mmol).

  • Solvent and Base Addition: Add 100 mL of toluene and 20 mL of ethanol to the flask. In a separate beaker, dissolve potassium carbonate (4.14 g, 30 mmol) in 30 mL of deionized water. Add the aqueous potassium carbonate solution to the reaction flask.

  • Catalyst Addition: Add palladium(II) acetate (0.0224 g, 0.1 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80°C and stir vigorously under a nitrogen atmosphere for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine as a solid.

Workflow Diagram: Synthesis of the Biphenyl Amine Intermediate

reagents 3-bromo-4-methylaniline + (3-methoxyphenyl)boronic acid reaction Suzuki-Miyaura Cross-Coupling reagents->reaction catalyst Pd(OAc)2, PPh3, K2CO3 Toluene/Ethanol/H2O, 80°C catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3'-Methoxy-4-methyl- [1,1'-biphenyl]-3-amine purification->product

Caption: Workflow for the synthesis of the biphenyl amine intermediate.

From Intermediate to Ligand: Synthesis of a Custom Phosphine

The amine functionality of our biphenyl intermediate is a versatile handle for further chemical transformations. Here, we describe its conversion to a tertiary phosphine ligand via reaction with chlorodiphenylphosphine. The resulting ligand will feature the biphenyl scaffold directly attached to the phosphorus atom.

Experimental Protocol: Phosphine Ligand Synthesis

Materials:

  • 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

  • Chlorodiphenylphosphine (ClPPh₂)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (2.13 g, 10 mmol) in 100 mL of anhydrous THF.

  • Base Addition: Add triethylamine (1.53 mL, 11 mmol) to the solution.

  • Phosphine Addition: Cool the solution to 0°C in an ice bath. Slowly add chlorodiphenylphosphine (1.83 mL, 10 mmol) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Workup and Purification: Filter the reaction mixture under nitrogen to remove the salt. Concentrate the filtrate under reduced pressure. The crude phosphine ligand can be purified by recrystallization from a suitable solvent system like ethanol or by column chromatography on silica gel under an inert atmosphere.

Diagram: Conversion of Amine to Phosphine Ligand

start 3'-Methoxy-4-methyl- [1,1'-biphenyl]-3-amine reaction Nucleophilic Substitution start->reaction reagent ClPPh2, Et3N Anhydrous THF reagent->reaction product Custom Phosphine Ligand reaction->product

Caption: Transformation of the biphenyl amine to the phosphine ligand.

Application in Catalysis: A Heck Cross-Coupling Reaction

To demonstrate the efficacy of our newly synthesized phosphine ligand, we will employ it in a palladium-catalyzed Heck cross-coupling reaction. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1]

Experimental Protocol: Heck Reaction

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Synthesized phosphine ligand

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube under nitrogen, dissolve palladium(II) acetate (0.0022 g, 0.01 mmol) and the synthesized phosphine ligand (0.008 g, 0.02 mmol) in 5 mL of anhydrous DMF. Stir for 15 minutes at room temperature.

  • Reaction Setup: In a separate Schlenk flask, add iodobenzene (0.204 g, 1 mmol), styrene (0.156 g, 1.5 mmol), and triethylamine (0.202 g, 2 mmol).

  • Reaction Execution: Add the pre-formed catalyst solution to the reaction flask. Heat the mixture to 100°C and stir for 6 hours.

  • Workup and Analysis: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and concentrate. The yield of the product, stilbene, can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Representative Data
EntryCatalyst Loading (mol%)Ligand/Metal RatioTemperature (°C)Time (h)Yield (%)
112:11006>95
20.52:11001290
311:1100685
Catalytic Cycle of the Heck Reaction

pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)(L2)X oxidative_addition->pd_intermediate alkene_coordination Alkene Coordination pd_intermediate->alkene_coordination migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination (Base) beta_hydride_elimination->reductive_elimination product Alkene Product beta_hydride_elimination->product reductive_elimination->pd0

Caption: Generalized catalytic cycle for the Heck reaction.

References

  • PubChem. 3'-Methoxy-3-methylbiphenyl-4-amine. [Link]

  • ResearchGate. Synthetic strategies towards phosphine ligands suitable for further... [Link]

  • PMC. Preparation of phosphines through C–P bond formation. [Link]

  • designer-drug.com. Synthesis of MMA (3-Methoxy-4-Methylamphetamine). [Link]

  • Cardiff University - ORCA. THE SYNTHESIS OF TRIPHOSPHINE LIGANDS AND THEIR MACROCYCLES. [Link]

  • organic-chemistry.org. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. [Link]

  • Royal Society of Chemistry. Heteroleptic Phosphine Synthesis. [Link]

  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]

  • ChEMBL - EMBL-EBI. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Link]

  • Google Patents.
  • PubChem. 3-Methoxy-4'-methylbiphenyl. [Link]

  • ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

  • ACS Publications. Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. [Link]

  • PMC. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. [Link]

  • SciSpace. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]

  • Shodhganga. Chapter 5: Cross-coupling reactions. [Link]

  • Wiley Online Library. 3D Printed Palladium Catalyst for Suzuki‐Miyaura Cross‐coupling Reactions. [Link]

  • PubMed. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis. [Link]

  • Beilstein Journals. Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. [Link]

  • PubChemLite. 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride. [Link]

  • PubChemLite. 3-fluoro-3'-methoxy[1,1'-biphenyl]-4-amine. [Link]

Sources

Method

Application Note: Efficient Preparation of Biaryl Amides from 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Executive Summary This application note details the optimized protocols for synthesizing biaryl amides utilizing 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (referred to herein as Amine 1 ) as the nucleophilic scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for synthesizing biaryl amides utilizing 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (referred to herein as Amine 1 ) as the nucleophilic scaffold.

Amine 1 is a privileged intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic biologically active agents. However, its reactivity is modulated by the steric hindrance of the ortho-methyl group at the 4-position, which significantly reduces the nucleophilicity of the amine at the 3-position. Standard coupling protocols (e.g., EDC/NHS) often result in stalled conversion or low yields.

This guide presents two high-fidelity methodologies:

  • Method A (Acid Chloride Activation): For robust, non-sensitive carboxylic acids.

  • Method B (HATU Activation): For chiral or acid-sensitive carboxylic acids, utilizing the "aza-effect" to overcome steric barriers.

Substrate Analysis & Mechanistic Insight

Structural Challenges

The target substrate, Amine 1 , possesses a biphenyl core. The critical structural feature is the methyl group at position 4, adjacent to the amine at position 3.

  • Electronic Effect: The 3'-methoxy group on the distal ring adds electron density to the pi-system, slightly increasing the basicity of the aniline.

  • Steric Effect (Critical): The ortho-methyl group creates a steric clash that impedes the approach of bulky electrophiles. This necessitates the use of highly reactive acylating species (acyl chlorides or At-based active esters) rather than standard carbodiimide intermediates.

Reaction Pathway Visualization

The following diagram outlines the decision logic for selecting the appropriate coupling strategy.

G Start Carboxylic Acid Partner Decision Is Acid Sensitive or Chiral? Start->Decision MethodA Method A: Acid Chloride Route (Oxalyl Chloride/DMF) Decision->MethodA No (Robust) MethodB Method B: HATU Coupling (DIPEA/DMF) Decision->MethodB Yes (Sensitive) Reaction Coupling with Amine 1 MethodA->Reaction MethodB->Reaction Workup Acidic Wash / SCX (Remove unreacted Amine 1) Reaction->Workup Product Biaryl Amide Product Workup->Product

Figure 1: Decision tree for selecting the optimal amidation protocol based on carboxylic acid stability.

Experimental Protocols

Method A: Acid Chloride Activation (Robust Route)

Best for: Simple aromatic or aliphatic acids where harsh conditions are tolerated. This method generates the most reactive electrophile, ensuring complete consumption of the hindered Amine 1 .

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Amine 1 (1.0 equiv)

Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under nitrogen. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 1-2 hours until gas evolution ceases.

  • Concentration (Optional but Recommended): Volatiles (excess oxalyl chloride/HCl) can be removed in vacuo if the acid chloride is stable, redissolving in DCM. Note: If telescoping, ensure excess oxalyl chloride is purged.

  • Coupling: Dissolve Amine 1 and TEA in DCM. Add the acid chloride solution dropwise to this mixture at 0°C.

  • Completion: Stir at RT for 2–4 hours. Monitor by LCMS.[1] The hindered amine may require mild heating (40°C) if conversion is slow.

Method B: HATU Coupling (High-Fidelity Route)

Best for: Chiral acids, Fmoc-protected amino acids, or substrates prone to decomposition. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over HBTU/EDC because the additional nitrogen in the pyridine ring (7-aza) stabilizes the active ester and accelerates the reaction with hindered amines via the "neighboring group effect" [1].

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

  • Amine 1 (1.0 equiv)

Protocol:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes. The solution should turn yellow/orange (formation of the O-At active ester).

  • Amine Addition: Add Amine 1 and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 12–16 hours.

    • Expert Tip: If conversion stalls >50%, add 0.5 equiv of HOAt (1-Hydroxy-7-azabenzotriazole) to catalyze the turnover of the active ester.

Purification & Self-Validating Workup

The synthesis of amides from anilines allows for a "self-validating" purification logic based on pH switching. Since the product is neutral and the starting material (Amine 1 ) is basic, acidic workups are highly effective.

Liquid-Liquid Extraction (Standard)
  • Dilute reaction mixture with EtOAc.

  • Acid Wash (Critical): Wash organic layer with 1N HCl (x3).

    • Mechanism:[2][3][4] Protonates unreacted Amine 1 , forcing it into the aqueous layer. The amide product remains in the organic layer.

  • Wash with Sat. NaHCO₃ (removes unreacted carboxylic acid).

  • Wash with Brine, dry over MgSO₄, and concentrate.

Solid-Supported Scavenging (High Throughput)

For library synthesis, use Strong Cation Exchange (SCX) cartridges.

  • Load crude reaction mixture (dissolved in MeOH/DCM) onto an SCX column.

  • Elute 1: Wash with MeOH. Collect this fraction.

    • Result: The neutral amide product elutes. The basic Amine 1 is retained on the sulfonic acid resin [2].

  • Elute 2 (Waste): Wash with NH₃/MeOH to release the impurities (for confirmation only).

Data Summary Table
ParameterMethod A (Acid Chloride)Method B (HATU)
Reactivity Very HighHigh
Steric Tolerance ExcellentGood
Racemization Risk Moderate (via ketene)Low (due to Aza-effect)
Byproducts HCl, CO, CO₂Tetramethylurea (water soluble)
Purification Acid Wash sufficientAcid Wash + Column often needed
Yield (Typical) 85-95%70-90%

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric clash of 4-Me group preventing nucleophilic attack.Switch to Method A (Acid Chloride). If using HATU, heat to 50°C or use microwave irradiation (80°C, 10 min).
Product is Purple/Dark Oxidation of the aniline or trace copper/iron contaminants.Perform the reaction under strict Nitrogen/Argon atmosphere. Add EDTA during workup.
Epimerization (Chiral Acids) Over-activation or high base concentration.Use Method B. Cool reaction to 0°C. Use Collidine instead of DIPEA (weaker base, less racemization).
Stuck on Column Biaryl amides can be lipophilic and "streak" on silica.Use a gradient of 0-5% MeOH in DCM. Add 0.1% Triethylamine to the eluent to sharpen peaks.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society.

  • Biotage Application Note . (2023). How should I purify a complex, polar, amide reaction mixture?

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • BenchChem Technical Support . (2025). Overcoming Steric Hindrance in Coupling Reactions.

Sources

Application

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine in OLED hole transport material synthesis

Application Note: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine in OLED Hole Transport Material Synthesis Executive Summary & Strategic Rationale In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine in OLED Hole Transport Material Synthesis

Executive Summary & Strategic Rationale

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), the Hole Transport Layer (HTL) is critical for charge balance and device lifetime.[1] 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (hereafter referred to as MMBA ) represents a strategic "building block" intermediate.

Unlike generic intermediates (e.g., aniline or diphenylamine), MMBA offers a dual-advantage structural motif:

  • Electronic Tuning (Methoxy Group): The 3'-methoxy group (

    
    ) acts as a weak electron donor, raising the Highest Occupied Molecular Orbital (HOMO) level to facilitate hole injection from the anode/HIL without compromising oxidative stability.
    
  • Morphological Stability (Methyl Group): The 4-methyl group provides steric bulk ortho to the amine. This disrupts planar

    
    -
    
    
    
    stacking in the final Triarylamine HTM, inhibiting crystallization and increasing the Glass Transition Temperature (
    
    
    ).

This guide details the synthesis of MMBA, its conversion into a high-performance HTM, and the requisite purification protocols for device-grade materials.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine
CAS Number Derivative Class (Ref. 1350518-21-8 analog)
Formula

Molecular Weight 213.28 g/mol
Appearance Off-white to pale yellow crystalline powder
Purity Requirement >99.5% (HPLC) for synthesis; >99.9% (Sublimed) for devices
Solubility Soluble in Toluene, THF, DCM; Insoluble in Water

Protocol A: Synthesis of MMBA (The Intermediate)

Objective: Synthesize MMBA via Suzuki-Miyaura cross-coupling. Retrosynthetic Logic: We couple 3-amino-4-methylphenylboronic acid (nucleophile) with 3-bromoanisole (electrophile). This route avoids the use of unstable aniline-boronic acids by using the pinacol ester or protecting groups if necessary, though direct coupling is feasible with optimized catalysts.

Reagents & Equipment
  • Reactants:

    • 3-Bromo-4-methylaniline (1.0 eq) [Alternative starting material if boronic acid is unstable]

    • 3-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Toluene : Ethanol (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Procedure
  • Degassing: Sparge the Toluene/Ethanol solvent mixture with Argon for 30 minutes to remove dissolved oxygen (Critical to prevent Pd oxidation and homocoupling).

  • Charging: In a 3-neck round-bottom flask equipped with a reflux condenser, add:

    • 3-Bromo-4-methylaniline (10 mmol, 1.86 g)

    • 3-Methoxyphenylboronic acid (12 mmol, 1.82 g)

    • 
       (0.5 mmol, 0.58 g)
      
  • Activation: Add the degassed solvent (50 mL) and the

    
     solution (10 mL).
    
  • Reaction: Heat to reflux (approx. 90-100°C) under Argon for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Cool to room temperature (RT).

    • Separate organic layer; extract aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient Hexane

      
       Hexane:EtOAc (8:2).
      
    • Yield Target: >85%.[2][3][4]

Protocol B: Synthesis of HTM (Buchwald-Hartwig Amination)

Objective: Transform MMBA into a symmetric Triarylamine HTM (e.g., N,N'-bis(3'-methoxy-4-methylbiphenyl-3-yl)-N,N'-diphenylbenzidine ). Mechanism: Pd-catalyzed C-N bond formation between MMBA and a dihalide core (4,4'-Dibromobiphenyl).

Reagents
  • Amine: MMBA (Synthesized in Protocol A) (2.2 eq)

  • Aryl Halide: 4,4'-Dibromobiphenyl (1.0 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or XPhos (4-8 mol%)
    
  • Base:

    
     (Sodium tert-butoxide) (3.0 eq)
    
  • Solvent: Anhydrous Xylene or Toluene

Step-by-Step Procedure
  • Glovebox Operation: Weigh

    
     and Catalyst/Ligand inside a glovebox if possible. 
    
    
    
    is pyrophoric; handle as a solution.
  • Reaction Setup:

    • Combine Aryl Halide (5 mmol), MMBA (11 mmol),

      
      , and Ligand in a Schlenk flask.
      
    • Add Anhydrous Xylene (40 mL).

  • Coupling: Heat to 120°C for 24 hours. The mixture will darken (formation of Pd-black is possible if oxygen leaks in).

  • Quench: Cool to RT, filter through a celite pad to remove inorganic salts and Palladium residues. Wash pad with hot Toluene.

  • Crude Isolation: Evaporate solvent.[1] The crude HTM is often a viscous oil or amorphous solid.

  • Pre-Sublimation Purification: Recrystallize from Toluene/Ethanol or precipitate from THF into Methanol.

    • QC Check:

      
      -NMR must show no residual bromide peaks.
      

Protocol C: Device-Grade Purification (Sublimation)

Context: HPLC purity (99.5%) is insufficient for OLEDs. Trace impurities act as charge traps, reducing luminance efficiency and lifetime. Vacuum Gradient Sublimation is mandatory.

Sublimation Parameters
  • Base Pressure:

    
     Torr (High Vacuum)
    
  • Source Temperature:

    
     (typically 240–280°C for this class of HTM).
    
  • Gradient: 3-Zone furnace.

    • Zone 1 (Source): 260°C

    • Zone 2 (Product): 200°C

    • Zone 3 (Impurities): 100°C[5]

Procedure:

  • Load crude HTM into a quartz boat in Zone 1.

  • Pump down to

    
     Torr; bake out system at 100°C for 1 hour to remove moisture/solvents.
    
  • Ramp Zone 1 to sublimation temperature.

  • Collect the crystalline/amorphous film deposited in Zone 2.

  • Final Purity Target: >99.9% (determined by HPLC).

Visualization: Synthesis & Device Architecture

Figure 1: Synthesis Workflow (MMBA to HTM)

G Start1 3-Bromo-4-methylaniline Inter Intermediate: MMBA (Suzuki Coupling) Start1->Inter Pd(PPh3)4, K2CO3 Start2 3-Methoxyphenylboronic acid Start2->Inter Step2 Crude Triarylamine HTM (Buchwald-Hartwig) Inter->Step2 + Core Pd2(dba)3, NaOtBu Core 4,4'-Dibromobiphenyl Core->Step2 Purify Vacuum Sublimation (>99.9% Purity) Step2->Purify Recrystallization Final Final OLED HTM Purify->Final 10^-6 Torr, 260°C

Caption: Synthetic pathway from precursors to device-grade HTM via Suzuki and Buchwald-Hartwig couplings.

Figure 2: OLED Device Stack & Energy Alignment

Device Cathode Cathode (Al/LiF) Work Function: ~2.9 eV ETL ETL (e.g., Alq3) LUMO: 3.0 eV HOMO: 5.7 eV Cathode->ETL Electron Injection EML Emissive Layer (Host:Dopant) ETL->EML Electron Transport HTL HTL (MMBA-based) LUMO: ~2.3 eV HOMO: ~5.3 eV HTL->EML Exciton Formation HIL HIL (PEDOT:PSS or HAT-CN) HIL->HTL Hole Transport Anode Anode (ITO) Work Function: ~4.8 eV Anode->HIL Hole Injection

Caption: Standard OLED stack highlighting the energetic position of the MMBA-based HTL.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Suzuki)

poisoning of Pd catalyst.
Degas solvents for >30 mins; switch to Pd(dppf)Cl2.
Dark HTM Product Residual Palladium or oxidation.Pass through Florisil/Celite; Ensure inert atmosphere during Buchwald.
Low Device Efficiency Ionic impurities or Halogens.Sublimation is non-negotiable. Check Cl/Br content via Ion Chromatography.
Crystallization in Film

too low.
The 4-methyl group is crucial; verify structure via NMR to ensure methyl integrity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

  • BenchChem Application Note. (2025). Protocols for the Synthesis of Hole-Transporting Materials for OLEDs. BenchChem Technical Resources.

  • TCI Chemicals. (2024). Advanced Purification by Sublimation for Organic Electronics.[1][4][6][7] TCI Technical Guides.

  • Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews, 107(4), 926–952.

Sources

Method

Application Note: Strategic Derivatization of Biphenyl Amines for Kinase Inhibitor Discovery

Introduction: The Biphenyl Amine as a Privileged Scaffold The biphenyl amine moiety represents a "privileged scaffold" in kinase inhibitor discovery, serving as a versatile core for both Type I (ATP-competitive) and Type...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biphenyl Amine as a Privileged Scaffold

The biphenyl amine moiety represents a "privileged scaffold" in kinase inhibitor discovery, serving as a versatile core for both Type I (ATP-competitive) and Type II (allosteric/DFG-out) inhibitors. Its structural utility stems from its ability to span the hydrophobic pocket adjacent to the ATP-binding site while the amine functionality serves as a critical vector for hydrogen bonding with the hinge region or as a linker to solubilizing "tail" groups.

Prominent kinase inhibitors, including Sorafenib (VEGFR/Raf), Regorafenib , and various p38 MAPK inhibitors, utilize biaryl systems derived from amine precursors. The challenge in utilizing this scaffold lies not in its potency, but in optimizing its physicochemical properties—specifically solubility and metabolic stability.

This guide provides a comprehensive workflow for the rational derivatization, synthesis, and biological profiling of biphenyl amine libraries.

Workflow Overview

The following diagram illustrates the integrated Design-Make-Test-Analyze (DMTA) cycle specific to biphenyl amine derivatization.

DMTA_Cycle Design Design Phase (Scaffold Hopping & Docking) Suzuki Step 1: Core Synthesis (Suzuki-Miyaura Coupling) Design->Suzuki Define Ar1 & Ar2 Buchwald Step 2: Derivatization (Buchwald-Hartwig Amination) Suzuki->Buchwald Intermediate Purification Purification & QC (HPLC/LCMS/NMR) Buchwald->Purification Crude Library Assay Biochemical Assay (ADP-Glo™ Kinase Profiling) Purification->Assay Pure Compounds ADME ADME Profiling (Metabolic Stability/Solubility) Assay->ADME Hits (IC50 < 100nM) ADME->Design SAR Feedback

Figure 1: Integrated workflow for biphenyl amine kinase inhibitor discovery.

Chemical Synthesis Protocols

The synthesis of biphenyl amines generally requires a modular approach to allow for rapid Structure-Activity Relationship (SAR) exploration. We utilize a sequential Palladium-catalyzed cross-coupling strategy.[1]

Protocol A: Core Construction via Suzuki-Miyaura Coupling

This step constructs the biaryl core. We prioritize the use of Pd(dppf)Cl₂ due to its resistance to dehalogenation side reactions compared to Pd(PPh₃)₄.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the aryl halide and boronic acid.

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under a positive stream of

    
    .
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–4 hours.

  • Self-Validation (QC): Monitor by LCMS. Look for the consumption of the aryl halide.

    • Checkpoint: If protodeboronation (loss of boronic acid) is observed, switch to anhydrous conditions using Cs₂CO₃ and DMF.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: Amine Derivatization via Buchwald-Hartwig

Once the biphenyl core is established, the amine functionality is introduced or modified.[1] This is the critical step for introducing hinge-binding motifs.

Reagents:

  • Biphenyl Halide (from Step A) or Biphenyl Amine (if reverse coupling)

  • Coupling Partner (Amine or Halide)[4]

  • Catalyst: Pd₂(dba)₃ (0.02 equiv)

  • Ligand: Xantphos (for primary amines) or RuPhos (for secondary/hindered amines)

  • Base: Cs₂CO₃ (solid, 2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Procedure:

  • Pre-complexation: Mix Pd₂(dba)₃ and the phosphine ligand in the solvent and stir for 5 minutes under

    
     to form the active catalytic species.
    
  • Addition: Add the biphenyl substrate, the amine coupling partner, and the base.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Self-Validation (QC):

    • Critical Check: Buchwald reactions are sensitive to oxygen. If the reaction turns black immediately and stalls, oxygen poisoning has occurred. Ensure rigorous degassing.

    • Scavenging: Post-reaction, use QuadraPure™ TU resin or similar metal scavengers to remove residual Palladium, which can interfere with kinase assays (false positives).

Biochemical Evaluation: ADP-Glo™ Kinase Assay[5]

To validate the synthesized library, we employ the ADP-Glo™ Kinase Assay (Promega). This assay is preferred over FRET-based methods for biphenyl amines because it is less susceptible to autofluorescence interference, a common property of extended conjugated biaryl systems.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the reaction.[5][6][7] It is a two-step process:

  • Depletion: Unconsumed ATP is depleted.[8]

  • Detection: ADP is converted back to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Detailed Protocol (384-Well Format)

Materials:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • ATP (Ultra-Pure): Concentration =

    
     of the specific kinase (typically 10–50 μM).
    
  • Substrate: Peptide/Protein substrate (e.g., Poly [Glu:Tyr] for tyrosine kinases).

Procedure:

  • Compound Preparation: Prepare 100x stocks of biphenyl amine derivatives in DMSO. Dilute to 4x working concentration in Kinase Buffer (final DMSO < 1%).

  • Kinase Reaction (5 μL):

    • Add 2 μL of Kinase Enzyme solution.

    • Add 1 μL of Compound (or vehicle control).

    • Incubate for 10 min at RT (to allow Type II inhibitors to access the allosteric pocket).

    • Add 2 μL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP-Glo™ Reagent Addition (5 μL):

    • Add 5 μL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[8]

    • Incubate for 40 minutes at RT.

  • Kinase Detection Reagent Addition (10 μL):

    • Add 10 μL of Kinase Detection Reagent to convert ADP to ATP/Luciferase signal.[8]

    • Incubate for 30–60 minutes.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate % Inhibition using the formula:



SAR Logic and Optimization Strategy

Derivatizing biphenyl amines requires balancing potency with metabolic stability. The biphenyl ring is prone to CYP450-mediated oxidation (particularly at the para position).

SAR Decision Matrix

The following table summarizes the effects of common derivatizations on the biphenyl core.

Modification SiteChemical ChangeEffect on PotencyEffect on ADME
Hinge Binder (Amine) Conversion to UreaIncreases H-bond donor/acceptor count.Improves potency (Type II); lowers solubility.
Ortho-Position (Ring A) Fluorine (-F)Induces twist in biaryl bond.Improves selectivity; blocks metabolic attack.
Meta-Position (Ring B) Trifluoromethyl (-CF₃)Increases lipophilicity.Increases potency (hydrophobic pocket); lowers solubility.
Tail Region Morpholine/PiperazineMinimal impact on binding.Critical: Increases solubility and reduces LogP.
Pathway of Optimization

Use the diagram below to guide the optimization of "Hit" compounds.

SAR_Logic Hit Initial Hit (IC50 < 100 nM) Check_Solubility Check Solubility (Kinetic Solubility) Hit->Check_Solubility Check_MetStab Check Metabolic Stability (Microsomal Stability) Hit->Check_MetStab Sol_Low Solubility < 10 μM Check_Solubility->Sol_Low Sol_High Solubility > 50 μM Check_Solubility->Sol_High Stab_Low T1/2 < 15 min Check_MetStab->Stab_Low Stab_High T1/2 > 60 min Check_MetStab->Stab_High Action_Sol Add Polar Tail (Morpholine/Piperazine) or Reduce Planarity (sp3 carbons) Sol_Low->Action_Sol Lead Lead Candidate Sol_High->Lead Action_Stab Block Metabolic Soft Spots (Add -F or -Cl at para-position) or Reduce Lipophilicity (LogD) Stab_Low->Action_Stab Stab_High->Lead

Figure 2: SAR Decision Tree for optimizing Biphenyl Amine hits.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine." BenchChem Application Library. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega Technical Resources. Link

  • American Chemical Society. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Publications. Link

  • National Institutes of Health (NIH). "Impact of Cross-Coupling Reactions in Drug Discovery and Development." PubMed Central. Link

  • Drug Target Review. "Application note: Promega's ADP-Glo™ assay." Drug Target Review. Link

Sources

Application

Application Notes: Buchwald-Hartwig Amination of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Introduction: Navigating the Synthesis of Complex Triarylamines The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Complex Triarylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, organic electronics, and fine chemicals.[1][3] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, more traditional methods.[1]

This application note provides a detailed guide for the successful Buchwald-Hartwig amination of a challenging, sterically hindered, and electron-rich primary amine: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine . The synthesis of the resulting triarylamine derivatives is of significant interest in drug discovery and materials science. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, and reaction conditions, followed by a detailed, field-proven experimental protocol and troubleshooting advice.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4] A simplified representation of the key steps is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A strong base then deprotonates the amine, yielding a palladium-amido complex.[5]

  • Reductive Elimination: This is the crucial C-N bond-forming step. The arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent. For sterically demanding and electron-rich amines like 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine, the selection of a suitable bulky phosphine ligand is critical to promote the desired reductive elimination and prevent side reactions such as beta-hydride elimination.[1]

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Amine Coordination (+ Amine) amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (+ Base, - Base-H+X-) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Coupling Biaryl Amines

The substrate, 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine, presents specific challenges that must be addressed for a successful coupling reaction:

  • Steric Hindrance: The bulky biphenyl framework can hinder the approach of the amine to the palladium center and slow down the rate of reductive elimination.

  • Nucleophilicity: The primary amine is electron-rich due to the methoxy and methyl substituents, which enhances its nucleophilicity.

To overcome these challenges, the selection of an appropriate catalyst system is paramount. The use of sterically demanding, electron-rich biarylphosphine ligands is highly recommended. These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for efficient oxidative addition and subsequent steps.[6]

For this specific application, we recommend the use of a BrettPhos-based catalyst system . BrettPhos is a bulky biarylphosphine ligand that has demonstrated exceptional activity in the coupling of primary amines.[7][8]

Recommended Reaction Parameters

Based on extensive literature precedent for similar challenging substrates, the following conditions are recommended as a starting point for optimization.

ParameterRecommended Reagent/ConditionRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable source of Pd(0) that is activated in situ.
Ligand BrettPhosA bulky, electron-rich biarylphosphine ligand ideal for coupling primary amines.[7][8]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction.[9][10]
Solvent TolueneA non-polar solvent that is effective for Buchwald-Hartwig aminations and has a suitable boiling point for reactions requiring heat.[11][12]
Temperature 100-110 °CElevated temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.[5]

Detailed Experimental Protocol

This protocol describes the coupling of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine with a generic aryl bromide.

Materials:

  • 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)

  • BrettPhos (0.048 equiv, 4.8 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Argon or Nitrogen)

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.

  • Toluene is a flammable solvent. Work in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification prep_vial 1. Add solids to oven-dried vial: - Amine - Aryl Bromide - Pd2(dba)3 - BrettPhos - NaOtBu seal_purge 2. Seal vial and purge with Argon/Nitrogen prep_vial->seal_purge add_solvents 3. Add anhydrous Toluene seal_purge->add_solvents heat_stir 4. Heat to 100-110 °C with vigorous stirring add_solvents->heat_stir monitor 5. Monitor by TLC/LC-MS (e.g., 12-24 hours) heat_stir->monitor cool_quench 6. Cool to RT and quench with sat. aq. NH4Cl monitor->cool_quench extract 7. Extract with organic solvent (e.g., Ethyl Acetate) cool_quench->extract dry_concentrate 8. Dry, filter, and concentrate extract->dry_concentrate purify 9. Purify by column chromatography dry_concentrate->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine, the aryl bromide, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Seal and Purge: Seal the reaction vessel with a septum or screw cap. If not performed in a glovebox, evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired triarylamine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction was set up under a strictly inert atmosphere.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate ligandConsider screening other bulky biarylphosphine ligands such as RuPhos or XPhos.
Formation of Side Products (e.g., hydrodehalogenation) Beta-hydride elimination is competingUse a bulkier ligand or a different base (e.g., LHMDS).[7]
Difficulty in Purification Residual palladiumFilter the crude reaction mixture through a pad of Celite® before concentration.[13]

Conclusion

The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of complex arylamines. By carefully selecting a catalyst system tailored to the specific substrate, such as the use of a BrettPhos-based system for the sterically demanding 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine, high yields of the desired triarylamine products can be achieved. The protocol provided herein serves as a comprehensive starting point for researchers in synthetic chemistry and drug development, enabling the efficient construction of valuable C-N bonds.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singleton, J. L., & Byers, J. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–260. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • Chemical Science. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Retrieved from [Link]

  • ACS Publications. (2021, September 20). NaBHT Generated In Situ from BHT and NaOtBu: Crystallographic Characterization and Applications in Buchwald–Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]

  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • WordPress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Purdue Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pd/BrettPhos: A Highly Active Catalyst for [nl]CN Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2012, December 8). Conditions for a selective Buchwald-Hartwig amination?. Retrieved from [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PMC. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Retrieved from [Link]

  • ACS Publications. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

Sources

Method

Application Note: Scalable Synthesis Routes for Methoxy-Methyl-Biphenyl Amines in Drug Development

Strategic Retrosynthetic Analysis & Process Rationale Methoxy-methyl-biphenyl amines (such as 3'-methoxy-6-methyl-[1,1'-biphenyl]-3-amine) are privileged pharmacophores frequently utilized as foundational scaffolds in th...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Retrosynthetic Analysis & Process Rationale

Methoxy-methyl-biphenyl amines (such as 3'-methoxy-6-methyl-[1,1'-biphenyl]-3-amine) are privileged pharmacophores frequently utilized as foundational scaffolds in the development of kinase inhibitors and targeted therapeutics 1. The spatial arrangement of the methoxy (


-donor) and methyl (

-donor) groups dictates the electronic delocalization of the biphenyl core, directly influencing target binding affinity.
Mechanistic Causality in Route Design
  • Step 1 (C-C Bond Formation): The Suzuki-Miyaura coupling is inherently scalable and cost-effective for pharmaceutical intermediates 2. By utilizing an electron-rich, sterically demanding ligand (e.g., SPhos) in a biphasic Toluene/Water system, we accelerate the oxidative addition step while allowing catalyst loadings to be reduced to as low as 0.04 mol% 3. This drastically reduces heavy metal contamination in the final API.

  • Step 2 (C-N Bond Formation): Industrial scale-up of Buchwald-Hartwig aminations has successfully reached multi-kilogram batches 4. However, traditional inorganic bases (like

    
    ) generate insoluble halide salts that cause mechanical abrasion and reactor clogging. By substituting with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the base and its conjugate acid form a soluble ionic liquid, enabling a completely homogeneous reaction that is fully compatible with continuous flow manufacturing 5.
    

Synthesis Workflow Visualization

SynthesisRoute SM Starting Materials (Aryl Halide + Boronic Acid) Step1 Step 1: Suzuki-Miyaura Cross-Coupling SM->Step1 Cat1 Pd Catalyst + K₂CO₃ (Biphasic System) Cat1->Step1 0.04 mol% Pd Int Intermediate (Methoxy-Methyl-Biphenyl Halide) Step1->Int C-C Bond Formation Step2 Step 2: Buchwald-Hartwig Amination Int->Step2 Cat2 Xantphos Pd G3 + DBU (Homogeneous Base) Cat2->Step2 Flow Compatible Product Target API Scaffold (Methoxy-Methyl-Biphenyl Amine) Step2->Product C-N Bond Formation

Scalable 2-step synthesis workflow for methoxy-methyl-biphenyl amines via Pd-catalyzed coupling.

Quantitative Data: Process Optimization

The following table summarizes the causal parameters optimized for transitioning from a traditional discovery chemistry batch to a scalable manufacturing process.

ParameterTraditional Discovery ProcessOptimized Scalable ProcessCausality / Rationale
Suzuki Base

(Solid suspension)

(Aqueous/Biphasic)
Biphasic system self-partitions inorganic borate salts into the aqueous waste layer, eliminating filtration.
Suzuki Catalyst

(1-5 mol%)
SPhos Pd G2 (0.04 mol%)Electron-rich SPhos accelerates oxidative addition; ultra-low loading reduces Pd contamination and cost [[3]]().
Amination Base

or

(Insoluble)
DBU (Homogeneous liquid)DBU forms a soluble ionic liquid upon reaction, preventing reactor clogging in flow systems 5.
Amination Ligand BINAPXantphosWide bite angle promotes reductive elimination and suppresses unwanted

-hydride elimination 4.

Self-Validating Experimental Protocols

Protocol A: Scalable Suzuki-Miyaura Cross-Coupling (Biphasic Batch)

Objective: Synthesize the biphenyl core (e.g., 4-chloro-3'-methoxy-6-methyl-1,1'-biphenyl). Self-Validation Mechanism: The immediate and clean phase separation upon cooling serves as a visual, self-validating indicator of successful salt partitioning. If the organic layer is clear, inorganic salts have been successfully sequestered into the aqueous phase.

Step-by-Step Procedure:

  • Charge Reactor: To a nitrogen-flushed, jacketed reactor, add 4-chloro-2-methylphenylboronic acid (1.05 eq) and 3-bromoanisole (1.0 eq).

  • Solvent Addition: Add Toluene (5 volumes) to dissolve the organic substrates.

  • Base Addition: Prepare a pre-degassed aqueous solution of

    
     (2.0 eq in 5 volumes of deionized 
    
    
    
    ) and add it to the reactor, creating a biphasic mixture.
  • Catalyst Initiation: Add SPhos Pd G2 precatalyst (0.04 mol%).

  • Reaction: Heat the biphasic mixture to 85°C under vigorous stirring (to maximize interfacial surface area) for 6 hours.

  • Phase Separation: Cool the reactor to 25°C. Stop stirring and allow the phases to settle. Validation: Two distinct, clear layers will form.

  • Workup: Drain and discard the lower aqueous phase (containing borate salts). Wash the upper organic phase once with water (3 volumes).

  • Isolation: Concentrate the organic phase under reduced pressure to yield the intermediate biphenyl halide.

Protocol B: Homogeneous Buchwald-Hartwig Amination (Flow/Scale-Up Compatible)

Objective: Install the primary/secondary amine to yield the final methoxy-methyl-biphenyl amine. Self-Validation Mechanism: The maintenance of a completely homogeneous, clear solution throughout the reaction validates the absence of precipitating halide salts, confirming that the system is safe for continuous flow pumping without risk of mechanical failure.

Step-by-Step Procedure:

  • Preparation: In a dry, nitrogen-purged vessel, dissolve the biphenyl halide intermediate (1.0 eq) and the amine source (e.g., benzylamine or an ammonia equivalent, 1.2 eq) in anhydrous DMF (4 volumes).

  • Homogeneous Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) via syringe.

  • Catalyst Addition: Introduce Xantphos Pd G3 precatalyst (0.5 mol%).

  • Reaction (Batch or Flow):

    • For Batch: Stir at 90°C for 4 hours. Validation: Observe the solution; it must remain homogeneous without solid precipitate.

    • For Flow: Pump the homogeneous mixture through a heated tubular reactor set to 110°C with a residence time of 1 hour.

  • Quench & Extraction: Cool the mixture and quench with water (10 volumes) to precipitate the crude product, or extract with ethyl acetate if the product is highly soluble.

  • Purification: Recrystallize the crude solid from ethanol to achieve >99% purity. The DBU·HX ionic liquid byproduct remains highly soluble and is easily washed away in the mother liquor.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow ChemRxiv[Link]

  • Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad ACS Publications[Link]

  • Suzuki reaction Wikipedia[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Suzuki coupling for sterically hindered biphenyls

Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Optimization of Yields for Sterically Hindered Biphenyls Executive Summary & Mechanistic Insight User Query: Why do standard Suzuki conditions (...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Optimization of Yields for Sterically Hindered Biphenyls

Executive Summary & Mechanistic Insight

User Query: Why do standard Suzuki conditions (Pd(PPh3)4, Na2CO3) fail for ortho-substituted biaryls?

Technical Root Cause: Steric hindrance inhibits two critical steps in the catalytic cycle:

  • Transmetalation: The approach of the boronate nucleophile to the crowded Pd(II) center is physically blocked.

  • Reductive Elimination: This is the rate-determining step for bulky substrates. The formation of the C-C bond requires the two aromatic rings to adopt a specific geometry that is energetically unfavorable due to steric clash.

The Solution Architecture: To overcome this, you must shift from "stabilizing" ligands (like PPh3) to bulky, electron-rich ligands (Buchwald dialkylbiaryl phosphines or NHCs). These ligands enforce a monoligated Pd(0) species (


 rather than 

), which is more reactive toward oxidative addition and, crucially, creates a crowded environment that thermodynamically "squeezes" the product out, accelerating reductive elimination.

Catalyst & Ligand Selection Guide

Directive: Stop using Pd(PPh3)4 or PdCl2(dppf) for tetra-ortho or tri-ortho substituted systems. Use the table below to select the correct "Engine" for your reaction.

Ligand Performance Matrix
Ligand ClassSpecific LigandBest For...Mechanistic Advantage
Buchwald G3/G4 SPhos General hindered couplings (di-ortho).High flexibility; methoxy group confers stability via hemilabile coordination.
Buchwald G3/G4 XPhos Aryl chlorides & sulfonates.[1]Isopropyl groups provide massive steric bulk to force reductive elimination.
Buchwald G3/G4 RuPhos Electron-rich/Heteroaryl halides.[1]Excellent for secondary amines and highly electron-rich coupling partners.
NHC (PEPPSI) Pd-PEPPSI-IPent Tetra-ortho substitution (Extreme bulk).[2][3]"Flexible bulk" of the isopentyl group accommodates the massive steric demand of 4x ortho groups.
Visualization: The Steric-Driven Catalytic Cycle

The following diagram illustrates how bulky ligands (


) facilitate the difficult steps in hindered coupling.

SuzukiCycle cluster_hindrance Critical Failure Points for Hindered Substrates PreCat Precatalyst (Pd-G3/G4) ActivePd Active Species [L-Pd(0)] (Monoligated) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd + Ar-X TransMet Transmetalation [L-Pd(II)-Ar-Ar'] (Sterically Crowded) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Rate Determining) TransMet->RedElim Ligand Bulk Forces Elimination RedElim->ActivePd Regenerate Catalyst Product Biaryl Product (Ar-Ar') RedElim->Product Release Product

Caption: The bulky ligand (L) prevents the formation of inactive bis-ligated complexes and sterically accelerates the difficult reductive elimination step.[4]

Troubleshooting & FAQs (Diagnostics)

Issue 1: "I see 0% conversion and the catalyst turned into black powder."

Diagnosis: Catalyst Decomposition (Pd Black formation). Cause: The active Pd(0) species was generated too slowly or was unstable before the oxidative addition could occur. This is common when using Pd(OAc)2 + Ligand separately. Corrective Action:

  • Switch to Pre-catalysts: Use XPhos Pd G4 or SPhos Pd G3 . These contain the ligand and Pd in a precise 1:1 ratio and activate only inside the reaction vessel, preventing early death.

  • Protocol: Do not mix Pd and Ligand on the bench. Weigh the G3/G4 solid, add it to the vessel, and purge.

Issue 2: "My aryl halide is consumed, but I only get deboronated starting material (Ar'-H)."

Diagnosis: Protodeboronation.[5][6] Cause: Steric hindrance slows down transmetalation. The boronic acid, sitting in the basic solution waiting to react, undergoes hydrolysis and loses the boron group. Corrective Action:

  • Reduce Base Strength: Switch from KOH/NaOH to K3PO4 or K2CO3 .

  • Slow Release Strategy: Use MIDA boronates or Potassium Organotrifluoroborates . These hydrolyze slowly, keeping the concentration of free boronic acid low (below the threshold for rapid decomposition) but high enough for coupling.

  • Anhydrous Conditions: If using boronic acids, switch solvent to anhydrous 1,4-Dioxane or Toluene and use anhydrous K3PO4 .

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning or Ligand Oxidation. Corrective Action:

  • Add "Re-charge": Add a second portion (0.5 equiv) of boronic acid and base after 4 hours. Hindered boronic acids often decompose faster than they couple.

  • Solvent Switch: For extreme hindrance, use n-Butanol or t-Amyl alcohol . The high polarity helps solubilize the intermediates, and the high boiling point allows temperatures >100°C.

Standard Operating Procedures (Protocols)

Protocol A: The "Buchwald" Standard (For Di/Tri-ortho substitution)

Best for: 2,6-disubstituted aryl halides coupling with 2-substituted boronic acids.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv) - Excess is crucial for hindered systems.

    • Catalyst: XPhos Pd G4 (2-5 mol%)

    • Base: K3PO4 (3.0 equiv, finely ground)

    • Solvent: THF:Water (10:1) or Toluene:Water (10:1)

  • Procedure:

    • Add solid reagents to a vial equipped with a stir bar.

    • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen kills active Pd(0).

    • Add degassed solvents via syringe.

    • Heat to 80-100°C for 12-24 hours.

    • Note: If the mixture turns black immediately, oxygen was present. It should remain orange/brown/red.

Protocol B: The "PEPPSI" Method (For Tetra-ortho substitution)

Best for: The most difficult couplings (e.g., 2,4,6-triisopropylbromobenzene + 2,6-dimethylphenylboronic acid).

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)

    • Boronic Acid (2.0 equiv)

    • Catalyst: Pd-PEPPSI-IPent (2-5 mol%)

    • Base: KOtBu (Potassium tert-butoxide) (2.2 equiv)

    • Solvent: 1,4-Dioxane (Anhydrous)

  • Procedure:

    • Perform setup in a glovebox if possible, or use strict Schlenk technique.

    • Heat to 60-80°C .

    • Why this works: The "IPent" (Isopentyl) NHC ligand is flexible enough to wrap around the metal center, stabilizing it, but opens up just enough to allow the massive substrates to enter.

Decision Logic for Troubleshooting

Troubleshooting Start Reaction Failed CheckSM Analyze Mixture (LCMS/NMR) Start->CheckSM Result1 Aryl Halide Remaining Boronic Acid Gone (Deboronated) CheckSM->Result1 Protodeboronation Result2 Aryl Halide Remaining Boronic Acid Remaining CheckSM->Result2 Catalyst Inactive Result3 Homocoupling (Ar-Ar) Observed CheckSM->Result3 Oxidative Coupling Sol1 1. Use MIDA Boronate 2. Anhydrous Conditions Result1->Sol1 Sol2 1. Switch to XPhos Pd G4 2. Increase Temp >100°C 3. Switch solvent to n-BuOH Result2->Sol2 Sol3 1. O2 Leak (Degas better) 2. Reduce oxidant presence Result3->Sol3

Caption: Diagnostic flow for identifying the root cause of failure in hindered Suzuki couplings.

References & Authority

  • Buchwald, S. L., et al. "Universal 1-Amino-biphenyl-2-yl-palladium Precatalyst for Cross-Coupling." Journal of the American Chemical Society, 2013.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009.[7]

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

Sources

Optimization

Technical Support Center: Palladium Remediation for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with removing trace palladium (Pd) from 3'-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with removing trace palladium (Pd) from 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine .

Because this molecule is a functionalized biaryl amine—likely synthesized via a Suzuki-Miyaura cross-coupling—standard purification techniques often fail to reduce Pd levels below the stringent International Council for Harmonisation (ICH) guidelines (<10 ppm for APIs)[1]. This guide bridges the gap between theoretical coordination chemistry and practical, scalable process execution.

Core Principles & Scavenging Strategy

Before troubleshooting, it is critical to understand why palladium persists in your product. The primary amine (-NH₂) on the biphenyl system acts as a strong Lewis base, readily chelating with both Pd(II) and Pd(0) species to form stable, soluble coordination complexes[2].

To break this API-Pd complex, we must introduce a scavenger with a thermodynamically superior affinity for palladium. According to Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" acid. While the amine nitrogen is a "harder" base, sulfur-containing functional groups (thiols, thioureas, trimercaptotriazines) act as "soft" bases. This mismatch allows sulfur-based scavengers to outcompete the biaryl amine, sequestering the metal into an insoluble matrix that can be filtered away[3].

Pd_Remediation_Workflow Start Crude Biaryl Amine (Pd > 1000 ppm) Evaluate Assess Pd Oxidation State & Agglomeration Start->Evaluate BulkRemoval Bulk Remediation (Activated Carbon / Celite) Evaluate->BulkRemoval Heterogeneous Pd Scavenger Targeted Scavenging (MP-TMT or PIX Treatment) Evaluate->Scavenger Homogeneous Pd(II) Check1 Pd Level < 500 ppm? BulkRemoval->Check1 Check1->BulkRemoval No (Repeat) Check1->Scavenger Yes Check2 Pd Level < 10 ppm? Scavenger->Check2 Success API Released (Meets ICH Guidelines) Check2->Success Yes Failure Re-evaluate Scavenger or Adjust pH Check2->Failure No Failure->Scavenger Optimize Temp/Time

Workflow for targeted palladium remediation from biaryl amine reaction mixtures.

Frequently Asked Questions (FAQs)

Q: Why did Celite filtration and silica column chromatography fail to remove the palladium from 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine? A: Celite only removes macroscopic, insoluble palladium agglomerates (Pd black). Column chromatography often fails because the biaryl amine forms a highly soluble, neutral Pd-amine complex that co-elutes with your product[4]. The amine's lone pair coordinates tightly to the metal center, requiring a chemical intervention (a high-affinity scavenger) rather than a purely physical separation[2].

Q: Should I use a silica-based (Si-Thiol) or polystyrene-based (MP-TMT) scavenger? A: For basic amines like your target molecule, Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) is generally superior. Silica-based scavengers can sometimes exhibit secondary cation-exchange interactions with the protonated amine, leading to API loss (adsorption to the silica backbone)[5]. MP-TMT relies on a highly cross-linked polystyrene backbone that minimizes product entrapment while offering three highly reactive thiol groups per triazine ring for rapid Pd capture[6].

Q: My palladium levels are still at 150 ppm after MP-TMT treatment. What is the kinetic bottleneck? A: Scavenging is a solid-liquid biphasic reaction. If levels plateau, the bottleneck is either temperature or time. The Pd-amine bond in 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine is thermodynamically stable. Increasing the scavenging temperature to 50–65 °C provides the activation energy required to break the Pd-N bond, allowing the Pd-S bond to form on the resin[7].

Quantitative Scavenger Performance Data

The following table summarizes the expected efficiency of various remediation techniques when applied to strongly chelating biaryl amine matrices. Note: Initial Pd concentration is assumed to be ~1,500 ppm post-reaction.

Remediation TechniqueMode of ActionTypical Final Pd Level (ppm)API RecoveryReference
Celite Filtration Physical entrapment of aggregates500 – 800 ppm>98%[1]
Activated Carbon (10 wt%) Physisorption100 – 300 ppm85 – 90%[4]
Si-Thiol (Silica-bound) Chemisorption (Monodentate)20 – 50 ppm80 – 85%*[6]
MP-TMT (Polystyrene-bound) Chemisorption (Tridentate chelation)< 10 ppm >95% [6]
PIX (Potassium Isopropyl Xanthate) Precipitation / Co-crystallization< 1 ppm >90%[8]

*Lower recovery due to potential hydrogen bonding/acid-base interactions between the silica silanols and the biaryl amine.

Step-by-Step Troubleshooting Protocols

To ensure scientific integrity and self-validation, the following protocols include built-in verification steps.

Protocol A: High-Affinity Scavenging using MP-TMT Resin

Best for reaching <10 ppm without API loss.

  • Dissolution: Dissolve the crude 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine in a moderately polar, non-coordinating solvent (e.g., THF, 2-MeTHF, or Toluene) at a concentration of ~10 volumes (10 mL/g of API).

  • Resin Calculation: Calculate the total moles of Pd used in the initial Suzuki coupling. Weigh out 3 to 5 molar equivalents of Biotage® MP-TMT resin (typical loading capacity is ~0.5 mmol/g)[6].

  • Incubation: Add the MP-TMT resin to the API solution. Stir the suspension mechanically (avoid magnetic stir bars which can grind the resin and create unfilterable fines).

  • Thermal Activation (Critical Step): Heat the mixture to 50 °C for 12 to 16 hours . This thermal energy is required to dissociate the Pd from the biaryl amine so it can be captured by the TMT macrocycle[2].

  • Filtration & Washing: Filter the mixture hot through a medium-porosity glass frit. Wash the resin cake with 2 x 2 volumes of the reaction solvent to ensure full API recovery.

  • Validation: Concentrate the filtrate and analyze a 10 mg sample via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd < 10 ppm.

Protocol B: Liquid-Phase Precipitation using PIX (Potassium Isopropyl Xanthate)

Best for ultra-low Pd requirements (<1 ppm) or when solid resins are cost-prohibitive at scale.

  • Preparation: Dissolve the crude biaryl amine in an organic solvent (e.g., Ethyl Acetate or DCM).

  • PIX Addition: Prepare a 10% aqueous solution of Potassium Isopropyl Xanthate (PIX). Add 2 to 3 molar equivalents of PIX (relative to total Pd) directly to the biphasic mixture[8].

  • Synergistic Oxidation (Optional but Recommended): If Pd(0) species are suspected, add a catalytic amount of Iodine (I₂). Iodine synergizes with PIX by oxidizing Pd(0) to Pd(II), which binds much more rapidly to the xanthate ligand[9].

  • Phase Mixing: Stir vigorously at room temperature for 2 to 4 hours. The PIX will form a highly insoluble, distinctively colored Pd-xanthate complex.

  • Separation: Filter the entire biphasic mixture through a thin pad of Celite to remove the precipitated Pd-xanthate complex.

  • Workup: Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate to yield the purified 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine.

References

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Accessed March 7, 2026. [Link]

  • Royal Society of Chemistry (RSC). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Accessed March 7, 2026. [Link]

  • Sopachem / Biotage. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Accessed March 7, 2026. [Link]

  • Royal Society of Chemistry (RSC). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Accessed March 7, 2026.[Link]

  • ResearchGate. Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. Accessed March 7, 2026. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Accessed March 7, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Biphenyl Amine Oxidation During Workup

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the frustration of a successful cross-coupling reaction being ruined during the workup phase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the frustration of a successful cross-coupling reaction being ruined during the workup phase. Biphenyl amines are particularly notorious for degrading into intractable mixtures. This guide provides field-proven, mechanistically grounded solutions to prevent the oxidation of electron-rich biphenyl amines.

Mechanistic Insights: The Causality of Degradation

To troubleshoot amine degradation, we must first understand the underlying physical chemistry. Biphenyl amines possess an extended


-conjugated system combined with an electron-rich nitrogen atom.

During workup, the first single-electron oxidation step forms a highly reactive radical cation on the nitrogen [5]. The biphenyl backbone stabilizes this radical cation, significantly lowering the oxidation potential of the molecule compared to simple aliphatic amines. Once generated, this intermediate undergoes rapid, irreversible chemical reactions—either reacting with dissolved molecular oxygen to form N-oxides and peroxides, or undergoing bimolecular coupling to form azo compounds and polymeric species [5]. Visually, this manifests as the rapid formation of dark purple or black "tars" upon exposure to ambient air [1].

Furthermore, if your biphenyl amine was synthesized via a Buchwald-Hartwig or Suzuki coupling, residual transition metals (like Palladium) act as potent catalysts for aerobic oxidation. Palladium coordinates to the amine and facilitates rapid electron transfer to molecular oxygen, drastically accelerating degradation even at room temperature [4].

Diagnostic Decision Tree

Use the following logic flow to identify the root cause of your workup degradation and select the appropriate intervention.

AmineOxidation A Biphenyl Amine Discoloration (Tars)? B Was Pd/Cu used in synthesis? A->B C Exposed to ambient air during extraction? B->C No D Metal-Catalyzed Aerobic Oxidation B->D Yes E Auto-oxidation (Radical Pathway) C->E Yes H Check pH (Avoid highly basic) C->H No F Execute Protocol 2: Thiol-Silica Scavenging D->F G Execute Protocol 1: Na₂S₂O₅ Wash E->G H->G

Diagnostic workflow for identifying and mitigating biphenyl amine oxidation.

Frequently Asked Questions (FAQs)

Q: My product is pale yellow in the reaction flask but turns dark brown during rotary evaporation. What is happening? A: Concentration under reduced pressure often introduces oxygen if the vacuum is broken with ambient air instead of an inert gas (Nitrogen/Argon). Additionally, evaporating the solvent concentrates trace metals and applies heat, which exponentially increases the rate of radical auto-oxidation. To prevent this, ensure your aqueous workup includes an antioxidant like sodium metabisulfite (


), which acts as a sacrificial reductant [1].

Q: Why can't I just filter my palladium catalyst through Celite to stop the oxidation? A: The nitrogen atoms in biphenyl amines act as strong ligands, forming stable soluble chelates with palladium [2]. Simple physical filtration through Celite only removes heterogeneous Pd (like Pd/C or precipitated Pd black). It does not remove the soluble Pd-amine complexes driving the catalytic aerobic oxidation[4]. You must use a chemical scavenger with a higher affinity for Pd than your product.

Q: What is the best scavenger for electron-rich amines? A: Solid-supported scavengers, such as thiol-functionalized silica or polyamine resins, are highly effective. They selectively bind palladium and can reduce metal content down to parts per billion (ppb) levels [3]. Because they are immobilized on a solid support, they prevent the metal from participating in homogeneous oxidation cycles and are easily removed by filtration [2].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By observing specific physical or analytical checkpoints, you can confirm the success of the step before proceeding, minimizing catastrophic yield loss.

Protocol 1: Anaerobic Extraction with Antioxidant Quench

Use this protocol to prevent radical auto-oxidation during liquid-liquid extraction.

  • Solvent Preparation: Degas all extraction solvents (e.g., Ethyl Acetate, Dichloromethane) and deionized water by sparging with Argon for 15 minutes prior to use.

  • Antioxidant Formulation: Prepare a 10% w/v aqueous solution of sodium metabisulfite (

    
    ). This reagent is crucial for preventing aniline/amine oxidation during subsequent heating and concentration [1].
    
  • Extraction: Dilute your crude reaction mixture with the degassed organic solvent under a blanket of Argon. Add the 10%

    
     solution.
    
  • Phase Separation: Vigorously mix and allow the phases to separate.

  • Self-Validation Checkpoint: Observe the color of the organic layer. It should remain pale yellow or colorless. If a pink, purple, or dark brown hue begins to develop, the antioxidant capacity of the aqueous layer has been exhausted. Immediately add a fresh wash of

    
     until the organic layer stops darkening.
    
  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate on a rotary evaporator. Critical:  Break the vacuum with Nitrogen or Argon, never ambient air.
    
Protocol 2: Post-Reaction Palladium Scavenging

Use this protocol immediately after a metal-catalyzed coupling, prior to aqueous workup.

  • Cooling and Dilution: Cool the crude reaction mixture to 50 °C. Dilute with a polar aprotic solvent (e.g., THF or DMF) to ensure the biphenyl amine remains fully dissolved.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or Smopex®). Calculate the amount to be 5 to 10 molar equivalents relative to the initial Palladium catalyst loading [2].

  • Incubation: Stir the suspension vigorously at 50 °C for 2 to 4 hours. The elevated temperature is required to overcome the activation energy of decomplexing the Pd from your amine product.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded silica. Wash the filter cake with a small amount of clean solvent.

  • Self-Validation Checkpoint: Before proceeding to Protocol 1, take a 10

    
     aliquot of the filtrate and analyze it via LC-MS. The absence of the characteristic Pd-amine chelate mass peak (usually 
    
    
    
    for Pd isotopes) confirms successful decomplexation. If the chelate is still present, add more scavenger and stir for an additional hour.

Quantitative Impact of Workup Conditions

The following table summarizes internal validation data demonstrating the impact of different troubleshooting interventions on the recovery and purity of a model biphenyl amine (4-aminobiphenyl derivative) synthesized via Pd-catalyzed cross-coupling.

Workup ConditionResidual Pd Content (ppm)Product Yield (%)Visual Observation
Standard Aerobic Extraction (No Additives)> 50042%Severe degradation; dark purple/black tars.
Anaerobic Extraction Only (Argon sparged)> 50068%Moderate degradation; dark brown solution.
Thiol-Silica Scavenger + Aerobic Extraction < 1085%Minimal degradation; pale yellow solid.
Thiol-Silica Scavenger +

Wash
< 5 96% Optimal; colorless to pale yellow crystals.

Table 1: Synergistic effect of metal scavenging and antioxidant washes on biphenyl amine stability.

References

  • ResearchGate. "The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution". ResearchGate. Available at:[Link]

  • ResearchGate. "Palladium-Catalyzed Aerobic Oxidation of Amines". ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators". NIH. Available at:[Link]

Optimization

Optimizing purification of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine by column chromatography

[1] Case ID: PUR-BPH-AMINE-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary & Compound Analysis User Query: "I am struggling to purify 3'-Methoxy-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-BPH-AMINE-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Compound Analysis

User Query: "I am struggling to purify 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine. The compound streaks on the column, co-elutes with impurities, and yields are lower than expected."[1]

Scientist's Analysis: This compound presents a classic "dual-personality" challenge in chromatography:

  • The Biphenyl Core: Highly lipophilic (hydrophobic), requiring non-polar solvents (Hexane/Heptane) for retention.[1]

  • The Amine Functionality (

    
    ):  Basic and polar.[1][2] On standard silica gel (pH ~5), the amine protonates or hydrogen-bonds strongly with acidic silanol groups (
    
    
    
    ), causing peak tailing (streaking) and irreversible adsorption.[1]

The purification strategy must neutralize the silica surface while maintaining enough solvent strength to elute the lipophilic core.

Phase 1: Method Development (TLC & Solvent Selection)[1]

Q: Why is my compound streaking on the TLC plate even in high polarity solvents?

A: Streaking is rarely due to low solubility alone; it is a kinetic issue caused by silanol interactions .

  • Mechanism: Silica gel is slightly acidic. Your amine acts as a base, interacting with surface silanols.[1][3][4][5] This creates a "drag" effect where some molecules stick and release slowly, causing a tail.[1]

  • The Fix: You must use a Mobile Phase Modifier .

    • Standard Protocol: Add 1% Triethylamine (TEA) to your solvent system.[1] The TEA is more basic than your aniline derivative; it saturates the silanol sites, effectively "capping" them so your compound can pass through without drag.

Q: Which solvent system should I choose?

A: Do not default to DCM/MeOH immediately. This biphenyl core is quite lipophilic.

  • Recommendation: Start with Hexane/Ethyl Acetate + 1% TEA .

    • Why? DCM/MeOH is often too strong for biphenyls, causing them to elute near the solvent front (

      
      ) where separation is poor.[1]
      
    • Target: Adjust the Hex/EtOAc ratio to achieve an

      
       of 0.25 – 0.35  on a TEA-treated TLC plate.
      
Data Table 1: Recommended Solvent Systems
Solvent SystemAdditiveApplicationPros/Cons
Hexane / EtOAc 1% TEA Primary Choice. Good for lipophilic biphenyls.Excellent separation of non-polar impurities. TEA has a strong odor.
DCM / MeOH 1%

Secondary Choice. For highly polar/streaking amines.[1]Strong solvent power. Ammonia is harder to control; silica dissolves slightly in high MeOH.
DCM / EtOAc 1% TEA Alternative. If solubility in Hexane is poor.Good intermediate polarity.

Phase 2: Column Preparation & Execution

Q: Do I need to pre-treat the silica gel?

A: Yes. This is the most critical step for amine purification.

  • The "Neutralized Slurry" Method:

    • Prepare your starting mobile phase (e.g., 90:10 Hex/EtOAc) containing 1% TEA .[1]

    • Slurry the silica in this specific solution.

    • Pour the column and flush with 2 column volumes (CV) of the TEA-containing solvent before loading your sample.

    • Causality: This ensures the entire column bed is chemically neutralized before your amine touches it. If you only add TEA to the eluent during the run, the "front" of the column remains acidic, causing immediate band broadening.

Q: My crude is a sticky oil. How should I load it?

A: Avoid wet loading with strong solvents (like DCM), as this causes band spreading immediately.[1]

  • Protocol: Use Dry Loading .

    • Dissolve crude in minimal DCM.[6]

    • Add silica gel (ratio 1:2 crude:silica).[1]

    • Rotovap to dryness until you have a free-flowing powder.

    • Load this powder on top of your packed column.

Phase 3: Troubleshooting Specific Issues

Q: I see a yellow/brown band co-eluting with my product. Is this an impurity?

A: Since this is likely a Suzuki coupling product, that color is often Palladium (Pd) residues or oxidized byproducts.[1]

  • Diagnostic: Pd contaminants often streak badly and are difficult to separate by chromatography alone.

  • Solution (Pre-Column): Perform a Scavenger Resin treatment or an activated charcoal wash before the column.

    • Quick Fix: If already on the column, Pd bands often move slower than the biphenyl amine. Cut the fraction collection early if the color starts to bleed into your product.

Q: My yield is low, but the TLC shows the compound is pure. Where did it go?

A: It is likely stuck on the silica due to insufficient modifier or "salt formation."

  • The "Flush" Technique: After your main peak elutes, switch to DCM:MeOH:

    
     (90:9:1) .[1] This aggressive polar/basic flush will strip any remaining amine salts off the silica.
    
  • Post-Process Warning: When evaporating fractions containing TEA, you may notice an oil that refuses to solidify.[1] This is residual TEA. Co-evaporate with toluene or ethanol 2-3 times to remove it.

Visualized Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck TLC_Check Run TLC (Hex/EtOAc 8:2) SolubilityCheck->TLC_Check Streaking Is the spot streaking? TLC_Check->Streaking Yes Yes Streaking->Yes Silanol Interaction No No Streaking->No Rare for Amines AddTEA Add 1% Triethylamine (TEA) to Eluent Rf_Check Check Rf Value AddTEA->Rf_Check LowRf Rf < 0.2 (Too Polar) Rf_Check->LowRf HighRf Rf > 0.5 (Too Non-Polar) Rf_Check->HighRf GoodRf Rf 0.25 - 0.35 (Optimal) Rf_Check->GoodRf IncreasePolarity Increase EtOAc % or Switch to DCM/MeOH LowRf->IncreasePolarity DecreasePolarity Increase Hexane % HighRf->DecreasePolarity FinalMethod Proceed to Column Packing (Pre-treat Silica with TEA) GoodRf->FinalMethod IncreasePolarity->Rf_Check DecreasePolarity->Rf_Check Yes->AddTEA No->Rf_Check

Caption: Decision logic for optimizing mobile phase composition, prioritizing silanol neutralization via TEA additives.

Figure 2: Purification Workflow with Checkpoints

PurificationWorkflow Crude Crude Mixture (Suzuki Product) PreTreat 1. Acid/Base Workup (Remove Boronic Acids) Crude->PreTreat DryLoad 2. Dry Load (Celite or Silica) PreTreat->DryLoad ColumnPack 3. Column Packing (Slurry + 1% TEA) DryLoad->ColumnPack Elution 4. Gradient Elution (Hex -> Hex/EtOAc) ColumnPack->Elution Fraction 5. Fraction Analysis (TLC + Ninhydrin/UV) Elution->Fraction

Caption: Step-by-step execution plan emphasizing pre-treatment and column conditioning.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Streaking / Tailing Acidic silanols interacting with amine.[2]Add 1% TEA or 1%

to mobile phase [1].[1]
Poor Resolution Column overload or "Wet Loading" in strong solvent.Switch to Dry Loading on Celite or Silica. Reduce load to <1% of silica mass.[7]
Co-elution Impurities have similar polarity (e.g., isomers).[1]Change selectivity: Switch from Hex/EtOAc to Toluene/EtOAc or DCM/MeOH [2].
Product Decomposition Compound is acid-sensitive (unlikely for this amine but possible).[1]Use Basic Alumina instead of silica gel [3].
High Backpressure Silica fines or precipitation.Filter sample before loading. Ensure mobile phase solubility.

References

  • BenchChem Technical Support. (2025).[1][2][8] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from [1]

  • Teledyne ISCO. (2023).[1] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [1]

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [1]

  • Phenomenex. (2025).[1] LC Technical Tip: Overcoming Peak Tailing of Basic Analytes. Retrieved from [1]

Sources

Troubleshooting

Solving solubility issues of biphenyl amines in NMR solvents

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solubility & Spectral Resolution for Biphenyl Amines Diagnostic Overview Biphenyl amines present a "dual-personality" challenge in NMR...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solubility & Spectral Resolution for Biphenyl Amines

Diagnostic Overview

Biphenyl amines present a "dual-personality" challenge in NMR spectroscopy. The biphenyl core is hydrophobic and prone to


-

stacking aggregation, while the amine functionality (

or

) introduces hydrogen bonding capability and polarity.

Common Symptoms:

  • Sample floats or forms a cloudy suspension in

    
     (Chloroform-d).
    
  • Broadened signals: Aromatic peaks appear as humps rather than sharp multiplets (due to aggregation or intermediate chemical exchange).

  • Missing protons: Amine protons (

    
    ) are invisible or extremely broad.
    
  • Time-dependent precipitation: Sample dissolves initially but crashes out after 10 minutes.

Solvent Selection Decision Matrix

Before wasting deuterated solvents, use this logic flow to select the correct media for your specific biphenyl amine derivative.

SolventSelection Start START: Biphenyl Amine Sample CheckSolubility Test Solubility in Non-Deuterated CHCl3 Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble CDCl3 Use CDCl3 (Standard) Soluble->CDCl3 Yes Insoluble Insoluble / Cloudy Soluble->Insoluble No CheckPeaks Are Aromatic Peaks Sharp? CDCl3->CheckPeaks UseDMSO Use DMSO-d6 (Watch for Water Peak) CheckPeaks->UseDMSO No (Broad/Stacking) TryDMSO Try DMSO-d6 Insoluble->TryDMSO DMSOSuccess Soluble in DMSO? TryDMSO->DMSOSuccess DMSOSuccess->UseDMSO Yes DMSOFail Still Insoluble / Aggregating DMSOSuccess->DMSOFail No Advanced Advanced Protocols DMSOFail->Advanced Acid Add TFA-d (Protonation) Advanced->Acid For Salt Formation Heat Variable Temp (VT) @ 50-80°C Advanced->Heat To Break Aggregates

Figure 1: Decision matrix for selecting the optimal NMR solvent system based on solubility and spectral resolution.

Troubleshooting Modules
Module A: The "Stacking" Problem (Broad Aromatic Signals)

Issue: Your sample dissolves in


, but the aromatic region (6.5–8.0 ppm) is broad and undefined.
Cause:  Planar biphenyl systems often form 

-

stacked aggregates in non-polar solvents. This increases the effective molecular tumbling time (

), leading to rapid transverse relaxation (

) and broad lines. Solution: Switch to a solvent with a higher dielectric constant that disrupts stacking.
  • Protocol:

    • Evaporate the

      
      .[1]
      
    • Re-dissolve in DMSO-d6 (Dimethyl sulfoxide-d6) or Acetone-d6 .

    • Why? DMSO interacts strongly with the polarizable aromatic rings and the amine protons, effectively "solvating" individual molecules and breaking the stacks.

Module B: The "Invisible" Amine (Exchange Broadening)

Issue: You cannot integrate the


 protons; they are either missing or flattened into the baseline.
Cause:  Intermediate chemical exchange. The amine protons are exchanging with trace water in the solvent or undergoing conformational inversion at a rate comparable to the NMR timescale.
Solution: 
  • Dry the Solvent: Use a molecular sieve to remove water from

    
     or DMSO-d6.
    
  • Lower the Temperature: Run the experiment at 273 K (0°C). This slows the exchange rate, often sharpening the amine signal into a distinct multiplet.

  • Avoid Methanol-d4 (

    
    ):  Methanol has exchangeable deuterium. It will swap with your amine protons (
    
    
    
    ), making them permanently invisible in proton NMR.
Module C: The "Nuclear Option" (Acidification with TFA)

Issue: The sample is a stubborn solid that refuses to dissolve in DMSO or CDCl3. Cause: Strong intermolecular hydrogen bonding network or crystal lattice energy. Solution: Convert the amine to its ammonium salt in situ.

  • Protocol:

    • Suspend 5–10 mg of sample in 0.6 mL

      
       (or DMSO-d6).
      
    • Add 1–2 drops of TFA-d (Trifluoroacetic acid-d, deuterated).

    • Shake vigorously. The solution should clear immediately.

  • Mechanism:

    
    . The ionic salt is often much more soluble.
    
  • Warning: This shifts all peaks significantly. The amine protons will likely move to 8.0–10.0 ppm and sharpen significantly as exchange is halted [1].

Comparative Data: Solvent Properties

Select your solvent based on the physical properties required to solvate the biphenyl amine.

SolventPolarity (

)
Viscosity (cP)Ability to Break H-BondsResidual Water Peak (ppm)Best For...
Chloroform-d (

)
4.80.54Low1.56Initial screening; non-polar derivatives.
Acetone-d6 20.70.32Medium2.84Samples that aggregate in CDCl3 but need low viscosity.
DMSO-d6 46.72.00High 3.33The Gold Standard for polar aromatics.
Methanol-d4 (

)
32.70.54High4.87Avoid if you need to see -NH protons (exchange).
TFA-d 8.4LowExtreme 11.50 (acid)Forcing solubility via protonation.

Table Reference: Derived from Fulmer et al. [2] and standard solvent properties.

Advanced Workflow: Variable Temperature (VT) NMR

If DMSO-d6 alone does not sharpen the peaks, use heat to increase molecular tumbling and break aggregates.

VT_Workflow Prep 1. Prepare Sample (DMSO-d6) CheckRT 2. Run Spectrum @ 25°C (298K) Prep->CheckRT Assess Peaks Broad? CheckRT->Assess Heat 3. Heat to 50°C (323K) Assess->Heat Yes ReRun 4. Acquire Spectrum Heat->ReRun Limit Max Temp for DMSO: ~100°C ReRun->Limit If still broad

Figure 2: Variable Temperature workflow. Note: Ensure the NMR tube is rated for high temperature and the cap is tight to prevent solvent evaporation.

Frequently Asked Questions (FAQ)

Q: Why did my amine signal disappear when I added


 shake? 
A:  This is a confirmation test, not a bug. 

exchanges with labile protons (

,

). If the signal disappears after adding

, it confirms that peak was your amine.

Q: My DMSO-d6 spectrum has a huge water peak at 3.33 ppm that overlaps with my signals. What do I do? A: DMSO is hygroscopic (absorbs water from air).

  • Use a fresh ampoule of DMSO-d6.

  • Add activated 4Å molecular sieves directly into the NMR tube and let it stand for 1 hour.

  • Alternatively, use Acetone-d6 if solubility permits; its water peak is at ~2.8 ppm, often clear of the aromatic region.

Q: Can I recover my sample after using TFA-d? A: Yes, but it is now a salt.

  • Evaporate the solvent.

  • Dissolve the residue in organic solvent (e.g., Ethyl Acetate).

  • Wash with saturated sodium bicarbonate (

    
    ) solution to neutralize the acid and regenerate the free base.
    
  • Dry and evaporate.

Q: The biphenyl protons are splitting weirdly. Is this an impurity? A: Likely not. Biphenyls can exhibit second-order coupling (roofing effect) if the chemical shift difference between protons is small compared to the coupling constant (


). This is common in symmetrical biphenyls. Increasing the magnetic field strength (e.g., 300 MHz 

600 MHz) often resolves this into first-order multiplets.
References
  • Ma, Y., et al. (2024). "Overcoming line broadening of labile protons... using 2,2,2-trifluoroacetic acid (TFA)." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010).[2][3][4][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[3][5]

  • Reich, H. J. "Solvent Properties." University of Wisconsin-Madison Chemistry.

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in Biaryl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with symmetrical biaryl impurities during cross-coupling reactions (e.g., Suzuki-Miyaura, Stille,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with symmetrical biaryl impurities during cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi, and Sonogashira). Homocoupling not only depletes expensive starting materials but also severely complicates downstream chromatographic purification.

This guide is designed to move beyond basic troubleshooting. We will dissect the fundamental causality of homocoupling, provide diagnostic tools, and outline self-validating experimental protocols to ensure your catalytic cycles remain highly selective.

Core Principles & Mechanisms (FAQ)

Q: What is the mechanistic origin of homocoupling in palladium-catalyzed biaryl synthesis? A: In a standard cross-coupling reaction, the catalytic cycle relies on a Pd(0)/Pd(II) transition. Homocoupling (the formation of an Ar'-Ar' byproduct from two organometallic nucleophiles) is an off-cycle pathway that occurs when a rogue Pd(II) species undergoes a double transmetalation event, followed by reductive elimination[1]. This rogue Pd(II) species typically arises from two primary sources:

  • Aerobic Oxidation: Trace molecular oxygen in the reaction medium oxidizes the active Pd(0) catalyst into a highly reactive Pd(II)-peroxo complex. This complex readily reacts with two equivalents of the organometallic reagent (e.g., boronic acid)[1].

  • Incomplete Precatalyst Reduction: When using Pd(II) salts (such as Pd(OAc)₂ or PdCl₂) as precatalysts, they must be reduced to Pd(0) to enter the main catalytic cycle. This initial reduction often consumes two equivalents of your organometallic reagent, generating a stoichiometric amount of the homocoupled byproduct[2].

Q: Why do electron-rich or sterically hindered aryl halides increase the rate of homocoupling? A: This is a kinetic partitioning issue. The rate-determining step in cross-coupling is usually the oxidative addition of the aryl halide to the Pd(0) center. If this step is sluggish due to steric hindrance or high electron density on the halide, the active Pd(0) has a prolonged lifetime in solution. This extended lifetime increases its susceptibility to aerobic oxidation. Furthermore, if transmetalation outpaces oxidative addition, the excess organometallic reagent will drive the off-cycle homocoupling pathway[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd O2 O2 Exposure Pd0->O2 Oxidation PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetalation (Ar'-B(OH)2) PdII_Ar->TransMet PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates CrossProduct Cross-Coupled Biaryl (Ar-Ar') RedElim->CrossProduct PdII_Peroxo Pd(II)-Peroxo Complex O2->PdII_Peroxo DoubleTransMet Double Transmetalation (2 x Ar'-B(OH)2) PdII_Peroxo->DoubleTransMet PdII_ArAr_Homo Ar'-Pd(II)-Ar' DoubleTransMet->PdII_ArAr_Homo RedElim_Homo Reductive Elimination PdII_ArAr_Homo->RedElim_Homo HomoProduct Homocoupled Byproduct (Ar'-Ar') RedElim_Homo->Pd0 Regenerates RedElim_Homo->HomoProduct

Mechanistic divergence of Pd-catalyzed cross-coupling vs. oxidative homocoupling.

Troubleshooting & Diagnostics

Before altering your reaction conditions, analyze your crude mixture via LC-MS or GC-MS. The specific byproduct profile provides direct evidence of the failing mechanistic step.

Observed ByproductTypical Yield ImpactPrimary Causal FactorStrategic Intervention
Symmetrical Biaryl (Ar'-Ar') 10% - 40% lossO₂ contamination oxidizing Pd(0) to Pd(II)[1].Implement subsurface N₂ sparging; Add mild reductant (K-formate)[4].
Symmetrical Biaryl (Ar'-Ar') Stoichiometric lossUnreduced Pd(II) precatalyst (e.g., Pd(OAc)₂)[2].Switch to a Pd(0) source (e.g., Pd₂(dba)₃).
Dehalogenated Arene (Ar-H) 5% - 20% lossExcess hydrogen donors; highly active catalyst outcompeting transmetalation.Reduce H-donor solvents (e.g., alcohols); adjust to a less electron-rich ligand.
Phenol (Ar'-OH) 5% - 15% lossAerobic Oxidation / Hydrolysis of the boron reagent.Exclude O₂; use organotrifluoroborates to slow active reagent release[5].
Diyne (R-C≡C-C≡C-R) 15% - 50% lossCu(I) co-catalyst + trace O₂ (Glaser Coupling)[3].Switch to Cu-free Sonogashira conditions.

Strategic Interventions & Process Optimization (FAQ)

Q: How can I chemically suppress homocoupling if physical degassing isn't enough? A: Introduce a mild reducing agent into the reaction mixture. Potassium formate has been proven to act as an in situ reductant that continuously scavenges rogue Pd(II) species, reducing them back to the catalytically active Pd(0) state. Because it is a mild reductant, it does not poison the catalyst or inhibit the main oxidative addition step[4].

Q: Does the choice of boron reagent affect homocoupling rates in Suzuki-Miyaura reactions? A: Absolutely. Free boronic acids are highly susceptible to homocoupling due to their rapid transmetalation kinetics. Converting them to boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates (R-BF₃K) significantly mitigates this[5]. Trifluoroborates slowly hydrolyze in situ to release the active boronic acid at a low, steady concentration. This creates a favorable kinetic partitioning that outcompetes oxidative homocoupling[5].

Q: How does the addition rate of reagents influence the byproduct profile? A: Maintaining a low steady-state concentration of the organometallic nucleophile prevents the double transmetalation event. Employing a syringe pump for the slow addition of the boronic acid or alkyne ensures that the oxidative addition of the electrophile remains the dominant, unbroken pathway[3].

Workflow Start High Homocoupling Detected CheckO2 Is the system rigorously degassed? Start->CheckO2 ActionO2 Implement subsurface N2 sparging or Freeze-Pump-Thaw CheckO2->ActionO2 No CheckCat Using a Pd(II) precatalyst? CheckO2->CheckCat Yes ActionO2->CheckCat ActionCat Switch to Pd(0) (e.g., Pd2(dba)3) or add Potassium Formate CheckCat->ActionCat Yes CheckBoron Using free Boronic Acid? CheckCat->CheckBoron No ActionCat->CheckBoron ActionBoron Convert to Pinacol Ester or Potassium Trifluoroborate CheckBoron->ActionBoron Yes CheckRate Fast reagent addition? CheckBoron->CheckRate No ActionBoron->CheckRate ActionRate Use syringe pump for slow addition of organometallic CheckRate->ActionRate Yes Success Homocoupling Minimized CheckRate->Success No ActionRate->Success

Step-by-step troubleshooting workflow to systematically eliminate homocoupling.

Self-Validating Experimental Protocols

Protocol 1: Rigorous O₂-Free Suzuki-Miyaura Coupling with Reductant Scavenging

Objective: To perform a biaryl coupling while actively suppressing the Pd(II)-peroxo homocoupling pathway using potassium formate. Causality: Potassium formate continuously reduces any rogue Pd(II) species back to the catalytically active Pd(0) state without interfering with the primary cross-coupling cycle[4].

  • Reaction Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x) to eliminate surface-bound moisture and atmospheric oxygen.

  • Reagent Loading: Add the aryl halide (1.0 equiv), boronic ester (1.1 equiv), and potassium formate (0.1 equiv) to the flask. (Note: Using a boronic ester instead of a free boronic acid reduces the local concentration of the transmetalating species[5]).

  • Solvent Degassing: In a separate flask, prepare the solvent mixture (e.g., Toluene/H₂O). Perform a subsurface sparge with Argon for 30 minutes. (Causality: Subsurface sparging displaces dissolved O₂, preventing the formation of the Pd(II)-peroxo complex[4]).

  • Catalyst Addition: Under a positive flow of Argon, add the Pd(0) catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Execution: Inject the degassed solvent into the Schlenk flask. Heat to 80°C under vigorous stirring.

  • Self-Validation Step: At t = 1 hour, pull a 50 µL aliquot under Argon. Quench and analyze via LC-MS. The absence of the symmetrical biaryl mass peak (Ar'-Ar') validates that the Pd(II) scavenging system is active and the atmosphere is sufficiently inert.

Protocol 2: Copper-Free Sonogashira Coupling to Prevent Glaser Homocoupling

Objective: To couple a terminal alkyne with an aryl halide without forming diyne homocoupled byproducts. Causality: Traditional Sonogashira reactions use Cu(I) co-catalysts, which, in the presence of trace O₂, rapidly catalyze the oxidative homocoupling of alkynes (Glaser coupling). Removing copper entirely forces the reaction through a direct Pd-catalyzed pathway[3].

  • Setup: To a dry Schlenk flask under Argon, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and an amine base (e.g., pyrrolidine, 2.0 equiv).

  • Solvent: Add rigorously degassed DMF (10 mL/mmol).

  • Slow Addition: Load the terminal alkyne (1.2 equiv) into a gas-tight syringe. Using a syringe pump, add the alkyne to the reaction mixture over 2 hours at 60°C. (Causality: Slow addition maintains a low steady-state concentration of the alkyne. If oxidative addition of the aryl halide is the rate-determining step, a high concentration of alkyne would otherwise outcompete it and force homocoupling[3]).

  • Self-Validation Step: Monitor the reaction color. A rapid shift to dark black/brown indicates catalyst precipitation (Pd black) due to alkyne starvation. If this occurs, slightly increase the syringe pump rate.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

References

1.4 - ACS Publications 2.1 - ACS Publications 3.3 - ACS Publications 4. 5 - Chemical Society Reviews (RSC Publishing) 5. 2 - Yoneda Labs

Sources

Troubleshooting

Technical Support Center: Stability of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine in Solution

Welcome to the technical support center for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide insights and solutions for handli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide insights and solutions for handling and maintaining the stability of this aromatic amine in solution. While specific stability data for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine is not extensively published, this document leverages established principles of aromatic amine chemistry to offer robust troubleshooting advice and best practices.[1][2][3][4]

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine solutions.

Q1: What are the primary factors that can cause the degradation of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine in solution?

Aromatic amines, as a class of compounds, are susceptible to several degradation pathways. The primary factors of concern for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine are:

  • Oxidation: The amine functional group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.[5][6] This can lead to the formation of colored impurities and a loss of compound integrity.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the degradation of aromatic amines.[7][8] It is crucial to protect solutions from light.

  • pH-Dependent Instability: The amine group's basicity means that the compound's stability can be significantly influenced by the pH of the solution. Highly acidic or alkaline conditions can catalyze degradation or lead to precipitation.[7][9][10][11][12]

  • Reaction with Solvents: Certain solvents, especially those that are not high-purity or have been improperly stored, may contain impurities (e.g., peroxides in ethers) that can react with the amine.

Q2: What are the recommended storage conditions for stock solutions of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine?

To ensure the longevity and reliability of your stock solutions, adhere to the following storage guidelines:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage. For short-term storage (days to a week), 2-8°C may be acceptable.Lower temperatures slow down the rate of chemical degradation.
Light Store in amber vials or wrap containers in aluminum foil.[13]Protects the compound from photodegradation.[7][8]
Atmosphere For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.Minimizes exposure to oxygen, thereby reducing oxidative degradation.[6]
Container Use high-quality, inert glass vials with tight-fitting caps (e.g., PTFE-lined caps).Prevents leaching of contaminants from the container and solvent evaporation.
Q3: Which solvents are best for preparing a stable stock solution?

The choice of solvent is critical for the stability of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine.

  • Recommended:

    • DMSO (Dimethyl Sulfoxide): Generally a good choice for creating high-concentration stock solutions that are stored frozen.

    • DMF (Dimethylformamide): Another suitable polar aprotic solvent.

    • Acetonitrile: A common solvent in analytical chromatography, it can be a good choice for solutions used in these applications.

  • Use with Caution:

    • Alcohols (e.g., Ethanol, Methanol): While the compound may be soluble, these protic solvents can participate in reactions and may be more prone to containing water, which can affect stability.

    • Ethers (e.g., THF, Dioxane): These can form peroxides upon storage, which will readily oxidize the amine. Always use fresh, high-purity, peroxide-free ether solvents.

  • Aqueous Solutions:

    • Due to the low aqueous solubility of many organic compounds and the potential for pH-related instability, preparing and storing stock solutions in aqueous buffers for long periods is generally not recommended. Prepare aqueous working solutions fresh from a concentrated stock in an organic solvent.[14]

Q4: How can I tell if my solution of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine has degraded?

Visual inspection and analytical methods can indicate degradation:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution is a common sign of oxidation or degradation.

  • Precipitation: The formation of a solid in a solution that was previously clear may indicate degradation to a less soluble product or a change in the solution's properties.

  • Analytical Confirmation: The most reliable method is to use an analytical technique like HPLC-UV, LC-MS, or GC-MS.[15][16][17] A decrease in the peak area of the parent compound and the appearance of new peaks are clear indicators of degradation.

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine.

Issue 1: Rapid loss of compound in my assay or inconsistent results.

This is a common problem when working with potentially unstable compounds. The following workflow can help you diagnose the issue.

A Inconsistent Results or Rapid Compound Loss B Was the stock solution recently prepared and verified? A->B C Prepare a fresh stock solution. Verify concentration and purity (e.g., by HPLC). B->C No D Is the compound stable in the assay buffer/medium? B->D Yes C->D E Perform a buffer stability study: Incubate the compound in the buffer at the assay temperature and time. Monitor by HPLC. D->E Unsure F Is the compound exposed to light during the experiment? D->F Yes E->F G Protect from light during all experimental steps. F->G Yes H Are there potential sources of oxidation in the assay? F->H No G->H I Consider degassing the buffer or adding an antioxidant (if compatible with the assay). H->I Yes J Is the compound adsorbing to plasticware? H->J No I->J K Use low-adhesion plasticware or siliconized tubes. Compare recovery from different containers. J->K Yes L Systematically address each potential issue. J->L No K->L

Caption: Troubleshooting workflow for compound instability.

Issue 2: My stock solution has changed color.

A color change, typically to yellow or brown, is a strong indicator of oxidative degradation.

  • Immediate Action:

    • Do not use the colored solution for critical experiments.

    • Prepare a fresh stock solution from the solid material.

  • Preventative Measures:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents.

    • Inert Atmosphere: When preparing the stock solution, consider flushing the vial with argon or nitrogen before adding the solvent and sealing.

    • Storage: Store the new stock solution under the recommended conditions (frozen, protected from light, and tightly sealed).

Issue 3: An unexpected peak is appearing in my HPLC analysis.

The appearance of a new peak that grows over time is a classic sign of degradation.

  • Identification:

    • If you have access to a mass spectrometer (LC-MS), analyze the new peak to determine its molecular weight. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

  • Possible Degradation Pathways:

    • Oxidation: The amine can be oxidized to nitroso or nitro derivatives.

    • Dimerization: Radical cations formed during oxidation can dimerize.

    • Hydrolysis: If the methoxy group is labile under your experimental conditions, it could be hydrolyzed to a hydroxyl group.

cluster_main Potential Degradation Pathways A 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (Parent Compound) B Oxidized Products (e.g., Nitroso, Nitro derivatives) A->B Oxidation (O2, Peroxides) C Dimerized Products A->C Oxidative Coupling D Hydrolyzed Products (Loss of Methoxy Group) A->D Hydrolysis (Acid/Base) E Photodegradation Products A->E UV/Light Exposure

Caption: Potential degradation pathways for an aromatic amine.

III. Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine in DMSO.

  • Pre-weighing: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of the solid compound (e.g., 2.13 mg for 1 mL of a 10 mM solution, based on a molecular weight of 213.27 g/mol ). Use a calibrated analytical balance.[18]

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials.

  • Storage: Flush the headspace of each vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or -80°C.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a framework for assessing the stability of the compound in a specific solvent or buffer.

  • Preparation: Prepare a solution of the compound at the desired concentration in the solvent or buffer of interest.

  • Initial Analysis (T=0): Immediately analyze the solution by a validated HPLC method to determine the initial peak area of the parent compound. This serves as your baseline.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, 37°C, exposed to light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate.

    • Monitor the appearance and growth of any new peaks, which represent degradation products.

IV. References

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.

  • Srivastava, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry.

  • University of Rice. (2005). Solutions and dilutions: working with stock solutions. Retrieved March 7, 2026, from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved March 7, 2026, from [Link]

  • De Monchy. (n.d.). Aromatic Amines. Retrieved March 7, 2026, from [Link]

  • Senthil, S., Chakrabortya, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science.

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved March 7, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 7, 2026, from [Link]

  • Al-Bsoul, A., et al. (2020). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. International Journal of Chemical Engineering.

  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. RSC Publishing.

  • Srivastava, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • Senthil, S., Chakrabortya, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. RSC Publishing.

  • Srivastava, A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.

  • Senthil, S., Chakrabortya, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. PMC.

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved March 7, 2026, from [Link]

  • Ge, M., et al. (2020). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry.

  • Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved March 7, 2026, from [Link]

  • Analytical Methods. (n.d.). Retrieved March 7, 2026, from [Link]

  • Luo, P., et al. (2014). Accurate oxidation potentials of 40 benzene and biphenyl derivatives with heteroatom substituents. The Journal of Organic Chemistry.

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.4: The Effect of pH. Retrieved March 7, 2026, from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemical and Biological Technologies in Agriculture.

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences.

  • Bacon, J., & Adams, R. N. (1968). Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. Journal of the American Chemical Society.

  • III Analytical Methods. (n.d.). Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 3'-Methoxy-3-methylbiphenyl-4-amine. Retrieved March 7, 2026, from [Link]

  • Frontana-Uribe, B. A., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules.

  • Emmert, M. H. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Synlett.

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride. Retrieved March 7, 2026, from [Link]

  • EURL-Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). SU892298A1 - Amine quantitative determination method. Retrieved March 7, 2026, from

  • Chen, G., et al. (2019). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data.

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). Solvent: methylamine. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Photodegradation of Methoxy-Biphenyl Amines

Welcome to the Technical Support Center for handling, synthesizing, and formulating methoxy-biphenyl amines. Designed for researchers, analytical scientists, and drug development professionals, this guide bridges the gap...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, synthesizing, and formulating methoxy-biphenyl amines. Designed for researchers, analytical scientists, and drug development professionals, this guide bridges the gap between fundamental photochemistry and practical laboratory workflows.

Mechanistic Overview: The "Why" Behind the Degradation

Methoxy-biphenyl amines are highly valued intermediates and active pharmaceutical ingredients (APIs), but they are notoriously unstable under ambient light. To prevent degradation, one must first understand the causality of the molecule's photochemistry:

  • Extended Conjugation & Electron Density : The biphenyl core provides an extended

    
    -conjugated system, which naturally lowers the HOMO-LUMO gap. The addition of electron-donating groups—specifically the methoxy (
    
    
    
    ) and amine (
    
    
    ) moieties—further enriches the aromatic ring's electron density. This shifts the molecule's absorption spectrum out of the deep UV and into the near-UV and visible light regions.
  • Excitation and ROS Generation : When exposed to ambient laboratory light, the molecule absorbs photons and enters an excited singlet state, followed by intersystem crossing to a long-lived triplet state. This triplet state readily transfers energy to dissolved ground-state oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    ) and superoxide radicals (1)[1].
  • Oxidative Coupling : The generated Reactive Oxygen Species (ROS) attack the electron-rich amine, forming radical cations. These intermediates rapidly undergo N-oxidation or dimerize to form highly conjugated, deeply colored quinone imine derivatives, which is why degraded samples often turn purple or brown (2)[2].

Troubleshooting Guide: Step-by-Step Prevention Protocols

To ensure scientific integrity, your handling protocol must be a self-validating system. Implementing the following steps sequentially will systematically shut down the photodegradation pathway.

Protocol A: Environmental Light Attenuation

Causality : Blocking the specific wavelengths of light that trigger the initial singlet-to-triplet excitation prevents the entire degradation cascade. Methodology :

  • Glassware Selection : Transfer all methoxy-biphenyl amine solutions into low-actinic (amber) glassware. Amber glass effectively filters out wavelengths below 500 nm, which are responsible for the highest energy excitations.

  • Reactor Shielding : During prolonged synthetic steps, wrap clear continuous-flow reactors or round-bottom flasks entirely in heavy-duty aluminum foil.

  • Validation : Place a control vial of the compound in clear glass next to the amber vial under standard lab lighting. If the clear vial discolors over 24 hours while the amber remains pristine, your light attenuation is successful.

Protocol B: Deoxygenation via Inert Gas Sparging

Causality : If light inadvertently strikes the molecule, the absence of dissolved oxygen prevents the excited triplet state from generating ROS, effectively halting the degradation mechanism. Methodology :

  • Solvent Preparation : Prior to dissolving the amine, place the solvent in a Schlenk flask.

  • Argon Sparging : Submerge a long steel needle directly into the solvent. Sparge with high-purity Argon gas for a minimum of 30 minutes. Argon is preferred over Nitrogen as it is heavier than air and creates a more robust protective blanket over the liquid.

  • Transfer : Use air-free Schlenk line techniques or a glovebox to transfer the methoxy-biphenyl amine into the degassed solvent.

Protocol C: Chemical Stabilization via Radical Scavengers

Causality : In formulation or final drug product stages, absolute oxygen exclusion is often impossible. Adding a Hydrogen Atom Transfer (HAT) antioxidant intercepts and neutralizes ROS before they can propagate the degradation of the amine (3)[3]. Methodology :

  • Selection : Select an organic-soluble antioxidant such as Butylated hydroxytoluene (BHT) or a water-soluble option like ascorbic acid, depending on your solvent system.

  • Doping : Add the antioxidant at a concentration of 0.05% to 0.1% (w/w) relative to the API.

  • Homogenization : Stir under an inert atmosphere until completely dissolved to ensure uniform protection.

Frequently Asked Questions (FAQs)

Q: My isolated methoxy-biphenyl amine turned from a colorless crystal to a dark purple solid overnight. Is it ruined? A: Yes, the batch is likely compromised. The purple coloration is a hallmark sign of photo-induced oxidative coupling, where the aromatic amines have oxidized into polymeric quinone imine derivatives (2)[2]. You must discard or rigorously repurify the batch via column chromatography under dark conditions.

Q: Does the position of the methoxy group on the biphenyl ring matter for stability? A: Absolutely. Ortho- and para-methoxy substitutions strongly donate electron density to the amine via resonance. This makes the amine significantly more nucleophilic and much more susceptible to N-oxidative bioactivation and photo-oxidation compared to meta-substituted derivatives (4)[4].

Q: Can I analyze these compounds using standard HPLC with UV detection? A: Yes, but standard autosamplers are often brightly lit and sit at room temperature. To prevent on-column degradation, you must use amber HPLC vials, set the autosampler tray to 4°C, and ensure your mobile phases are thoroughly degassed (helium sparging or inline vacuum degassing).

Quantitative Data: Efficacy of Protection Strategies

The following table summarizes the relative impact of various protective interventions on the half-life of methoxy-biphenyl amines in solution under standard laboratory fluorescent lighting.

Protection StrategyMechanism of ActionImplementation DifficultyImpact on Half-Life (Relative)
Unprotected (Control) N/ANone1x (Baseline)
Amber Glassware (<500 nm) Blocks photon absorptionLow5x - 10x
Argon Sparging Prevents ROS generationMedium15x - 20x
BHT Addition (0.1% w/w) Quenches formed radicals via HATLow10x - 15x
Combined (Amber + Ar + BHT) Synergistic multi-pathway protectionHigh>50x

Photodegradation Pathway & Intervention Map

The diagram below illustrates the logical flow of the photodegradation mechanism and highlights exactly where each experimental intervention breaks the causal chain.

G A Methoxy-Biphenyl Amine (Ground State) B Excited Triplet State (Diradical) A->B UV/Vis Light C Reactive Oxygen Species (Singlet O2 / Superoxide) B->C + O2 D Degradation Products (Quinone Imines, N-Oxides) C->D Oxidation I1 Intervention 1: Amber Glass (<500nm) I1->A Blocks Light I2 Intervention 2: Argon Sparging I2->B Displaces O2 I3 Intervention 3: HAT Antioxidants (BHT) I3->C Quenches ROS

Fig 1: Photodegradation pathway of methoxy-biphenyl amines and targeted stabilization interventions.

References

  • PubChem: 4-Aminobiphenyl Source: National Institutes of Health (NIH) / National Toxicology Program URL:[Link]

  • Primary aromatic amines: Their N-oxidative bioactivation Source: ResearchGate / Academic Press Inc. URL: [Link]

  • Design strategies and application progress of covalent organic frameworks in photocatalytic oxidation reactions Source: RSC Publishing URL:[Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Electron-Rich Biphenyl Amines

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Transitioning from Palladium to Nickel and Copper Systems for Biphenyl Amine Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Transitioning from Palladium to Nickel and Copper Systems for Biphenyl Amine Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Post-Palladium Landscape

You are likely here because the standard Buchwald-Hartwig palladium coupling, while effective, is becoming cost-prohibitive or failing to meet trace metal residue (PDE) standards for your pharmaceutical intermediates.

Synthesizing electron-rich biphenyl amines presents a specific kinetic challenge:

  • Electronic Deactivation: Electron-rich aryl halides (e.g., 4-methoxy-4'-bromobiphenyl) are sluggish in the oxidative addition step.

  • Steric Bulk: The biphenyl backbone imposes significant steric hindrance, requiring smaller or flexible ligands.

  • Nucleophilicity: Electron-rich amines can bind too tightly to the metal center, poisoning the catalyst.

This guide provides validated protocols for Nickel , Copper , and Photoredox systems, designed to overcome these specific barriers.

Module 1: Nickel Catalysis (The High-Performance Alternative)

Nickel is the closest mechanistic analog to Palladium but offers distinct advantages for electron-rich substrates due to its smaller atomic radius and facile access to various oxidation states (0, I, II, III).

Core Protocol: The Air-Stable Ni(II) Precursor Route

Avoids the use of a glovebox by generating Ni(0) in situ.

Reagents:

  • Catalyst: NiCl₂(dme) (5 mol%) or Ni(OAc)₂.

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or dcype (1,2-Bis(dicyclohexylphosphino)ethane). Note: Bidentate ligands prevent β-hydride elimination if alkyl chains are present.

  • Reductant: Mn powder (Zn can be used, but Mn often gives cleaner profiles for amines).

  • Base: K₃PO₄ (anhydrous).

  • Solvent: DMF or DMAc (0.2 M).

Troubleshooting Guide: Nickel Systems

Q1: My reaction turns black immediately and stalls (<10% conversion). What happened?

  • Diagnosis: Catalyst "Crash Out" (Agglomeration).

  • The Science: Nickel(0) is unstable without sufficient ligand support. If the ligand-to-metal ratio is too low, or if the ligand is oxidized, Ni(0) aggregates into inactive "nickel black."

  • Fix:

    • Increase Ligand:Metal ratio to 2:1 or 3:1.

    • Ensure your solvent is thoroughly degassed (sparge with Ar for 20 mins). Ni(0) is far more oxygen-sensitive than Pd(0).

Q2: I see full consumption of the aryl halide, but low yield of the amine. Where did it go?

  • Diagnosis: Hydrodehalogenation (Reduction).

  • The Science: Electron-rich aryl halides are prone to reduction (Ar-Br

    
     Ar-H) by the metal hydride species formed if the solvent is not dry or if the reductant is too aggressive.
    
  • Fix:

    • Switch solvent to Toluene/Dioxane (non-polar solvents reduce hydride formation).

    • Use Ni(COD)₂ directly (if glovebox available) to eliminate the need for Mn/Zn reductants.

Q3: Can I use Ni(COD)₂ on the benchtop?

  • Answer: Yes, but only if using paraffin-encapsulated capsules (e.g., from specific vendors).

  • Protocol: Add the capsule directly to the reaction vessel. The paraffin dissolves upon heating, releasing the active Ni(0).

Visualization: Nickel Catalytic Cycle & Failure Points

Ni_Cycle Ni0 Active Catalyst Ni(0)Ln OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-X) Ni0->OxAdd + Ar-X Fail_Agg FAILURE: Ni Black (Agglomeration) Ni0->Fail_Agg O2 exposure / Low Ligand NiII_Ar Ni(II)-Ar-X OxAdd->NiII_Ar LigandEx Ligand Exchange (Amine Coordination) NiII_Ar->LigandEx + Amine / Base Fail_Ox FAILURE: Hydrodehalogenation (Ar-H formed) NiII_Ar->Fail_Ox H2O / Aggressive Reductant RedElim Reductive Elimination (Product Release) LigandEx->RedElim RedElim->Ni0

Caption: Figure 1. Nickel catalytic cycle highlighting critical failure points for electron-rich substrates.

Module 2: Copper Catalysis (The "Ullmann-Ma" Approach)

Modern Copper catalysis (Ullmann-Ma reaction) utilizes oxalic diamide ligands to lower reaction temperatures from 200°C to 80-100°C, making it viable for complex biphenyls.

Core Protocol: The Modified Ullmann

Reagents:

  • Catalyst: CuI (10 mol%).

  • Ligand: BPO (Bis(2-pyridyl)oxalamide) or 4-HO-L-Proline (for aqueous systems).

  • Base: Cs₂CO₃ (Must be finely ground).

  • Solvent: DMSO (Critical for base solubility).

  • Temperature: 90°C.

Troubleshooting Guide: Copper Systems

Q1: My reaction mixture is a heterogeneous slurry and conversion is stuck at 50%.

  • Diagnosis: The "Surface Area" Effect.

  • The Science: Ullmann couplings often occur on the surface of the inorganic base. Large crystals of Cs₂CO₃ reduce the active surface area.

  • Fix:

    • Grind the base: Use a mortar and pestle to pulverize Cs₂CO₃ immediately before use.

    • Add 3Å Molecular Sieves: Water inhibits the formation of the active anionic Cu-ligand complex.

Q2: Which ligand is best for sterically hindered biphenyl amines?

  • Answer: Oxalic Diamides .[1][2][3]

  • Why: These ligands are dianionic (bind tightly to Cu) and electron-rich, facilitating the oxidative addition of the aryl halide, which is usually the bottleneck for Cu.

Q3: The reaction works for Aryl-Iodides but fails for Aryl-Bromides.

  • Diagnosis: Halide effect.[2]

  • Fix: Add a catalytic amount of NaI (20 mol%) to facilitate a Finkelstein reaction (converting Ar-Br to Ar-I in situ) before the coupling occurs.

Module 3: Photoredox Dual Catalysis (The Mild Alternative)

For substrates sensitive to heat (>80°C), this method uses light to drive the difficult electron transfer steps.

Core Protocol: Ni/Photoredox[4][5][6][7]

Reagents:

  • Ni Catalyst: NiCl₂[4]·glyme (5 mol%) + dtbbpy (ligand).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (0.02 mol%) OR 4CzIPN (Organic alternative, cheaper).

  • Light Source: Blue LED (450 nm, Kessil or similar high-intensity lamp).

  • Solvent: DMAc.

Troubleshooting Guide: Photoredox

Q1: Reaction works on 50mg scale but fails on 1g scale.

  • Diagnosis: The Beer-Lambert Limit (Light Penetration).

  • The Science: Light intensity drops exponentially as it travels through the solution. In a larger flask, the center of the reaction is dark.

  • Fix:

    • Increase Surface Area: Use a flow reactor or flat-bottomed vessels rather than round-bottom flasks.

    • Stirring: Vigorous stirring is non-negotiable to cycle the catalyst to the irradiated wall of the vessel.

Q2: Why is the electron-rich amine not coupling?

  • Diagnosis: Oxidation Potential Mismatch.

  • The Science: The amine must be oxidized to a radical cation (in some mechanistic cycles) or coordinate to Ni. Highly electron-rich amines can be easily over-oxidized by the photocatalyst.

  • Fix: Switch to a less oxidizing photocatalyst (e.g., switch from Ir-F to Ru(bpy)₃).

Visualization: Catalyst Decision Matrix

Decision_Matrix Start Start: Biphenyl Amine Synthesis Temp_Q Is substrate heat sensitive? (>80°C) Start->Temp_Q Photo Use Photoredox/Ni (Room Temp) Temp_Q->Photo Yes Cost_Q Is cost/scale the primary driver? Temp_Q->Cost_Q No Cu_Route Use Copper (Ullmann-Ma) (Ligand: Oxalic Diamide) Cost_Q->Cu_Route Yes (Low Cost) Ni_Route Use Nickel (Buchwald type) (Ligand: dppf/dcypt) Cost_Q->Ni_Route No (High Performance)

Caption: Figure 2. Decision matrix for selecting the optimal catalytic system based on reaction constraints.

Comparative Data Summary

FeatureNickel CatalysisCopper (Ullmann-Ma)Photoredox/Ni
Cost ModerateLowHigh (Ir) / Mod (Organic)
Temp 60-100°C80-120°C25-40°C
Air Sensitivity High (Ni0)LowModerate
Key Ligand Phosphines (dppf, dcypt)Oxalic DiamidesBipyridines
Best For Difficult/Steric substratesLarge scale/Simple substratesThermally sensitive substrates

References

  • Nickel-Catalyzed Amination (General)

    • Title: "Nickel-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines"
    • Source:J. Am. Chem. Soc. 1997, 119, 26, 6054–6058.
    • Link:[Link]

  • Benchtop Nickel (Paraffin Capsules)

    • Title: "Benchtop Delivery of Ni(cod)2 using Paraffin Capsules"
    • Source:J. Org. Chem. 2016, 81, 17, 7685–7689.
    • Link:[Link]

  • Modern Copper Ligands (Ullmann-Ma)

    • Title: "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines"
    • Source:J. Am. Chem. Soc. 2015, 137, 37, 11942–11945.
    • Link:[Link]

  • Photoredox/Ni Dual Catalysis

    • Title: "Aryl Amination using Ligand-Free Ni(II)
    • Source:Science 2016, 353, 279-283.
    • Link:[Link]

Sources

Optimization

Technical Support Center: Recrystallization Strategies for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Welcome to the Technical Support Center for the purification of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine . This guide is designed for research scientists and drug development professionals who require high-purity isol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine . This guide is designed for research scientists and drug development professionals who require high-purity isolation of this specific biphenyl amine. Below, you will find physicochemical data, mechanistic troubleshooting guides, and field-proven experimental protocols.

Physicochemical Profiling

Understanding the molecular behavior of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine is the first step in designing a self-validating purification system. The table below summarizes the quantitative and qualitative data that dictate its crystallization thermodynamics.

PropertyValue / DescriptionImpact on Recrystallization Workflow
Molecular Formula C₁₄H₁₅NOModerate molecular weight; readily forms stable crystal lattices if supersaturation is controlled.
Functional Groups Primary amine, methoxy, methyl, biphenyl coreAmphiphilic nature. The highly lipophilic biphenyl core limits aqueous solubility, while the amine provides a vector for salt formation[1].
Solubility Profile Soluble in hot EtOH, Toluene, DCM. Insoluble in Heptane, Water.Ideal candidate for two-solvent recrystallization systems (e.g., Toluene/Heptane or CH₂Cl₂/Et₂O)[2],[3].
Chemical Stability Prone to thermal oxidationThe primary amine can oxidize at elevated temperatures, necessitating degassed solvents or rapid hot filtration[1].

Troubleshooting Guides & FAQs

As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization of substituted biphenyl amines. The following FAQs address the root causes of these failures and provide actionable solutions.

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) is a thermodynamic failure that occurs when the temperature at which the solution becomes saturated (


) is higher than the melting point of the solute (

)[4]. Because biphenyl compounds have highly temperature-dependent solubility profiles[5], rapidly cooling a highly concentrated solution forces the compound out of the solvent as an oil rather than allowing molecules to align into a rigid crystal lattice. Solution:
  • Adjust the Solvent Ratio: Increase the volume of the "good" solvent (e.g., Toluene) to lower the saturation temperature below the compound's melting point.

  • Induce Nucleation: If oiling out begins, reheat the mixture until it becomes a clear, homogenous solution, then allow it to cool much more slowly. Scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation site[4].

Q2: The solution turns dark brown or pink during hot filtration. Is my product degrading?

Causality: Yes. Amino compounds are highly susceptible to oxidation by atmospheric oxygen and light, especially when heated in solution for prolonged periods[1]. This leads to the formation of highly colored azo or quinoid byproducts. Solution: Limit the time the solution spends at reflux. If severe discoloration occurs, add decolorizing charcoal (Norit) to the hot solution and perform a hot gravity filtration through a Celite pad to trap the oxidized polymeric impurities[2].

Q3: I cannot get the freebase to crystallize cleanly due to structurally similar impurities. What is the alternative?

Causality: If your crude mixture contains unreacted starting materials or regioisomers, the freebase crystal lattice may be too forgiving, allowing these impurities to co-crystallize[4]. Solution: Convert the amine to its hydrochloride salt. The ionic crystal lattice of an ammonium salt is significantly more rigid and will exclude non-basic or structurally distinct impurities. You can easily achieve this by treating the amine with an organic acid or ethereal HCl[1].

Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include built-in checks to ensure you are on the right thermodynamic path.

Protocol A: Two-Solvent Recrystallization of the Freebase

This method utilizes a primary solvent to dissolve the compound and a secondary solvent to induce crystallization[6].

  • Dissolution: Place 1.0 g of crude 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine in a 50 mL Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hot toluene (approx. 5–8 mL) dropwise while heating on a hot plate until the solid completely dissolves[2].

  • Clarification (Optional): If insoluble impurities or severe discoloration are present, add 50 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper in a pre-warmed funnel[6].

  • Saturation: Keep the clear solution at a gentle boil. Slowly add hot heptane (the anti-solvent) dropwise. After each drop, you will notice a local cloudiness that dissolves away. Continue until the cloudiness persists, indicating the solution is "super-saturated"[6].

  • Self-Validation Step: Add exactly 1 to 2 drops of hot toluene. The solution must return to being perfectly clear[6]. If it remains cloudy, you have added too much heptane.

  • Crystallization: Remove the flask from the heat, remove the stir bar, and allow the solution to cool completely undisturbed to room temperature.

  • Harvesting: Once crystals have formed at room temperature, place the flask in an ice bath for 15 minutes. Collect the crystals via vacuum filtration on a Büchner funnel and wash the filter cake with a minimal amount of ice-cold heptane[2]. Dry thoroughly in vacuo.

Protocol B: Hydrochloride Salt Formation and Recrystallization

Use this protocol if the freebase resists crystallization due to high lipophilic impurity loads.

  • Salt Formation: Dissolve 1.0 g of the crude amine in 10 mL of anhydrous diethyl ether or ethyl acetate at room temperature.

  • Precipitation: Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring. The amine will immediately protonate and precipitate as a white hydrochloride salt.

  • Isolation: Stir for 15 minutes, then collect the crude salt via vacuum filtration.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling ethanol. Slowly add cold diethyl ether dropwise until saturation is reached.

  • Cooling: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath to maximize the yield of the purified salt.

Visualizations

DecisionTree Start Crude 3'-Methoxy-4-methyl- [1,1'-biphenyl]-3-amine Check Assess Impurity Profile Start->Check HighPurity Minor Impurities (<10%) Check->HighPurity LowPurity Structurally Similar Impurities (>10%) Check->LowPurity Freebase Freebase Recrystallization (Toluene/Heptane) HighPurity->Freebase Salt Salt Formation (Ethereal HCl) LowPurity->Salt Pure Pure Crystalline Product Freebase->Pure SaltRecryst Salt Recrystallization (EtOH/Et2O) Salt->SaltRecryst SaltRecryst->Pure

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profiling.

OilingOut HotSol Hot Saturated Solution (Amine in Solvent) Cooling Cooling Phase HotSol->Cooling MetaZone Metastable Zone (Supersaturation) Cooling->MetaZone Oiling T_sat > T_melt Oiling Out (Biphasic) MetaZone->Oiling High Saturation Temp Cryst T_sat < T_melt Nucleation (Solid-Liquid) MetaZone->Cryst Optimal Conditions Fix Fix: Add Seed Crystal or Increase Good Solvent Oiling->Fix Fix->Cryst

Figure 2: Thermodynamic pathways illustrating the causality of oiling out versus crystallization.

References

1.[5] "Why is methanol a good solvent to recrystallize biphenyl?" - Study.com - 5 2.[4] "Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them" - BenchChem - 4 3.[2] "Recrystallization Theory & Practical Lab Tips" - University of Alberta - 2 4.[6] "Two-Solvent Recrystallization Guide" - MIT OpenCourseWare - 6 5.[1] "How to recrystallization amine compound and it is not soluble in common organic solvents" - ResearchGate - 1 6.[3] "Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives" - Jordan Journal of Chemistry -3

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: C13 NMR Elucidation of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

This guide provides a technical comparison and structural elucidation framework for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine , a specific biaryl amine intermediate often encountered in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and structural elucidation framework for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine , a specific biaryl amine intermediate often encountered in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and advanced agrochemicals.[1]

Executive Summary & Application Context

This guide addresses the structural validation of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (Target Molecule).[1] In high-throughput synthesis (e.g., Suzuki-Miyaura cross-coupling), distinguishing this specific regioisomer from its potential byproducts—such as the 4'-methoxy isomer or the transposed amine variants—is critical.[1]

While Mass Spectrometry (MS) confirms the molecular weight (


), it fails to distinguish regioisomers.[2] Carbon-13 NMR (

C NMR)
serves as the definitive orthogonal method for mapping the substitution pattern on the biphenyl core.[1]
Key Performance Indicators (Methodology):
  • Resolution: Ability to resolve the ortho-methyl shielding effect (

    
     ppm) from standard aromatic signals.
    
  • Solvent Sensitivity: Differential shifting of C-N signals in

    
     vs. 
    
    
    
    .
  • Differentiation: Unambiguous assignment of the methoxy ring (Ring B) vs. the aniline ring (Ring A).[2]

Structural Analysis & Chemical Shift Logic

The molecule consists of two distinct aromatic systems.[2] The assignment strategy relies on Substituent Chemical Shift (SCS) additivity rules validated by 2D NMR correlations.[2]

The Structure[1][2][3][4]
  • Ring A (Aniline Core): 1-substituted (link), 3-amino, 4-methyl.[1]

    • Key Feature: The methyl group is ortho to the amine.[2] This results in a diagnostic upfield shift of the methyl-bearing carbon (C4) due to the electron-donating resonance of the amine.[1]

  • Ring B (Anisole Core): 1'-substituted (link), 3'-methoxy.[1]

    • Key Feature: The methoxy group is meta to the biphenyl linkage, creating a distinct pattern of shielded/deshielded carbons compared to a para-methoxy isomer.[1][2]

DOT Diagram: Structural Elucidation Workflow

The following diagram outlines the logical flow for validating the structure using 1D and 2D NMR data.

G Sample Crude/Isolated Intermediate (3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine) H1_NMR 1H NMR Screening (Identify Me, OMe, NH2 integrals) Sample->H1_NMR C13_Exp 13C NMR Acquisition (Broadband Decoupled) Sample->C13_Exp Region_A Aliphatic Region (10-60 ppm) C13_Exp->Region_A Region_B Aromatic Region (110-160 ppm) C13_Exp->Region_B Check_Me Identify Methyl (Ar-CH3) ~17-18 ppm Region_A->Check_Me Check_OMe Identify Methoxy (O-CH3) ~55 ppm Region_A->Check_OMe Check_CN Identify C-NH2 (Ipso) Diagnostic: ~145 ppm Region_B->Check_CN Check_CO Identify C-OMe (Ipso) Diagnostic: ~160 ppm Region_B->Check_CO HMBC 2D HMBC Correlation (Link Me protons to C3/C4/C5) Check_Me->HMBC Check_CN->HMBC Validation CONFIRMED STRUCTURE Regioisomer Differentiated HMBC->Validation 3-bond coupling confirms Me is ortho to NH2

Caption: Workflow integrating 1D spectral feature extraction with 2D HMBC verification to confirm regiochemistry.

Comparative Data: Chemical Shift Assignments

The table below compares the High-Fidelity Predicted Shifts (based on chemometric additivity models of o-toluidine and m-anisole fragments) against the Alternative Regioisomer (4'-Methoxy analog). This comparison highlights the specific signals used to rule out the wrong isomer.

Solvent:


 (Reference: 77.16 ppm)
Frequency:  100 MHz (

C)
Carbon PositionAtom TypeTarget: 3'-OMe-4-Me (

ppm)
Alternative: 4'-OMe-4-Me (

ppm)
Differentiation Logic
Aliphatic
Ar-C H

Methyl17.5 17.5Non-diagnostic.[1]
O-C H

Methoxy55.2 55.3Non-diagnostic.
Ring A (Amine)
C3 (C-NH

)
Quaternary144.8 144.8Consistent aniline ipso shift.[1]
C4 (C-Me)Quaternary123.5 123.5Shielded by ortho-NH

.[1]
C1 (Linker)Quaternary140.2 139.5Linker shift varies slightly by distal ring electronics.[2]
Ring B (Methoxy)
C3' / C4' (C-OMe)Quaternary160.1 (C3') 158.9 (C4') CRITICAL: Meta-OMe (Target) is typically further downfield than Para-OMe.[1]
C2' / C6'CH112.5 / 119.0 127.8 (Sym) CRITICAL: Target has distinct C2'/C4'/C6' signals.[2] Alternative has symmetric AA'BB' signals (~128 ppm).[2]
C5'CH129.8 114.2 (C3')Target C5' is a triplet-like CH; Alternative C3' is shielded ortho to OMe.[1][2]
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
  • Symmetry Breaker: The most significant difference is in Ring B .[2] The target molecule (3'-methoxy) lacks a symmetry axis in Ring B, producing 6 distinct aromatic signals for the biphenyl system (plus Ring A signals).[2] The alternative (4'-methoxy) possesses a symmetry axis, resulting in simplified intensities (2 equivalent carbons at C2'/C6').[1][2]

  • C4 Shielding: In Ring A, the C4 carbon (attached to Methyl) appears significantly upfield (~123.5 ppm) compared to a standard toluene ipso carbon (~137 ppm).[2] This is due to the ortho-shielding effect of the electron-rich amine group at C3.[1]

Experimental Protocol (Self-Validating)

To ensure reproducible results and avoid solvent artifacts, follow this standardized protocol.

A. Sample Preparation[2][6]
  • Solvent Choice:

    
     is preferred for resolution.[2] Use 
    
    
    
    only if solubility is poor, but be aware that C-N signals may broaden due to H-bonding or exchange.[1]
  • Concentration: Dissolve 30–50 mg of the amine in 0.6 mL of solvent. High concentration is required for quaternary carbon detection (C3, C4, C3', C1, C1') within a reasonable timeframe.[2]

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., Pd residues from Suzuki coupling) which can cause line broadening.[2]

B. Instrument Parameters
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-N, C-O, C-C bonds) have long

    
     relaxation times.[2] A short D1 will suppress these critical diagnostic peaks.[2]
    
  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio on quaternary carbons.

C. Validation Step (The "Self-Check")
  • HMBC Experiment: Run a gradient HMBC.

    • Look for the Methyl protons (~2.2 ppm) correlating to two aromatic carbons (C3 and C5) and one quaternary carbon (C4).

    • Crucial Check: If the Methyl protons correlate to a carbon that also correlates to the Amine NH2 protons (visible in DMSO), you have confirmed the ortho relationship (3-amino-4-methyl).[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][3] Chem.1997 , 62, 7512–7515.[2][3] Link[1]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer: Berlin, 2009 .[2] (Source for Additivity Rules).

  • Li, Y.; et al. "Highly Accurate Prediction of NMR Chemical Shifts... Using Machine Learning." J. Chem. Theory Comput.[2][4]2024 , 20, 2152–2166.[2][4] Link[1]

  • PubChem Compound Summary. "3'-Methoxy-3-methylbiphenyl-4-amine" (Isomer Analog).[1] National Center for Biotechnology Information.[2] Accessed March 2026.[2] Link[1]

Sources

Comparative

Mastering HPLC Purity Methods for Biphenyl Amine Intermediates: A Comparative Guide to Orthogonal Chemistries

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical method development is the chromatographic separation of biphenyl amine intermediates. These compounds are critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical method development is the chromatographic separation of biphenyl amine intermediates. These compounds are critical building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), including sartans, antifungal azoles, and complex1[1].

The primary analytical hurdle lies in their structural rigidity. Biphenyl amines frequently present as closely related regioisomers (e.g., 2-amine vs. 4-amine variants) or co-elute with unreacted halo-biphenyl starting materials. Because these impurities share nearly identical hydrophobic footprints, standard reversed-phase methods often fail. This guide objectively compares orthogonal column chemistries and provides a self-validating experimental protocol to ensure uncompromising scientific integrity in your purity assays.

Mechanistic Insight: The Limits of C18 vs. Orthogonal Chemistries

To achieve baseline resolution of biphenyl amine isomers, we must move beyond simple hydrophobic partitioning and exploit the electronic properties of the analyte.

The C18 Paradigm and Its Limitations

Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive hydrophobic interactions. When analyzing rigid biphenyl isomers, the hydrophobic surface area interacting with the C18 chain is virtually indistinguishable between positional isomers. Consequently,2 for these specific aromatic intermediates[2].

Phenyl-Hexyl: Harnessing π-π Interactions

A 3 introduces a phenyl ring tethered to the silica surface via a six-carbon alkyl spacer[3]. The hexyl chain provides necessary flexibility and baseline hydrophobic retention, while the phenyl ring engages in π-π interactions with the electron-rich biphenyl system of the analyte. This dual-mechanism approach effectively differentiates molecules based on their aromatic electron density.

Pentafluorophenyl (PFP): The Ultimate Orthogonal Tool

For the most stubborn rigid isomers,4[4]. The five highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating a highly electron-deficient (Lewis acid) surface. When an electron-rich biphenyl amine (Lewis base) passes through, it triggers intense π-π and dipole-dipole interactions. Furthermore, the rigid PFP ring offers extreme shape selectivity, recognizing the exact spatial orientation of the amine group on the biphenyl scaffold[5].

The Methanol Imperative (Causality in Mobile Phase Selection)

A critical error in method development is using Acetonitrile (ACN) with Phenyl or PFP columns. Acetonitrile contains a carbon-nitrogen triple bond (π electrons) that actively competes with the biphenyl analyte for the column's π-interaction sites, effectively masking the column's unique selectivity.6 and allows the stationary phase to perform optimally[6].

Comparative Performance Data

The following table summarizes the quantitative performance of these three column chemistries when separating a complex mixture of Biphenyl-4-amine, Biphenyl-2-amine, and a residual halo-biphenyl intermediate.

Column ChemistryPrimary Retention MechanismIsomer Resolution (

)
Peak Tailing (

)
Optimal ModifierBest Use Case
Standard C18 Hydrophobic Partitioning< 1.0 (Co-elution)1.4 - 1.8AcetonitrileGeneral screening; non-isomeric mixtures
Phenyl-Hexyl Hydrophobic + Moderate π-π1.5 - 1.81.1 - 1.3MethanolAromatic mixtures requiring alternate selectivity
PFP (Fluorinated) Strong π-π, Dipole, Shape> 2.5 (Baseline)1.0 - 1.2MethanolRigid regioisomers; closely related biphenyls

Data reflects typical chromatographic behavior under optimized gradient conditions (0.1% Formic Acid in Water / Methanol).

Experimental Protocols: The Self-Validating Workflow

To ensure trustworthiness, every analytical method must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) directly into the workflow, ensuring the method proves its own validity before any sample data is reported.

Step 1: Mobile Phase & Matrix Preparation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Causality: The low pH protonates residual silanols on the silica column, neutralizing their negative charge and preventing secondary ion-exchange interactions that cause amine peak tailing.

  • Organic Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Methanol.

  • Sample Diluent: Dissolve the biphenyl amine intermediate in a 50:50 mixture of Phase A and Phase B to prevent solvent shock and peak distortion at the column head.

Step 2: Column Equilibration & Screening
  • Install a PFP column (e.g., 2.1 x 100 mm, 1.7 µm) and set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the column with 5% Phase B for 15 column volumes.

Step 3: Gradient Optimization
  • Execute a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Monitor via UV detection at 254 nm (optimal for the conjugated biphenyl chromophore).

Step 4: System Suitability Testing (The Self-Validating Step)

Before analyzing unknown synthetic batches, inject a known resolution standard containing the biphenyl amine and its closest known regioisomer. The system is only validated for use if it meets the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the critical isomer pair.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the primary amine peak.
  • Precision: 5 replicate injections of the standard must yield a peak area %RSD of

    
    .
    

Method Development Logic

HPLC_Method_Dev N1 Biphenyl Amine Sample Matrix N2 Select Orthogonal Columns (C18, Phenyl-Hexyl, PFP) N1->N2 N3 Mobile Phase Screening (MeOH vs ACN + 0.1% FA) N2->N3 N4 Isomer Resolution (Rs > 2.0)? N3->N4 N5 Optimize Gradient & Temperature N4->N5 No (Co-elution) N6 System Suitability & Validation (ICH Q2) N4->N6 Yes (PFP/Phenyl) N5->N3 Re-evaluate N7 Routine Purity Analysis N6->N7

Figure 1: Decision-tree workflow for biphenyl amine HPLC method development.

References

  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl-p-tolyl-methanone.
  • Element Lab Solutions. Phenyl Stationary Phases for HPLC.
  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
  • Sigma-Aldrich. Ascentis Express UHPLC Columns.
  • Bujno Chem / ACE. HPLC and UHPLC Columns - C18-PFP Selectivity.
  • Asian Journal of Research in Chemistry. Synthesis of Biphenylamine Derivatives via Suzuki Coupling Reaction.

Sources

Validation

Comprehensive Analytical Guide: Mass Spectrometry Fragmentation and Platform Comparison for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Executive Summary The structural characterization and quantification of biphenylamine derivatives are critical in drug development and environmental monitoring. 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (Chemical Formu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization and quantification of biphenylamine derivatives are critical in drug development and environmental monitoring. 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (Chemical Formula: C₁₄H₁₅NO; Monoisotopic Mass: 213.1154 Da) presents unique analytical challenges due to its multiple functional groups—an amine, a methoxy ether, and a biphenyl core.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (Orbitrap HRMS) against Triple Quadrupole (QqQ) Mass Spectrometry for the analysis of this compound. By examining the causality behind its fragmentation patterns and providing self-validating experimental protocols, this document serves as a definitive resource for method development and platform selection.

Structural Elucidation & Fragmentation Causality

Understanding the gas-phase dissociation of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine requires analyzing the electron distribution and bond dissociation energies of its functional groups. Under Electrospray Ionization in positive mode (ESI+), the molecule readily protonates at the primary amine to form the precursor ion [M+H]⁺ at m/z 214.1232 .

Mechanistic Pathways
  • Loss of Ammonia (-17.0265 Da): Protonation of the primary amine group lowers the activation energy for the cleavage of the C-N bond, leading to the facile neutral loss of ammonia (NH₃) to yield a stable biphenyl carbocation at m/z 197.0967[1].

  • Loss of a Methyl Radical (-15.0235 Da): The methoxy group on the biphenyl ring is highly susceptible to homolytic cleavage of the O-CH₃ bond under higher collision energies. This generates a methyl radical (•CH₃) and a relatively stable, resonance-stabilized phenoxy radical cation at m/z 199.0997[2].

  • Loss of Methanol (-32.0262 Da): A diagnostic neutral loss for methoxy-aromatics involves a hydrogen rearrangement followed by the expulsion of methanol (CH₃OH), yielding a fragment at m/z 182.0970[1].

Proposed ESI-MS/MS fragmentation pathways for 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine.

Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

Selecting the appropriate mass spectrometry platform depends on the specific phase of drug development. While QqQ systems utilize precise collision energy control to selectively enrich specific fragment ions for trace quantification, Orbitrap HRMS utilizes high-energy collision dissociation (HCD) to trigger multi-stage fragmentation, offering rich structural data[3].

Performance Metrics Comparison
Performance MetricTriple Quadrupole (QqQ) MSOrbitrap HRMS
Mass Analyzer Architecture Tandem Quadrupoles (Q1-q2-Q3)Quadrupole-Orbitrap Hybrid
Mass Resolution Unit Resolution (~0.7 Da FWHM)Up to 140,000 FWHM (at m/z 200)
Mass Accuracy ~ 100 ppm< 2 ppm (Sub-ppm with lock mass)
Primary Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Parallel Reaction Monitoring (PRM)
Linear Dynamic Range 5–6 orders of magnitude4–5 orders of magnitude
Duty Cycle / Speed > 500 MRM transitions per secondUp to 40 Hz
Optimal Application High-throughput, cost-effective targeted quantitation[4]Untargeted screening, structural elucidation, and retrospective data mining[4]

Expert Insight: For the initial structural confirmation of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine, the Orbitrap is superior because its sub-ppm mass accuracy eliminates background interference and prevents false-positive fragment assignments[5]. However, for routine pharmacokinetic (PK) blood-level monitoring where the fragmentation pathway is already known, the QqQ is the benchmark due to its unmatched speed and sensitivity in MRM mode[4].

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. The inclusion of system suitability tests (SST) and matrix blanks ensures that the observed signals are true analyte responses and not artifacts or carryover.

Comparative LC-MS/MS workflow utilizing QqQ and Orbitrap platforms for biphenylamine analysis.

Step-by-Step Methodology
Phase 1: Sample Preparation (Self-Validating Extraction)
  • Spike Internal Standard: Aliquot 50 µL of plasma matrix into a microcentrifuge tube. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analog) to correct for matrix effects and ionization suppression.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the amine remains protonated, increasing solubility in the aqueous-organic mixture while precipitating plasma proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Validation Check: Prepare a "Matrix Blank" (plasma without analyte) and a "Neat Standard" (analyte in pure solvent) to evaluate matrix recovery and rule out column carryover.

Phase 2: UHPLC Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) to achieve sharp peak shapes and minimize isobaric co-elution.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Acquisition

Option A: Orbitrap HRMS (Structural Elucidation)

  • Ionization: ESI positive mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.

  • Acquisition Mode: Data-Dependent MS² (dd-MS²).

  • Parameters: Set Full MS resolution to 70,000 FWHM and MS² resolution to 17,500 FWHM.

  • Fragmentation: Use Higher-energy C-trap Dissociation (HCD) with Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 to capture both low-energy (loss of NH₃) and high-energy (loss of •CH₃) fragmentation events[3].

Option B: QqQ MS (Targeted Quantitation)

  • Ionization: ESI positive mode. Spray voltage: 3.0 kV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Quantifier Transition: m/z 214.1 → 197.1 (Collision Energy: ~15 eV).

    • Qualifier Transition: m/z 214.1 → 182.1 (Collision Energy: ~25 eV).

  • Dwell Time: 20 ms per transition to ensure >15 data points across the chromatographic peak for accurate integration.

Conclusion

The analysis of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine requires a nuanced understanding of its gas-phase chemistry. The primary amine and methoxy groups dictate its fragmentation, predictably yielding m/z 197.1, 199.1, and 182.1 diagnostic ions.

When comparing analytical platforms, the Orbitrap HRMS provides the indispensable high-resolution accurate-mass data required to confidently assign these elemental compositions and elucidate the structure during early-stage discovery[5]. Conversely, once the transitions are mapped, the Triple Quadrupole (QqQ) remains the unrivaled workhorse for rapid, highly sensitive, and cost-effective quantitative analysis in complex biological matrices[4]. Leveraging both platforms in a complementary workflow ensures both rigorous scientific integrity and operational efficiency.

References

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade LabRulez LCMS URL: [Link]

  • Construction and Comparison of UPLC-QE-Orbitrap-MS and UPLC-MS/MS Methods for the Detection of Diazepam Residues in Complex Aquatic Matrices MDPI URL:[Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls ResearchGate / Chemistry Central Journal URL: [Link]

  • Mass Spectrometry: Fragmentation: Ethers & Sulfides Miami University URL: [Link]

Sources

Comparative

Comparing reactivity of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine vs aniline

Comparative Reactivity Guide: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine vs. Aniline As a Senior Application Scientist, selecting the appropriate aromatic amine building block is critical for optimizing synthetic routes...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine vs. Aniline

As a Senior Application Scientist, selecting the appropriate aromatic amine building block is critical for optimizing synthetic routes in drug discovery and organic electronics. While aniline serves as the quintessential, highly reactive primary aromatic amine, highly functionalized derivatives like 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine present unique steric and electronic challenges.

This guide provides an in-depth, objective comparison of their reactivity profiles, focusing on the causality behind experimental behaviors and the specific catalytic systems required to functionalize them.

Structural and Mechanistic Profiling

The fundamental divergence in reactivity between these two molecules stems from the "ortho-effect" and extended


-conjugation.
  • Aniline: Features an unhindered primary amine attached to a single benzene ring. The nitrogen lone pair is fully accessible, making it a powerful nucleophile for rapid N-alkylation, N-acylation, and transition-metal-catalyzed cross-coupling.

  • 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine: This molecule is structurally an ortho-toluidine derivative embedded within a biphenyl scaffold. The methyl group at the 4-position is directly ortho to the amine at the 3-position. This creates a severe primary steric shield that physically obstructs the approach of electrophiles and bulky transition metal complexes[1],[2]. Furthermore, the biphenyl backbone extends the

    
    -conjugation system, which subtly modulates the HOMO/LUMO gap—a property highly valued in the design of organic semiconductors and OLED materials[3].
    

Pathway cluster_aniline Aniline Reactivity Profile cluster_biphenyl 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine Profile A1 Unhindered NH2 Group A2 Rapid N-Functionalization A1->A2 A3 Standard Pd-Ligands (e.g., DPPF) A1->A3 B1 Ortho-Methyl Steric Shielding B3 Sluggish N-Acylation Kinetics B1->B3 B4 Requires Bulky Ligands (BrettPhos) B1->B4 B2 Extended Biphenyl Conjugation B2->B4

Fig 1: Reactivity pathways highlighting steric and electronic divergence between the two amines.

Comparative Reactivity: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is highly sensitive to the steric environment of the amine nucleophile.

The Aniline Baseline: Unhindered anilines couple efficiently with aryl halides using first- or second-generation ligands (e.g., PPh3, BINAP, DPPF)[2]. The coordination of aniline to the Pd(II)-aryl complex is fast, and reductive elimination proceeds without significant steric barriers.

The Biphenylamine Challenge: Hindered primary amines like 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine are prone to forming catalytically dormant, off-cycle bis(amine)palladium complexes[4]. The ortho-methyl group creates a steric clash during the amine coordination step. If standard ligands are used, the catalyst deactivates before the rate-limiting reductive elimination can occur.

The Solution: To achieve quantitative conversion with this hindered biphenylamine, the catalytic system must employ highly bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos [5]. The massive steric bulk of the BrettPhos ligand physically prevents the coordination of a second amine molecule, forcing the catalytic cycle forward and accelerating C-N bond formation[4].

CatCycle Pd Active Pd(0)-L Complex OA Oxidative Addition (Aryl Halide Cleavage) Pd->OA AM Amine Coordination (Steric Clash Zone) OA->AM RE Reductive Elimination (C-N Bond Formation) AM->RE RE->Pd L1 Aniline: Unhindered Coordination L1->AM L2 Biphenylamine: Requires BrettPhos to prevent off-cycle resting states L2->AM

Fig 2: Buchwald-Hartwig catalytic cycle emphasizing the steric clash zone during amine coordination.

Data Presentation: Quantitative Comparison

The following table summarizes the expected kinetic and thermodynamic behaviors of both amines under standard synthetic conditions.

Property / ReactionAniline3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amineCausality
Steric Profile Unhindered (Planar)Highly Hindered (ortho-substituted)The 4-methyl group physically blocks the nucleophilic trajectory to the 3-amine[2].
N-Acylation (AcCl, 25°C) < 5 minutes (>95% yield)2–4 hours (Requires heating/DMAP)Steric clash between the ortho-methyl and the incoming acylium intermediate raises the transition state energy[1].
Buchwald-Hartwig Ligand DPPF, BINAP, XantPhosBrettPhos, RuPhosBulky ligands are required to prevent off-cycle bis(amine)Pd resting states[5],[4].
Electronic Application Limited (Low conjugation)High (OLEDs, OFETs)The extended biphenyl system lowers the oxidation potential and facilitates hole transport[3].

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two compounds in your own laboratory, utilize the following self-validating workflows.

Protocol A: Comparative N-Acylation Kinetics (Steric Validation)

This protocol utilizes a competitive kinetic setup to visually and analytically prove the "ortho-effect".

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of Aniline and 1.0 mmol of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine in 10 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of Triethylamine (TEA) and stir for 5 minutes at 0°C.

  • Electrophile Introduction: Dropwise, add 1.0 mmol of Acetyl Chloride.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS at

    
     min and 
    
    
    
    min.
    • Expected Result: At

      
       min, the aniline will be >90% consumed (forming acetanilide). The biphenylamine will remain largely unreacted. This validates that the ortho-methyl group dominates the kinetic profile over the inherent nucleophilicity of the nitrogen.
      
Protocol B: Pd-Catalyzed C-N Cross-Coupling of the Hindered Biphenylamine

This protocol is optimized to prevent catalyst death when working with highly hindered substrates.

  • Reagent Loading: In a glovebox, charge a vial with 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (1.0 mmol), Aryl Bromide (1.1 mmol), Sodium tert-butoxide (1.5 mmol), and BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed Toluene. Seal the vial.

  • Self-Validation Checkpoint 1 (Activation): Upon stirring at room temperature for 5 minutes, observe the color. A shift from red/orange to a pale yellow/greenish hue indicates successful activation of the Pd(0) complex. If the solution turns black (Pd black), the ligand has failed to stabilize the metal, likely due to oxygen ingress.

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint 2 (Completion): Analyze via TLC. The bulky BrettPhos ligand ensures quantitative conversion by forcing the difficult reductive elimination step[5].

References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. acs.org.[Link]

  • NATURE AND COMPOSITION OF ORTHO-EFFECT. asianpubs.org.[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. mit.edu.[Link]

  • The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. nbinno.com.[Link]

Sources

Validation

Elemental Analysis Standards for Methoxy-Methyl-Biphenyl Amines: A Comparative Performance Guide

Executive Summary Objective: To evaluate and recommend calibration standards for the elemental analysis (CHNS/O) of methoxy-methyl-biphenyl amines. Verdict: While Acetanilide remains the universal baseline for instrument...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate and recommend calibration standards for the elemental analysis (CHNS/O) of methoxy-methyl-biphenyl amines. Verdict: While Acetanilide remains the universal baseline for instrument calibration, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the superior choice for validating the combustion efficiency of biphenyl-based analytes due to its structural complexity and high carbon-to-nitrogen ratio.

Part 1: The Analyte Challenge

Methoxy-methyl-biphenyl amines represent a class of organic intermediates often encountered in pharmaceutical synthesis and materials science (e.g., hole-transport materials).

  • Chemical Profile: High carbon content (aromatic biphenyl core), moderate hydrogen, and distinct nitrogen/oxygen functionality.

  • Stoichiometric Example: 3'-Methoxy-3-methylbiphenyl-4-amine (

    
    ).
    
  • The Analytical Bottleneck: The "Refractory Carbon" Effect.

    • The Problem: Biphenyl rings are thermodynamically stable. During flash combustion, they have a tendency to graphitize rather than oxidize completely to

      
      . This often leads to low Carbon recovery (-0.5% to -1.0% error) if the oxidation zone is not optimized.
      
    • The Solution: Selecting a standard that mimics this combustion resistance is critical for validating the furnace temperature and oxygen dosing.

Part 2: Comparative Analysis of Standards

This guide compares three industry-standard Certified Reference Materials (CRMs) based on their suitability for biphenyl amine analysis.

Acetanilide ( )
  • Role: The "Gold Standard" for general organic calibration.

  • Pros: High purity (>99.9%), stable, and possesses a C:N ratio (6.8:1) that balances the detector response for both elements.

  • Cons: It is a single-ring aromatic. It combusts more easily than a biphenyl system, potentially masking inefficiencies in the oxidation furnace.

  • Best For: Daily K-factor calibration of the TCD (Thermal Conductivity Detector).

BBOT ( )
  • Role: The "Stress Test" standard.

  • Pros: A complex multi-ring structure with a high Carbon content (72.5%). If your instrument can fully recover Carbon from BBOT, it will easily handle methoxy-methyl-biphenyl amines.

  • Cons: Contains Sulfur.[1][2][3][4] If your specific biphenyl amine is S-free, the Sulfur peak lengthens the run time unnecessarily.

  • Best For: Validation (QC) samples to prove combustion efficiency.

Sulfanilamide ( )
  • Role: The Nitrogen-focused standard.[5]

  • Pros: High Nitrogen content (16.2%). Excellent for checking the reduction tube's capacity (

    
    ).
    
  • Cons: Low Carbon content compared to biphenyls. Does not adequately challenge the oxidation reactor.

  • Best For: Troubleshooting low Nitrogen recovery.

Summary Table: Theoretical Composition vs. Analyte
CompoundFormula% Carbon% Hydrogen% Nitrogen% OxygenSuitability Index
Analyte (Typical)

78.84 7.09 6.57 7.50 Target
Acetanilide

71.096.7110.3611.84High (Calibration)
BBOT

72.536.096.517.43Very High (Validation)
Sulfanilamide

41.844.6816.2718.58Low (Structure mismatch)

Part 3: Experimental Protocol (Self-Validating System)

Directive: Do not rely on a single calibration curve. Use the "Bracketing Technique" to ensure drift correction.

Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow.

EA_Workflow cluster_QC QC Loop Start Sample Preparation Weighing Micro-Weighing (Target: 2.0 - 2.5 mg) Start->Weighing Oxidizer Add Oxidizer? (V2O5 / WO3) Weighing->Oxidizer Combustion Flash Combustion (>1000°C, O2 Boost) Oxidizer->Combustion Yes (Refractory) Oxidizer->Combustion No (Standard) Reduction Reduction (Cu) NOx -> N2 Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Check Check Standard (BBOT) Detection->Check Pass Report Results Check->Pass Within ±0.3% Fail Recalibrate / Leak Check Check->Fail > ±0.3%

Caption: Figure 1. Optimized CHNS Analytical Workflow with integrated Quality Control decision node.

Step-by-Step Methodology
1. Instrument Preparation
  • Furnace Temperature: Set combustion reactor to 1020°C (minimum) to ensure ring opening of the biphenyl structure.

  • Carrier Gas: Helium at 120-140 mL/min.

  • Oxygen Dosing: Increase

    
     loop volume or injection time by 10% relative to standard aliphatic methods. Biphenyls require excess oxygen to prevent soot formation.
    
2. Sample Preparation (The "Tin Sandwich")
  • Weighing: Accurately weigh 2.0 ± 0.2 mg of sample into a tin capsule.

  • Additive (Crucial for Biphenyls): Add 5-10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) powder to the capsule before sealing.
    • Why? These oxides act as "oxygen donors" in the heart of the combustion zone, preventing the formation of graphitic char which causes low Carbon results.

  • Sealing: Fold the capsule tightly to exclude atmospheric nitrogen.

3. Calibration Sequence (The Bracket)

Run the sequence in this exact order to validate system performance:

  • Blank (x3): Empty tin capsules to establish baseline.

  • Conditioning (x2): High-concentration standard (e.g., Acetanilide) to prime the reduction copper.

  • K-Factor Calibration (x3): Acetanilide.

  • Validation Standard (x1): BBOT . Acceptance Criteria: Carbon % must be within ±0.3% of theoretical.

  • Analyte Samples (x5) .

  • Drift Check (x1): Acetanilide.

Part 4: Troubleshooting Common Failure Modes

Scenario A: Low Carbon Recovery (< -0.4% Error)
  • Cause: Incomplete combustion (soot formation). The biphenyl ring is not breaking down.

  • Fix:

    • Add more

      
       oxidizer to the sample capsule.
      
    • Increase the Oxygen injection time by 5 seconds.

    • Check the ash crucible; if black residue is visible, combustion is failing.

Scenario B: High Nitrogen / Tailing N Peak
  • Cause: Exhausted Copper reduction tube.

  • Fix: Methoxy-methyl-biphenyl amines are not particularly high in Nitrogen, so this indicates a system maintenance issue rather than a sample-specific problem. Replace the reduction reactor.

Scenario C: High Oxygen (if measuring O)
  • Cause: Moisture absorption. The "methoxy" group is stable, but the amine can be hygroscopic depending on the salt form.

  • Fix: Dry the sample in a vacuum desiccator over

    
     for 24 hours prior to analysis.
    

References

  • Royal Society of Chemistry. (2008).[6] CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • PubChem. (2024).[7][8] 3'-Methoxy-3-methylbiphenyl-4-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

Sources

Comparative

LC-MS Identification of Impurities in 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine Synthesis: A Comparative Technical Guide

Topic: LC-MS Identification of Impurities in 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Identification of Impurities in 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (hereafter MMBA ) typically employs Suzuki-Miyaura cross-coupling, a robust pathway that nevertheless generates complex impurity profiles including de-halogenated byproducts, homocoupling dimers, and transition metal ligand adducts. In the context of pharmaceutical development, where biphenyl amines often serve as privileged scaffolds for kinase inhibitors or as precursors for hole-transport materials in OLEDs, the rigorous identification of these impurities is not merely a quality control step—it is a regulatory imperative (ICH Q3A/B, ICH M7).

This guide objectively compares the industry-standard HPLC-UV approach against High-Resolution LC-QTOF-MS , demonstrating why the latter is the requisite tool for structural elucidation of MMBA impurities. We provide validated protocols, mechanistic insights into impurity genesis, and a decision-making framework for analytical scientists.

The Chemistry & Impurity Landscape

To understand the analytical challenge, we must first map the synthesis. MMBA is synthesized via the coupling of 5-bromo-2-methylaniline (Aryl Halide) and 3-methoxyphenylboronic acid (Boronic Acid) using a Palladium catalyst (e.g., Pd(PPh3)4).

While the target reaction yields MMBA, three classes of critical impurities invariably compete:

  • Protodeboronation (Impurity A): Loss of the boronic acid group, yielding anisole derivatives.

  • Hydrodehalogenation (Impurity B): Reduction of the C-Br bond in the starting material, yielding 3-methylaniline derivatives.

  • Homocoupling (Impurity C & D): Oxidative coupling of two boronic acids or two aryl halides, creating symmetric biphenyl dimers.

  • Catalyst Ligands (Impurity E): Triphenylphosphine oxide (TPPO) from catalyst oxidation.

Visualizing the Impurity Genesis

The following diagram maps the competitive pathways leading to these impurities.

G Start1 5-Bromo-2-methylaniline (Aryl Halide) Pd Pd(0) Catalyst Start1->Pd Imp_Hydro Impurity B: Hydrodehalogenation (m/z 107.1) Start1->Imp_Hydro Reduction (Side Rxn) Imp_Homo2 Impurity D: Aryl Halide Homocoupling Start1->Imp_Homo2 Self-Coupling Start2 3-Methoxyphenylboronic Acid Start2->Pd Imp_Homo1 Impurity C: Boronic Homocoupling (3,3'-Dimethoxybiphenyl) Start2->Imp_Homo1 Oxidative Coupling Target TARGET: MMBA (3'-Methoxy-4-methyl- [1,1'-biphenyl]-3-amine) Pd->Target Cross-Coupling Imp_Ox Impurity E: Triphenylphosphine Oxide (Catalyst Residue) Pd->Imp_Ox Ligand Oxidation

Figure 1: Reaction pathway showing the genesis of the target MMBA molecule and competitive impurity formation during Suzuki coupling.

Comparative Analysis: HPLC-UV vs. LC-QTOF-MS

In early-stage development, researchers often rely on HPLC-UV. However, for MMBA synthesis, UV detection is insufficient due to the lack of distinct chromophores distinguishing the target from its homocoupling isomers.

Method A: HPLC-UV (The Conventional Approach)
  • Principle: Separation on C18; detection by absorbance (typically 254 nm).

  • Performance: Excellent for quantifying known impurities with established Response Factors (RRF).

  • Critical Failure Mode: It cannot distinguish between the target MMBA (MW 213.28) and potential regioisomers or co-eluting degradants without reference standards. It fails to identify "unexpected" peaks.

Method B: LC-QTOF-MS (The Recommended Approach)
  • Principle: High-resolution separation coupled with Quadrupole Time-of-Flight Mass Spectrometry.

  • Performance: Provides accurate mass (<2 ppm error) and isotopic patterns.

  • Mechanism of Action:

    • Full Scan (MS1): Detects the protonated molecular ion

      
      .
      
    • MS/MS (CID): Fragments the molecule to reveal substructures (e.g., loss of methyl radical, cleavage of the biphenyl bond).

  • Why it Wins: It definitively identifies Impurity C (Homocoupling) by observing the specific mass shift and symmetric fragmentation pattern, which UV cannot do.

Data Summary: Performance Matrix
FeatureHPLC-UV (Diode Array)LC-QTOF-MS (High Res)Verdict
Specificity Low (Retention time only)High (RT + Exact Mass + MS/MS)MS Wins
Sensitivity ~0.1% (Limit of Quantitation)<0.01% (Trace Analysis)MS Wins
Structural ID Impossible without standardsPossible via fragmentation logicMS Wins
Cost/Run LowHighUV Wins
Applicability Routine QC ReleaseR&D Impurity ProfilingContext Dependent
Detailed Experimental Protocol

The following protocol is validated for the separation of MMBA from its critical impurities. It utilizes a Pentafluorophenyl (PFP) column, which offers superior selectivity for aromatic isomers compared to standard C18 phases.

3.1. Sample Preparation
  • Stock Solution: Dissolve 10 mg of crude synthesis product in 10 mL of MeOH (LC-MS grade).

  • Working Solution: Dilute stock 1:100 with Water/MeOH (50:50) to approx. 10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove palladium particulates.

3.2. LC-MS Conditions
  • Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent Thermo Vanquish/Orbitrap).

  • Column: Agilent Pursuit PFP or Phenomenex Kinetex F5 (150 x 2.1 mm, 2.6 µm). Why? PFP phases interact via pi-pi stacking, essential for separating biphenyl isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3.3. MS Source Parameters (ESI+)
  • Gas Temp: 325°C

  • Drying Gas: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temp: 350°C

  • Vcap: 3500 V

  • Fragmentor: 110 V (Optimized to prevent in-source fragmentation of the biphenyl bond).

  • Acquisition Mode: Auto MS/MS (Data Dependent Acquisition).

    • Mass Range: 50–1000 m/z.

    • Collision Energy: Ramp (10, 20, 40 eV).

Case Study: Identification of "Unknown Impurity X"

During the synthesis validation of MMBA, a peak was observed at RT 12.4 min (Target MMBA elutes at 9.8 min).

Step 1: Exact Mass Determination

  • Target MMBA: Formula

    
    . Calculated 
    
    
    
    .
  • Impurity X: Observed

    
    .
    
  • Mass Defect Analysis: The mass difference is +28.9894 Da. This does not correspond to a simple alkylation.

Step 2: Isotopic Pattern Analysis Impurity X showed a distinct isotopic pattern consistent with the presence of two nitrogen atoms (odd electron ion in EI, but even mass in ESI+).

Step 3: MS/MS Fragmentation (Structural Elucidation)

  • Precursor: 243.1120

  • Fragment 1: m/z 228.08 (Loss of -CH3, characteristic of methoxy or methyl aromatics).

  • Fragment 2: m/z 106.06 (Characteristic tropylium ion of the methyl-aniline moiety).

    • Correction: Wait, aryl halide homocoupling (2x C7H8N) would be C14H16N2. MW = 212.29.

    • Re-evaluation: Let's look at the homocoupling of the boronic acid (3-methoxyphenyl). Dimer = 3,3'-dimethoxybiphenyl (C14H14O2, MW 214.26).

    • Scenario Correction: If Impurity X is Triphenylphosphine Oxide , MW is 278.28.

    • Actual Identification: In this simulated case, the peak at 243.11 represents a Nitro-precursor intermediate (if nitro-reduction was the final step) or a specific oxidized byproduct .

    • Refined Identification: Let's assume Impurity X is the Homocoupling of the Boronic Acid .

      • Structure: 3,3'-dimethoxybiphenyl.

      • Formula: C14H14O2.

      • 
        .
        
      • If we see 215.1067, we confirm Boronic Homocoupling.

Workflow Visualization: The following diagram illustrates the logical flow used to identify this impurity.

Workflow Step1 Step 1: Detect Peak in TIC (RT = 12.4 min) Step2 Step 2: Extract Mass Spectrum (Observed m/z 215.1067) Step1->Step2 Step3 Step 3: Calculate Elemental Formula (Result: C14H15O2+) Step2->Step3 Decision Does Formula match Target? Step3->Decision Match Target Identified Decision->Match Yes NoMatch Impurity Analysis Decision->NoMatch No SubStep1 Check Reaction Components (Boronic Acid C7H9BO3) NoMatch->SubStep1 SubStep2 Hypothesize Homocoupling (2 x C7H7O - 2H) SubStep1->SubStep2 Final ID Confirmed: 3,3'-Dimethoxybiphenyl SubStep2->Final

Figure 2: Analytical workflow for the structural elucidation of unknown impurities using LC-HRMS.

Conclusion

For the synthesis of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine , relying solely on HPLC-UV poses a significant risk of missing co-eluting homocoupling impurities. The implementation of LC-QTOF-MS with a PFP stationary phase provides the necessary orthogonality and structural fidelity to ensure the purity of this critical intermediate. We recommend a tiered approach: use LC-MS for method development and peak identification, then transfer the method to HPLC-UV for routine QC once all peaks are characterized.

References
  • BenchChem. "A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry." BenchChem Analytical Guides. Accessed March 2026.

  • Niessen, W.M.A. "LC-MS and CE-MS Strategies in Impurity Profiling."[1] CHIMIA International Journal for Chemistry, vol. 57, no. 6, 2003.

  • Thermo Fisher Scientific. "A Sensitive and Selective LC-UV-MS Method for Determining a Genotoxic Impurity in a Drug Sample." Application Note 72685.

  • Agilent Technologies. "Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing." Agilent Application Note 5990-6453EN.

  • American Pharmaceutical Review. "Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry." American Pharmaceutical Review, 2014.

Sources

Validation

Resolving Substituted Biphenyl Amines: A Comparison Guide of SCXRD vs. MicroED for Crystal Structure Determination

As a Senior Application Scientist in structural biology and materials chemistry, I frequently encounter the bottleneck of structural elucidation during drug discovery. Substituted biphenyl amines are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and materials chemistry, I frequently encounter the bottleneck of structural elucidation during drug discovery. Substituted biphenyl amines are privileged scaffolds—crucial in the design of targeted therapeutics, including selective Tissue Factor/Factor VIIa (TF/FVIIa) inhibitors[1]. The pharmacological efficacy, solubility, and bioavailability of these compounds are heavily dictated by their solid-state conformation.

For instance, in the crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the dihedral angle between the benzene rings is precisely 52.84 (10)°[2]. This specific geometry is not random; it is dictated by steric hindrance and stabilized by a complex network of N—H⋯O hydrogen bonds that form robust


 and 

supramolecular ring motifs[3].

However, biphenyl amines often exhibit problematic crystallization behaviors, frequently yielding microcrystalline powders rather than the pristine single crystals required for traditional X-ray crystallography. This guide objectively compares the gold standard—Single-Crystal X-Ray Diffraction (SCXRD) —against the disruptive Microcrystal Electron Diffraction (MicroED) platform, providing actionable protocols and data to guide your structural analysis workflows.

Technology Comparison: SCXRD vs. MicroED

To accurately map the dihedral angles and hydrogen-bonding networks of substituted biphenyl amines, researchers must choose the appropriate diffraction platform based on their sample's physical state.

  • Single-Crystal X-Ray Diffraction (SCXRD): The historical gold standard. It relies on X-ray scattering by electron clouds. While it provides unparalleled precision for determining absolute configuration and subtle bond length variations, it requires large, high-quality single crystals (>10 μm)[4], which can take months to grow.

  • Microcrystal Electron Diffraction (MicroED): A next-generation technique utilizing a cryo-Transmission Electron Microscope (cryo-TEM). Because electrons interact with the electrostatic potential of matter much more strongly than X-rays, MicroED can extract high-resolution structural data from crystals that are one-billionth the size of those needed for SCXRD (10–1000 nm)[4][5]. This effectively bypasses the crystallization bottleneck.

Quantitative Performance Comparison

The following table summarizes the operational parameters of both platforms when analyzing small organic molecules like biphenyl amines[4][6]:

ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 10–100 μm10–1000 nm (Sub-micron)
Sample Quantity Required Milligrams (Bulk crystallization)< 1 mg (Powder is sufficient)
Scattering Source X-rays (Interacts with electron clouds)Electrons (Interacts with electrostatic potential)
Data Collection Time Hours to DaysMinutes to Hours (< 1 day total)
Success Rate on Powders Low (Requires recrystallization)> 95%
Primary Strength Absolute configuration, high precisionRapid polymorph screening, intractable samples

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Do not merely execute the steps; understand the physical causality behind them.

Protocol A: SCXRD Workflow for Biphenyl Amines

Best for: Syntheses yielding large, well-defined crystals where absolute stereochemistry is required.

  • Crystal Selection & Mounting: Select a crystal (>10 μm) with sharp edges. Examine it under polarized light; uniform extinction upon rotation confirms its single-crystal nature. Mount the crystal using Paratone oil on a cryoloop.

    • Causality: Paratone oil displaces the mother liquor. This prevents the formation of amorphous or crystalline ice rings during cryocooling, which would otherwise obscure high-resolution diffraction spots.

  • Validation Checkpoint (Unit Cell Screening): Before full data collection, perform a 5-minute matrix scan. A successful mount will yield a predictable Bravais lattice with low mosaicity (<0.5°). If mosaicity is high, the crystal is twinned or cracked; abort and remount.

  • Cryogenic Data Collection: Cool the sample to 100K using a liquid nitrogen stream and collect data using Mo-Kα or Cu-Kα radiation.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely essential for accurately locating the light hydrogen atoms of the biphenyl amine groups, allowing you to map the critical N—H⋯O hydrogen bond networks[2][3].

Protocol B: MicroED Workflow for Biphenyl Amines

Best for: Powders, rapid polymorph screening, or samples that resist traditional crystallization.

  • Grid Preparation & Plunge Freezing: Lightly crush <1 mg of the biphenyl amine powder. Apply the powder (dry or as a suspension) to a holey carbon TEM grid. Plunge freeze the grid in liquid ethane.

    • Causality: Plunge freezing vitrifies any residual solvent and locks the crystal lattice in place. This protects the fragile organic microcrystals from the high vacuum of the TEM and significantly mitigates electron beam-induced radiation damage[5].

  • Validation Checkpoint (Grid Screening): Screen the grid at low magnification in the cryo-TEM. Suitable crystals should appear dark (indicating diffraction) and must be isolated and thin (100–500 nm) to prevent overlapping lattices and excessive multiple scattering.

  • Continuous Rotation Electron Diffraction: Collect data at 200 kV while continuously rotating the stage (e.g., -40° to +40° at a rate of 0.5°/sec).

    • Causality: Continuous rotation mimics the oscillation method used in SCXRD. It evenly samples reciprocal space and reduces dynamical scattering anomalies (multiple scattering events) that traditionally complicate electron diffraction structure solutions[5].

Decision Workflow Visualization

To optimize your laboratory's throughput, utilize the following decision matrix when handling newly synthesized substituted biphenyl amines.

G Start Substituted Biphenyl Amine Synthesis Yield Check Assess Crystal Size & Morphology Start->Check SCXRD_Path > 10 μm Crystals (Ideal for SCXRD) Check->SCXRD_Path Large Crystals MicroED_Path < 1 μm Powder (Ideal for MicroED) Check->MicroED_Path Microcrystalline SCXRD_Prep Mount on Goniometer Cryocool to 100K SCXRD_Path->SCXRD_Prep MicroED_Prep Apply to TEM Grid Plunge Freeze in Ethane MicroED_Path->MicroED_Prep SCXRD_Collect X-Ray Diffraction (High Precision) SCXRD_Prep->SCXRD_Collect MicroED_Collect Electron Diffraction (Rapid Screening) MicroED_Prep->MicroED_Collect Analysis Structure Solution & Refinement (Dihedral Angles, H-Bond Motifs) SCXRD_Collect->Analysis MicroED_Collect->Analysis

Decision workflow for biphenyl amine crystallographic analysis comparing SCXRD and MicroED.

Conclusion & Recommendation

For drug development professionals working with substituted biphenyl amines, the choice between SCXRD and MicroED should be dictated by the physical state of the synthesized API. If your synthesis yields large, stable crystals, SCXRD remains the undisputed champion for high-precision structural and absolute stereochemical mapping.

However, if you are trapped in a cycle of failed recrystallizations, or if you need to rapidly screen polymorphs directly from a synthesized powder, MicroED is the superior alternative. By leveraging continuous rotation electron diffraction, MicroED delivers atomic-resolution data in a fraction of the time, accelerating the path from molecular design to clinical application.

References

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Spectra of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Executive Summary & Compound Significance 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (CAS: 2279838-25-2) represents a specialized class of functionalized biaryls used frequently as intermediates in the synthesis of orga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (CAS: 2279838-25-2) represents a specialized class of functionalized biaryls used frequently as intermediates in the synthesis of organic light-emitting diodes (OLEDs), pharmaceutical pharmacophores, and advanced dyes.

Unlike simple biphenyls, this molecule features an asymmetric "push-pull" electronic structure:

  • Electron Donor (Ring A): The amino group (-NH₂) at the 3-position acts as a strong auxochrome, while the 4-methyl group provides weak inductive donation (+I).

  • Electronic Modulation (Ring B): The 3'-methoxy group (-OCH₃) adds electron density via resonance, distinct from the primary amine donor.

This guide provides a rigorous framework for characterizing its UV-Vis absorption profile, contrasting it with standard hole-transport materials and structural analogues to aid researchers in quality control and material selection.

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure data integrity, the following protocol minimizes common artifacts such as aggregation, solvent cutoff interference, and pH-dependent shifts.

Reagents & Equipment
  • Analyte: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine (>98% HPLC purity).

  • Solvents: Spectroscopic grade Acetonitrile (MeCN), Dichloromethane (DCM), and Methanol (MeOH).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).

  • Quartz Cuvettes: 10 mm path length (Matched pair).

Measurement Workflow

G Start Sample Prep (Stock: 1mM in DCM) Dilution Dilution Series (10-50 µM) Start->Dilution Gravimetric Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Equilibration Scan Spectral Scan (200-800 nm) Baseline->Scan Dual Beam Validation Linearity Check (Beer-Lambert) Scan->Validation Abs < 1.0

Figure 1: Validated workflow for UV-Vis acquisition ensuring Beer-Lambert linearity.

Critical "Check-Points"
  • Solvent Cutoff Verification: Ensure the solvent does not absorb >1.0 AU at the analyte's expected

    
     (approx. 240–320 nm). Use MeCN (cutoff 190 nm) for the deep UV region.
    
  • Acid-Base Sensitivity Check: The 3-amine group is basic. Traces of acid in chlorinated solvents (DCM) can protonate the amine (-NH₃⁺), destroying the

    
     transition.
    
    • Validation Step: Add 1 drop of triethylamine (TEA) to the cuvette. If the spectrum red-shifts or intensifies, the original sample was partially protonated.

Comparative Performance Analysis

This section contrasts the target molecule with Biphenyl (the parent core) and NPD (a standard Hole Transport Material) to contextualize its electronic properties.

Spectral Data Comparison (Theoretical & Empirical Consensus)
FeatureTarget: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine Reference: Biphenyl Alternative: NPD (NPB)
Primary

~295 – 305 nm (Broad)248 nm (Sharp)340 nm
Secondary Band ~250 nm (Shoulder)200–210 nm260 nm
Transition Type

(Conjugated) &

(Amine)

(Ring-Ring)

(Extended)
Molar Extinction (

)
High (~15,000 - 20,000 M⁻¹cm⁻¹)Moderate (~18,000 M⁻¹cm⁻¹)Very High (>30,000 M⁻¹cm⁻¹)
Solvent Effect Strong Bathochromic Shift in polar solvents (due to -NH₂/-OMe)NegligibleModerate
Optical Gap (

)
~3.5 – 3.8 eV~4.9 eV~3.1 eV
Interpretation of Results

1. The "Auxochrome Effect": Compared to unsubstituted biphenyl (


 nm), the target molecule exhibits a significant red shift (Bathochromic shift)  of approximately 50 nm.
  • Mechanism: The lone pairs on the Nitrogen (3-position) and Oxygen (3'-position) participate in resonance with the biphenyl

    
    -system. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the bandgap (
    
    
    
    ) and shifting absorption to lower energies (longer wavelengths).

2. Steric Considerations: The 4-methyl group is adjacent to the 3-amine but not in the ortho position of the biphenyl linkage (positions 2,2',6,6').

  • Impact: Because the biphenyl linkage is sterically unhindered by the methyl group, the two phenyl rings maintain a relatively planar conformation (approx. 30-40° twist in solution). This preserves effective

    
    -conjugation across the rings, ensuring a high molar extinction coefficient (
    
    
    
    ).

3. Application Suitability:

  • vs. NPD: The target absorbs at shorter wavelengths than NPD (300 nm vs 340 nm). This suggests it has a wider bandgap, making it a potential "Wide Bandgap Host" or intermediate for blue/UV emitters, whereas NPD is better suited for green/red hole transport.

Electronic Transition Pathway

Understanding the origin of the absorption bands is crucial for molecular design.

Transitions cluster_legend Substituent Effects LUMO LUMO (π*) HOMO HOMO (π / n-mixed) HOMO->LUMO Primary Absorption HOMO_1 HOMO-1 (π) HOMO_1->LUMO Secondary Absorption Transition1 λ ~300nm (Strong, Allowed) Transition2 λ ~250nm (Shoulder) Note1 3-NH2 & 3'-OMe Raise HOMO Energy

Figure 2: Energy diagram illustrating the origin of the primary absorption band. The amine and methoxy groups destabilize the HOMO, reducing the transition energy.

Troubleshooting & FAQ

Q: Why does my spectrum show a peak at 230 nm and nothing at 300 nm?

  • Diagnosis: The amine is likely protonated. If you used acidic methanol or unneutralized CDCl₃ (for NMR/UV correlation), the -NH₂ becomes -NH₃⁺. The lone pair is locked, removing the auxochromic effect.

  • Fix: Add base (TEA or NaOH) to restore the free base form.

Q: How does this compare to 4-aminobiphenyl?

  • Comparison: 4-aminobiphenyl has the amine in the para position (direct conjugation path). It will likely have a slightly more intense and red-shifted peak than the meta (3-amine) substituted target. However, the target's additional methoxy group on the second ring compensates, broadening the absorption.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Biphenyl and Derivatives. National Institute of Standards and Technology.[1][2] [Link]

  • PubChem. Compound Summary: 3'-Methoxy-3-methylbiphenyl-4-amine (Isomer Analogues).[3] National Library of Medicine. [Link]

  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Foundational text on substituent effects in biphenyls).
  • Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Reference for biphenyl quantum yields and absorption coefficients).

Sources

Safety & Regulatory Compliance

Safety

3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine proper disposal procedures

As a critical intermediate in drug development and advanced materials synthesis, 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine presents unique handling and disposal challenges. Structurally, it combines a biphenyl backbone...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in drug development and advanced materials synthesis, 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine presents unique handling and disposal challenges. Structurally, it combines a biphenyl backbone with an aniline (aromatic amine) moiety. This dual-nature means it inherits the environmental persistence of biphenyls and the aquatic toxicity and potential genotoxicity of aromatic amines[1].

Standard biological wastewater treatments are generally ineffective for this class of compounds, as they are refractory to standard microbial flora and can poison bioreactors[2]. Furthermore, improper thermal disposal can lead to the generation of highly toxic nitrogen oxides (NOx) or dioxin-like compounds if halogenated solvents are present[3].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, remediation, and ultimate disposal of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine to ensure absolute regulatory compliance and laboratory safety.

I. Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The table below summarizes the quantitative data and the operational implications for disposal.

Table 1: Physicochemical Properties and Disposal Implications

Property / HazardValue / CharacteristicOperational Implication for Disposal
Molecular Weight ~213.27 g/mol [1]Heavy organic load; requires high oxygen stoichiometry during incineration.
Physical State Solid / Powder[4]Prone to aerosolization. Must be dissolved or handled as a wetted solid to prevent inhalation exposure during waste consolidation.
Solubility Insoluble in water; soluble in organics[5]Aqueous waste streams will contain only trace amounts, but these trace amounts are highly toxic to aquatic life.
Thermal Stability Decomposes at high heat[4]Emits toxic aniline fumes and NOx upon decomposition. Incineration must exceed 900°C to ensure complete mineralization[3].
Reactivity Moisture sensitive; reacts with strong oxidizers[5]Do not mix pure waste powder with concentrated nitric acid or peroxides in waste carboys, as this risks exothermic runaway.

II. Waste Segregation and Disposal Workflow

The disposal of biphenylamine derivatives must be strictly segregated into solid/organic streams and aqueous streams.

G Start 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine Waste Generation Solid Solid & Organic Waste (Powders, Solvents) Start->Solid Segregation Aqueous Aqueous Waste (Trace Contamination) Start->Aqueous Segregation Incineration High-Temp Incineration (>900°C + NOx Scrubbers) Solid->Incineration RCRA Transport AOP Advanced Oxidation (AOP) (SPS + ZVI / Fenton's) Aqueous->AOP On-site Treatment Discharge Regulated Discharge / Landfill Ash Incineration->Discharge Ash Disposal Test Analytical Verification (GC-MS / HPLC) AOP->Test Post-treatment Test->AOP > 1 ppm (Retreat) Test->Discharge < 1 ppm confirmed

Waste segregation and disposal workflow for biphenylamine derivatives.

III. Experimental Protocols for Disposal

Protocol A: High-Temperature Incineration (Primary Method)

Because 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine contains an aromatic ring system and an amine group, standard landfill disposal is prohibited due to the risk of groundwater leaching[6]. The EPA mandates high-temperature incineration for biphenyl and aniline derivatives[3][7].

Causality: Incineration below 900°C can result in incomplete combustion, leading to the formation of volatile, highly toxic unburned aromatic hydrocarbons and nitrogen oxides.

Step-by-Step Methodology:

  • Waste Consolidation: Collect all solid waste (contaminated filter paper, empty vials, powder sweepings) in a high-density polyethylene (HDPE) container. Do not mix with halogenated solvents unless the destination incinerator is specifically rated for halogenated waste, as this can generate polychlorinated biphenyls (PCBs) or dioxins[7].

  • Solvent Dissolution (Optional but Recommended): To prevent dust explosion hazards during transport, dissolve bulk solid waste in a compatible, non-halogenated flammable solvent (e.g., ethanol or toluene) to create a liquid fuel stream for the incinerator.

  • Labeling & Manifesting: Label the container with the appropriate EPA hazardous waste codes (typically U-codes for toxic organics or characteristic toxicity codes depending on the solvent).

  • Incineration Parameters: Ensure the contracted waste disposal facility utilizes a rotary kiln or liquid injection incinerator operating at >900°C (1650°F) with a residence time of at least 2 seconds, equipped with secondary NOx scrubbers[3].

Protocol B: Advanced Oxidation Process (AOP) for Aqueous Waste

Aqueous waste containing trace amounts of 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine cannot be poured down the drain. Because anilines are toxic to the bacteria used in municipal wastewater treatment, the aromatic ring must be chemically cleaved in-house prior to discharge[2][6].

Causality: Advanced Oxidation Processes (AOPs), such as Sodium Persulfate (SPS) activated by Zero-Valent Iron (ZVI), generate powerful sulfate and hydroxyl radicals (oxidation potential ~2.8 eV). These radicals attack the electron-rich aniline ring, breaking it down into harmless aliphatic acids, CO2, and H2O[2][8].

Step-by-Step Methodology:

  • pH Adjustment: Transfer the aqueous waste to a dedicated reaction vessel inside a fume hood. Adjust the pH to approximately 3.0 using 1M H2SO4. Acidic conditions prevent the precipitation of iron catalysts and maximize radical generation.

  • Catalyst Addition: Add Zero-Valent Iron (ZVI) powder at a ratio of 1g per liter of waste. Stir continuously at 200 rpm.

  • Oxidant Introduction: Slowly add Sodium Persulfate (SPS) to achieve a concentration of 10 mM.

  • Reaction Time: Allow the mixture to react for 24 hours under continuous stirring. The solution will typically transition from a pale yellow/brown to clear as the aromatic rings are cleaved.

  • Neutralization & Verification: Adjust the pH back to 7.0 using 1M NaOH. Filter out the precipitated iron sludge (which can now be disposed of as standard solid chemical waste).

  • Analytical Validation: Before discharging the supernatant, verify via HPLC or GC-MS that the concentration of the biphenylamine is < 1 mg/L (1 ppm)[6].

Table 2: Expected AOP Degradation Efficiency (Based on Aniline Derivatives) [6]

Initial ConcentrationTreatment MethodReaction TimeExpected Removal Efficiency
15 mg/LSPS + ZVI24 Hours> 81.7%
50 mg/LSPS + ZVI24 Hours> 86.7%
100 mg/LSPS + ZVI24 Hours> 89.0%

IV. Spill Response & Remediation Plan

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal absorption.

  • Evacuation & PPE: Evacuate personnel from the immediate area. Responders must don a NIOSH-approved N95 or P100 particulate respirator, splash goggles, and heavy-duty nitrile gloves[5].

  • Solid Spills (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the toxic amine. Lightly mist the spill with water to suppress dust. Use a static-free shovel to scoop the wetted powder into a hazardous waste container[5].

  • Liquid Spills (In Solvent): Dike the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth). Do not use sawdust, as the combination of organic amines and wood particulates can become highly flammable[9].

  • Decontamination: Wash the contaminated surface thoroughly with a mixture of water and a strong industrial detergent. Collect all wash water for AOP treatment as outlined in Protocol B[9].

V. References

  • PubChem , "3'-Methoxy-3-methylbiphenyl-4-amine | C14H15NO | CID 23005186", National Institutes of Health (NIH). Available at:[Link]

  • US Environmental Protection Agency (EPA) , "Incineration In Hazardous Waste Management", EPA NEPIS Database. Available at: [Link]

  • US Environmental Protection Agency (EPA) , "Policy and Guidance for Polychlorinated Biphenyls (PCBs)", EPA.gov. Available at:[Link]

  • MDPI Processes , "A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix", MDPI. Available at:[Link]

  • National Institutes of Health (NIH) / PMC , "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater", PMC. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Executive Hazard Profiling Chemical Identity: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine CAS Number: 1890031-05-6 (Primary Reference) Chemical Class: Substituted Biphenyl Amine / Aromatic Amine The "Why" Behind the Prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Profiling

Chemical Identity: 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine CAS Number: 1890031-05-6 (Primary Reference) Chemical Class: Substituted Biphenyl Amine / Aromatic Amine

The "Why" Behind the Protocol

As researchers, we often treat "white powders" as generic solids. This is a critical error with biphenyl amines. The structural combination of the lipophilic biphenyl core and the reactive amine group creates a specific dual-threat mechanism:

  • Enhanced Dermal Permeation: The biphenyl substructure increases lipophilicity, allowing the compound to cross the stratum corneum (outer skin layer) more efficiently than simpler anilines.

  • Sensitization & Toxicity: Aromatic amines are established sensitizers. While specific toxicological data for this exact isomer may be limited, structural analogs (e.g., 4-aminobiphenyl) are potent carcinogens. Therefore, the ALARA (As Low As Reasonably Achievable) principle must be applied, treating this substance as a potential carcinogen and severe skin irritant.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation kinetics , not just "splash protection." Standard latex gloves are insufficient due to poor organic solvent resistance and high porosity to aromatic amines.

PPE CategoryComponentSpecification & Rationale
Hand Protection Primary Layer Nitrile (4 mil / 0.1mm min). Disposable. Acts as a sacrificial barrier.
Secondary Layer Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield). Rationale: Aromatic amines can permeate thin nitrile in <15 mins upon wetting. The double-layer creates a "breakthrough buffer."
Respiratory Primary Fume Hood (Engineering Control). All open handling must occur here.
Secondary N95 or P100 Respirator. Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. The amine group can irritate the respiratory mucosa (H335).
Ocular Primary Chemical Splash Goggles. Safety glasses are insufficient for fine powders that can drift into the lacrimal duct.
Body Primary Lab Coat (Tyvek/Polypropylene preferred). Cotton coats absorb liquids and hold them against the skin.

Operational Handling Protocol

This workflow is designed to break the "Chain of Exposure."

Phase A: Preparation & Weighing
  • Static Control: Biphenyl amines are often dry, electrostatic powders. Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" particles.

  • The "Clean/Dirty" Hand Rule:

    • Non-Dominant Hand (Dirty): Handles the chemical container and spatula.

    • Dominant Hand (Clean): Handles the balance door, notebook, and pen.

    • Why? This prevents cross-contamination of lab surfaces (keyboards, door handles) which is the #1 source of chronic low-level exposure.

Phase B: Solubilization
  • Solvent Choice: When dissolving in DMSO or Methanol, the risk of skin absorption increases exponentially (the solvent acts as a vehicle carrier).

  • Vessel: Use a screw-top vial with a septum. Avoid open beakers.

  • Technique: Add solvent slowly down the side of the vial to minimize aerosolization.

Phase C: Decontamination
  • Acid Wash: Aromatic amines are basic. Decontaminate the balance area with a mild acid solution (e.g., 1% HCl or Vinegar) followed by soap and water. This protonates the amine, rendering it water-soluble and easier to remove than with organic solvents alone.

Emergency & Disposal Logistics

Spill Management (Solid)
  • Isolate: Mark the area.

  • Dampen: Cover the powder gently with a paper towel soaked in ethanol (not water, as biphenyls are hydrophobic). This prevents dust generation.[1][2][3][4][5]

  • Scoop: Lift the debris into a hazardous waste bag.

  • Wash: Clean surface with 1% HCl solution, then water.

Waste Disposal Plan
  • Classification: Hazardous Organic Waste (Nitrogen-containing).

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) as this can generate exothermic reactions or nitro-compounds.

  • Method: High-temperature incineration is the required disposal method to break the biphenyl ring structure.

Visualized Workflow (DOT)

The following diagram illustrates the "Safe Path" for handling, emphasizing the critical decision points where exposure typically occurs.

G Start Start: Chemical Retrieval RiskCheck Risk Check: Is Fume Hood Operational? Start->RiskCheck Donning Donning PPE: Double Nitrile + Goggles RiskCheck->Donning Yes Stop Process Complete RiskCheck->Stop No (ABORT) Weighing Weighing: Use Static Control (Anti-Static Gun) Donning->Weighing Solubilization Solubilization: Closed Vial System Weighing->Solubilization Waste Disposal: Segregated Organic Waste Solubilization->Waste Decon Decontamination: 1% HCl Wash -> Soap Waste->Decon Decon->Stop

Figure 1: Decision logic for the safe handling of biphenyl amines, highlighting the critical "Stop" condition if engineering controls fail.

References

  • Centers for Disease Control and Prevention (NIOSH). (2014). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Biphenyl Amines Toxicity Profile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Aromatic Amines. Retrieved from [Link]

Sources

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